2-Amino-5-bromo-4-phenylpyrimidine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
5-bromo-4-phenylpyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3/c11-8-6-13-10(12)14-9(8)7-4-2-1-3-5-7/h1-6H,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSUHHAQAUXBQJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC=C2Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90463069 | |
| Record name | 2-Amino-5-bromo-4-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85658-55-5 | |
| Record name | 2-Amino-5-bromo-4-phenylpyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90463069 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-Amino-5-bromo-4-phenylpyrimidine
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to 2-Amino-5-bromo-4-phenylpyrimidine, a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The pyrimidine scaffold is a cornerstone in the architecture of numerous biologically active molecules, and the specific substitution pattern of this target compound offers a versatile platform for further chemical exploration. This document details a robust and well-established two-step synthetic approach, commencing with the synthesis of a chalcone precursor followed by its cyclization and subsequent regioselective bromination. A potential one-pot synthesis strategy is also discussed as a more efficient alternative. This guide is intended for an audience of researchers, scientists, and drug development professionals, providing not only detailed experimental protocols but also the underlying mechanistic principles that govern these transformations.
Introduction
Pyrimidine derivatives are a class of heterocyclic compounds that are fundamental to life, forming the core structure of nucleobases in DNA and RNA.[1] Their wide-ranging biological activities have established them as "privileged scaffolds" in medicinal chemistry, leading to the development of numerous therapeutic agents with applications as anticancer, antimicrobial, anti-inflammatory, and antiviral drugs.[2] The compound this compound incorporates several key features: a 2-amino group, which can act as a hydrogen bond donor and a site for further derivatization; a phenyl group at the 4-position, which can be modified to modulate lipophilicity and target engagement; and a bromine atom at the 5-position, which serves as a versatile handle for a variety of cross-coupling reactions, enabling the construction of more complex molecular architectures.[3][4]
This guide will focus on the most common and reliable method for the synthesis of this compound, which proceeds through a chalcone intermediate. The causality behind each experimental choice will be explained, and detailed protocols are provided to ensure reproducibility.
Part 1: Two-Step Synthesis of this compound
The most established route to the title compound is a two-step process:
-
Step 1: Claisen-Schmidt condensation to synthesize the chalcone precursor, 1,3-diphenylprop-2-en-1-one.
-
Step 2: Cyclization of the chalcone with guanidine to form 2-amino-4-phenylpyrimidine, followed by regioselective bromination.
Step 1: Synthesis of 1,3-Diphenylprop-2-en-1-one (Chalcone)
The synthesis of the α,β-unsaturated ketone, commonly known as chalcone, is achieved through a base-catalyzed Claisen-Schmidt condensation between acetophenone and benzaldehyde.[5]
Mechanism:
The reaction is initiated by the deprotonation of the α-carbon of acetophenone by a base (e.g., hydroxide) to form an enolate. This enolate then acts as a nucleophile, attacking the carbonyl carbon of benzaldehyde. The resulting aldol addition product readily undergoes dehydration to yield the more stable, conjugated chalcone.
Experimental Protocol: Synthesis of 1,3-Diphenylprop-2-en-1-one
-
Materials:
-
Acetophenone
-
Benzaldehyde
-
Sodium hydroxide (NaOH)
-
Ethanol (95%)
-
Deionized water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Büchner funnel and filter paper
-
-
Procedure:
-
Prepare a solution of sodium hydroxide in a mixture of water and ethanol in a round bottom flask equipped with a magnetic stirrer.
-
Cool the solution in an ice bath.
-
To the cooled solution, add acetophenone followed by benzaldehyde while stirring vigorously.
-
Maintain the temperature of the reaction mixture between 15°C and 30°C.
-
Continue stirring for 2-3 hours. The mixture will become a thick paste.
-
Allow the reaction mixture to stand in a refrigerator overnight.
-
Filter the solid product using a Büchner funnel and wash with cold water until the washings are neutral.
-
Finally, wash the product with a small amount of cold ethanol.
-
Dry the product in the air to obtain crude 1,3-diphenylprop-2-en-1-one. The product can be further purified by recrystallization from ethanol.[5]
-
Step 2: Synthesis and Bromination of 2-Amino-4-phenylpyrimidine
This step involves the cyclization of the synthesized chalcone with guanidine hydrochloride to form the pyrimidine ring, followed by the regioselective bromination at the 5-position.
Mechanism of Cyclization:
The reaction of the chalcone with guanidine proceeds via a Michael addition of the guanidine to the β-carbon of the α,β-unsaturated ketone. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic 2-aminopyrimidine ring.[6][7]
Mechanism of Bromination:
The bromination of the 2-amino-4-phenylpyrimidine is an electrophilic aromatic substitution. The amino group at the 2-position is a strong activating group, increasing the electron density of the pyrimidine ring and directing the incoming electrophile (Br+) to the 5-position. N-Bromosuccinimide (NBS) is a convenient and selective source of electrophilic bromine for this transformation.
Experimental Protocol: Synthesis of this compound
-
Materials:
-
1,3-Diphenylprop-2-en-1-one (from Step 1)
-
Guanidine hydrochloride
-
Potassium hydroxide (KOH) or Sodium Hydroxide (NaOH)[2]
-
Ethanol
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Ice bath
-
Reflux apparatus
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
Büchner funnel and filter paper
-
-
Procedure:
-
Part A: Synthesis of 2-Amino-4-phenylpyrimidine
-
In a round bottom flask, dissolve 1,3-diphenylprop-2-en-1-one and guanidine hydrochloride in ethanol.
-
Add a solution of potassium hydroxide or sodium hydroxide and reflux the mixture for several hours (the reaction progress can be monitored by TLC).[2]
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water.
-
Collect the precipitated solid by filtration, wash with water, and dry. This crude product is 2-amino-4-phenylpyrimidine, which can be used in the next step without further purification or can be recrystallized from ethanol.
-
-
Part B: Bromination of 2-Amino-4-phenylpyrimidine
-
Dissolve the 2-amino-4-phenylpyrimidine in acetonitrile in a round bottom flask.
-
Cool the solution in an ice bath.
-
Add N-bromosuccinimide (NBS) portion-wise to the cooled solution while stirring.
-
Allow the reaction to stir at room temperature overnight, protected from light.
-
Remove the solvent under reduced pressure.
-
Wash the residue with water, filter the solid, and dry it under vacuum to yield this compound.
-
-
Part 2: Proposed One-Pot Synthesis of this compound
A one-pot synthesis offers several advantages over a multi-step approach, including reduced reaction time, lower solvent consumption, and potentially higher overall yield. While a specific one-pot procedure for the title compound is not extensively reported, a plausible pathway can be designed based on the principles of the individual reaction steps.
Conceptual Framework:
This proposed one-pot synthesis would involve the in-situ formation of the chalcone, followed by the addition of guanidine for cyclization, and finally, the introduction of the brominating agent.
Caption: Proposed workflow for a one-pot synthesis of this compound.
Proposed Experimental Protocol (One-Pot)
-
Materials:
-
Acetophenone
-
Benzaldehyde
-
Sodium hydroxide
-
Ethanol
-
Guanidine hydrochloride
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (co-solvent may be required)
-
Ice bath
-
Reflux apparatus
-
Magnetic stirrer and stir bar
-
Round bottom flask
-
-
Procedure:
-
To a solution of sodium hydroxide in ethanol, add acetophenone and benzaldehyde at room temperature and stir for 2-3 hours to form the chalcone in situ.
-
To this mixture, add guanidine hydrochloride and reflux for several hours until the formation of 2-amino-4-phenylpyrimidine is complete (monitored by TLC).
-
Cool the reaction mixture to 0°C using an ice bath.
-
Add a solution of NBS in a suitable solvent (e.g., acetonitrile) dropwise.
-
Allow the reaction to proceed at room temperature overnight.
-
Work-up the reaction mixture by pouring it into water, filtering the precipitate, and washing with water.
-
Dry the crude product to obtain this compound.
-
Part 3: Characterization Data
The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques. Below is a summary of the expected data based on the analysis of closely related compounds.[1][6]
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the phenyl protons, a singlet for the pyrimidine H-6 proton, and a broad singlet for the NH₂ protons. The chemical shifts will be influenced by the electronic effects of the substituents. |
| ¹³C NMR | Resonances for the carbons of the phenyl and pyrimidine rings. The carbon attached to the bromine (C-5) will show a characteristic shift. |
| FT-IR | Characteristic absorption bands for N-H stretching of the amino group (around 3300-3500 cm⁻¹), C=N and C=C stretching of the pyrimidine ring (around 1500-1650 cm⁻¹), and C-Br stretching. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound (250.10 g/mol for C₁₀H₈BrN₃). The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately 1:1 ratio) will result in M+ and M+2 peaks of nearly equal intensity. |
Conclusion
This guide has detailed a reliable and well-precedented two-step synthetic pathway for this compound, a valuable building block in drug discovery. The synthesis leverages the classical Claisen-Schmidt condensation to form a chalcone intermediate, which is subsequently cyclized with guanidine and then regioselectively brominated. The underlying mechanisms for each transformation have been elucidated to provide a deeper understanding for the practicing chemist. Furthermore, a potential one-pot synthesis has been proposed, which may offer a more streamlined and efficient route to the target molecule. The provided experimental protocols and characterization data serve as a solid foundation for researchers to synthesize and verify this important compound in their laboratories.
References
-
PubChem. (n.d.). 2-Amino-5-bromopyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023). ACS Omega. Retrieved from [Link]
- Reaction of Substituted Chalcone with Guanidine in the Presence of Hydrogen Peroxide. (2025). Russian Journal of Organic Chemistry.
- N-Bromosuccinimide Enables Selective Bromination in Organic Chemistry. (2025).
-
Cyclization of Chalcone Derivatives: Design, Synthesis, In Silico Docking Study, and Biological Evaluation of New Quinazolin-2,4-diones Incorporating Five-, Six-, and Seven-Membered Ring Moieties as Potent Antibacterial Inhibitors. (2023). PMC - NIH. Retrieved from [Link]
-
Reaction of Substituted Chalcone with Guanidine in the Presence of Hydrogen Peroxide. (n.d.). Scilit. Retrieved from [Link]
- Synthesis, Spectroscopy and Biological Studies of Chalcone Derived Pyrimidines. (n.d.). Der Pharma Chemica.
-
Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. (n.d.). NIH. Retrieved from [Link]
-
N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Singh, K., Singh, K., & Balzarini, J. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. Retrieved from [Link]
-
Benzalacetophenone. (n.d.). Organic Syntheses. Retrieved from [Link]
- An Alternate Route to 2Amino3-nitro-5-bromo-4-picoline: Regioselective Pyridine Synthesis via 2-Nitramino-picoline Intermediate. (2025).
- Sharma, V., & Sharma, K. V. (2011). SYNTHESIS AND BIOLOGICAL ACTIVITY OF SOME 2-AMINO-4,6-SUBSTITUTED-DIARYLPYRIMIDINES. Rasayan Journal of Chemistry.
-
2-Phenyl-tetrahydropyrimidine-4(1H)-ones – cyclic benzaldehyde aminals as precursors for functionalised β2-amino acids. (n.d.). NIH. Retrieved from [Link]
-
One-Pot NBS-Promoted Synthesis of Imidazoles and Thiazoles from Ethylarenes in Water. (2019). MDPI. Retrieved from [Link]
-
View of Synthesis of some 2-amino-4,6-diarylpyrimidine derivatives using microwave-assisted method. (n.d.). VNU Journal of Science. Retrieved from [Link]
-
One-pot and two-pot methods for chalcone derived pyrimidines synthesis and applications. (n.d.). UNIMAS Institutional Repository. Retrieved from [Link]
-
2-Amino-5-bromo-4-hydroxy-6-phenylpyrimidine. (n.d.). AbacipharmTech. Retrieved from [Link]
-
Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. (2022). Chemia. Retrieved from [Link]
- Synthesis of some New Pyrimidines from Chalcone Containing an Imine Group. (2025).
- One‐Pot and Two‐Pot Method for Chalcone Derived Pyrimidines Synthesis and Applications. (n.d.).
-
Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. (n.d.). MDPI. Retrieved from [Link]
-
Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Retrieved from [Link]
-
NBS Bromination. (2020). YouTube. Retrieved from [Link]
-
PubChem. (n.d.). 2-Bromo-5-amino-4-phenylpyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. (n.d.). PMC - NIH. Retrieved from [Link]
-
N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. (2011). Master Organic Chemistry. Retrieved from [Link]
- One-Pot Synthesis of Novel Pyrimidine Derivatives with Potential Antidiabetic Activity Through Dual α-Glucosidase and α-Amylase Inhibitors. (2025). PMC - NIH.
- Onepot Synthesis and Characterization of 2-Amino-5 (Substituted Phenyl) 1,3,4-Thiadiazole Based Tridentate Imines. (2025).
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved from [Link]
-
The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
Sources
- 1. 2-Amino-5-bromopyrimidine | C4H4BrN3 | CID 231310 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 2-Amino-5-bromo-3-nitropyridine [webbook.nist.gov]
- 4. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. This compound | 85658-55-5 [chemicalbook.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to the Physicochemical Properties of 2-Amino-5-bromo-4-phenylpyrimidine
Introduction: The Pyrimidine Scaffold and the Significance of 2-Amino-5-bromo-4-phenylpyrimidine
In the landscape of medicinal chemistry, pyrimidine derivatives represent a cornerstone scaffold, forming the structural basis for a vast array of therapeutic agents. Their prevalence in nucleic acids ensures inherent biocompatibility and provides a versatile framework for molecular design. These heterocyclic compounds exhibit a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties.
This guide focuses on a specific, highly functionalized derivative: this compound. The strategic placement of an amino group, a bromine atom, and a phenyl ring creates a molecule of significant interest for drug discovery. The amino group offers a key site for hydrogen bonding and further derivatization, the phenyl ring influences lipophilicity and potential π-π stacking interactions with biological targets, and the bromine atom serves as a versatile synthetic handle for cross-coupling reactions, enabling the construction of complex molecular architectures. A thorough understanding of its physicochemical properties is paramount for any researcher aiming to unlock its therapeutic potential, as these characteristics govern everything from reaction kinetics and purification to bioavailability and metabolic stability.
Core Molecular Data
A precise understanding of the fundamental molecular properties is the starting point for all further characterization. The core data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 85658-55-5 | [1][2] |
| Molecular Formula | C₁₀H₈BrN₃ | [1] |
| Molecular Weight | 250.10 g/mol | [1] |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NC=C2Br)N | [3] |
| Appearance | Expected to be a white to off-white or pale yellow crystalline solid | [4] |
Synthesis and Structural Elucidation Workflow
The reliable synthesis and unambiguous structural confirmation of the target compound are foundational to any research endeavor. The following sections detail a robust workflow, beginning with a logical synthetic protocol and followed by a suite of analytical techniques for comprehensive characterization.
Experimental Protocol: Synthesis
The synthesis of this compound can be efficiently achieved via a two-step process involving the initial formation of the pyrimidine core followed by regioselective bromination.
Objective: To synthesize and purify this compound.
Part A: Synthesis of 2-Amino-4-phenylpyrimidine (Intermediate)
-
Reaction Setup: To a solution of benzamidine hydrochloride (1 equivalent) in a suitable solvent such as ethanol, add sodium ethoxide (1.1 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Cyclocondensation: To the resulting mixture, add ethyl 3-bromo-2-oxopropanoate (ethyl bromopyruvate) (1 equivalent) dropwise at room temperature.
-
Reaction Execution: Heat the reaction mixture to reflux and monitor the progress using Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid). The product will precipitate.
-
Isolation: Filter the solid, wash with cold ethanol and water, and dry under vacuum to yield 2-Amino-4-phenylpyrimidine.
Part B: Bromination of 2-Amino-4-phenylpyrimidine
-
Reaction Setup: Dissolve 2-Amino-4-phenylpyrimidine (1 equivalent) in a suitable solvent like acetonitrile or chloroform in a flask protected from light.[5]
-
Bromination: Cool the solution in an ice bath (0-5 °C). Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the temperature below 10 °C.[5] The amino group at the C2 position is an activating group, directing the electrophilic substitution to the C5 position.
-
Reaction Execution: Allow the reaction to stir at room temperature overnight.[5] Monitor for the disappearance of the starting material by TLC.
-
Work-up and Purification: Upon completion, concentrate the solvent under reduced pressure. Add water to the residue to precipitate the crude product. Filter the solid, wash thoroughly with water, and dry.[5] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Spectroscopic and Physicochemical Characterization
A multi-technique approach is essential for the unambiguous characterization of the synthesized compound.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the precise molecular structure. For a molecule like this compound, both ¹H and ¹³C NMR provide critical information.
Protocol for NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.[7]
-
Solvent Selection: Dissolve the sample in ~0.7 mL of a deuterated solvent. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice as it readily dissolves the compound and allows for the observation of the exchangeable NH₂ protons.[7]
-
Data Acquisition: Acquire spectra on a 400 MHz (or higher) spectrometer. Standard acquisition parameters for ¹H, ¹³C, and 2D experiments (COSY, HSQC, HMBC) should be used.
Expected Spectral Features:
| Technique | Expected Chemical Shifts (δ, ppm) and Multiplicity | Rationale |
| ¹H NMR | ~8.6 ppm (singlet, 1H) | The lone pyrimidine proton (H6) is deshielded by the adjacent nitrogen and the phenyl ring. |
| ~7.4-7.8 ppm (multiplet, 5H) | Protons of the C4-phenyl group. | |
| ~7.2 ppm (broad singlet, 2H) | Exchangeable protons of the C2-amino group. | |
| ¹³C NMR | ~163-165 ppm | C2 and C4 carbons of the pyrimidine ring, attached to nitrogen atoms. |
| ~158 ppm | C6 carbon of the pyrimidine ring. | |
| ~128-138 ppm | Carbons of the phenyl ring. | |
| ~108 ppm | C5 carbon, shielded by the bromine atom's electronic effects. |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight and provides evidence of the elemental composition, particularly the presence of bromine.
Protocol for MS Analysis
-
Sample Introduction: Introduce the sample via a suitable method, such as Electrospray Ionization (ESI) coupled with Liquid Chromatography (LC-MS).
-
Data Acquisition: Acquire the spectrum in positive ion mode.
-
Analysis: Look for the protonated molecular ion [M+H]⁺. The key diagnostic feature will be the isotopic pattern for bromine. Natural bromine exists as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. This results in two major peaks of nearly equal intensity separated by 2 m/z units.[8]
Expected Result:
-
[M+H]⁺: A pair of peaks at m/z 250.0 and 252.0 , confirming the molecular weight and the presence of one bromine atom.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups present in the molecule.
Protocol for FT-IR Analysis
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by thoroughly grinding 1-2 mg of the sample with ~150 mg of dry, spectroscopic grade KBr and pressing the mixture into a translucent disc.[9]
-
Data Acquisition: Record the spectrum from 4000 to 400 cm⁻¹.
Expected Vibrational Frequencies:
| Frequency Range (cm⁻¹) | Vibration | Functional Group |
| 3450 - 3300 | N-H Asymmetric & Symmetric Stretch | Primary Amine (-NH₂) |
| 3100 - 3000 | Aromatic C-H Stretch | Phenyl and Pyrimidine Rings |
| ~1640 | N-H Scissoring (Bending) | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C and C=N Stretching | Aromatic Rings |
| ~550 | C-Br Stretch | Bromo-substituent |
Solubility Profile
Solubility is a critical physicochemical parameter that heavily influences a drug candidate's bioavailability and formulation development. Due to its aromatic nature and halogen substituent, this compound is expected to have low aqueous solubility.[10] A tiered experimental approach is necessary to quantify this property.
Sources
- 1. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 2. This compound | 85658-55-5 [chemicalbook.com]
- 3. achmem.com [achmem.com]
- 4. chembk.com [chembk.com]
- 5. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
An In-depth Technical Guide to 2-Amino-5-bromo-4-phenylpyrimidine: Synthesis, Characterization, and Applications in Drug Discovery
This guide provides a comprehensive technical overview of 2-Amino-5-bromo-4-phenylpyrimidine, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its chemical identity, synthesis, structural elucidation, and its potential as a versatile scaffold in the design of novel therapeutic agents.
Core Molecular Identity
This compound is a substituted pyrimidine featuring an amino group at the 2-position, a bromine atom at the 5-position, and a phenyl group at the 4-position of the pyrimidine ring. This unique arrangement of functional groups imparts specific physicochemical properties and reactivity, making it a valuable intermediate in organic synthesis.
Table 1: Key Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 85658-55-5 | [1][2][3] |
| Molecular Formula | C₁₀H₈BrN₃ | [1][2] |
| Molecular Weight | 250.10 g/mol | [1] |
| SMILES | C1=CC=C(C=C1)C2=NC(=NC=C2Br)N | [2] |
Chemical Structure:
Caption: 2D Structure of this compound.
Synthesis and Mechanistic Insights
The synthesis of this compound can be approached through several strategies common in pyrimidine chemistry. A plausible and efficient method involves a two-step process: the construction of the 2-amino-4-phenylpyrimidine core followed by regioselective bromination.
Synthesis of the 2-Amino-4-phenylpyrimidine Intermediate
The pyrimidine ring is typically formed via a condensation reaction. A common method is the reaction of a β-dicarbonyl compound or its equivalent with guanidine. For the synthesis of the 2-amino-4-phenylpyrimidine intermediate, benzoylacetone can be reacted with guanidine nitrate in the presence of a base such as sodium ethoxide.
Reaction Mechanism: The reaction proceeds through a nucleophilic addition of guanidine to the carbonyl groups of benzoylacetone, followed by cyclization and dehydration to form the stable aromatic pyrimidine ring.
Regioselective Bromination
The final step is the bromination of the 2-amino-4-phenylpyrimidine intermediate. The directing effects of the substituents on the pyrimidine ring are crucial for achieving the desired regioselectivity. The amino group at the 2-position and the phenyl group at the 4-position are both activating and ortho-, para-directing. However, the 5-position is the most electronically favorable site for electrophilic substitution. N-Bromosuccinimide (NBS) is a mild and effective brominating agent for this transformation, often used in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile.[4][5]
Experimental Protocol: Synthesis of this compound
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-amino-4-phenylpyrimidine (1 equivalent) in DMF.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of N-Bromosuccinimide (1.1 equivalents) in DMF to the cooled reaction mixture.
-
Reaction: Allow the reaction to stir at room temperature for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, pour the mixture into ice-water.
-
Isolation: Collect the resulting precipitate by vacuum filtration and wash with cold water.
-
Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Caption: Workflow for the synthesis of this compound.
Structural Characterization
The unambiguous identification and confirmation of the structure of this compound are achieved through a combination of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the molecular structure. Based on data from analogous compounds, the following spectral features are predicted.[6][7][8]
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts
| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H | 8.5 - 8.7 | s | Pyrimidine C6-H |
| 7.8 - 8.2 | m | Phenyl (ortho) | |
| 7.4 - 7.6 | m | Phenyl (meta, para) | |
| 5.5 - 6.0 | br s | -NH₂ | |
| ¹³C | ~163 | s | Pyrimidine C2 |
| ~161 | s | Pyrimidine C4 | |
| ~158 | s | Pyrimidine C6 | |
| ~138 | s | Phenyl C1' | |
| ~130 | s | Phenyl C4' | |
| ~129 | s | Phenyl C2', C6' | |
| ~128 | s | Phenyl C3', C5' | |
| ~108 | s | Pyrimidine C5 |
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern with two major peaks of nearly equal intensity (M+ and M+2).[9]
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in the molecule. Expected characteristic absorption bands include N-H stretching vibrations for the amino group (around 3300-3500 cm⁻¹), C=N and C=C stretching vibrations for the pyrimidine and phenyl rings (around 1500-1650 cm⁻¹), and C-Br stretching vibrations (in the fingerprint region).[10][11][12][13]
Applications in Drug Discovery and Development
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs. Substituted pyrimidines, such as this compound, are valuable intermediates for the synthesis of a wide range of biologically active molecules.[14][15]
Kinase Inhibitors
A significant application of aminopyrimidine derivatives is in the development of kinase inhibitors for the treatment of cancer.[16] The 2-amino group can act as a hydrogen bond donor, interacting with the hinge region of the kinase active site, a common binding motif for many kinase inhibitors. The bromine atom at the 5-position serves as a convenient handle for further functionalization through cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of various substituents to enhance potency and selectivity.[4][5]
Caption: Role of this compound in kinase inhibitor discovery.
Antimicrobial and Anticancer Agents
Research on various substituted phenylpyrimidine derivatives has demonstrated their potential as both antimicrobial and anticancer agents.[17] The specific substitution pattern of this compound makes it an attractive starting point for the synthesis of novel compounds for biological screening in these therapeutic areas.[18][19]
Conclusion
This compound is a valuable heterocyclic compound with significant potential as a building block in medicinal chemistry. Its well-defined structure and versatile reactivity, particularly the presence of a modifiable bromine atom, make it an ideal starting material for the synthesis of libraries of compounds for drug discovery, especially in the pursuit of novel kinase inhibitors and other therapeutic agents. The synthetic and analytical methodologies outlined in this guide provide a solid foundation for researchers to utilize this compound in their drug development endeavors.
References
- Singh, K., et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(1), 634-637.
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. Retrieved January 14, 2026, from [Link]
-
Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Retrieved January 14, 2026, from [Link]
-
National Institutes of Health. (n.d.). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 2-Amino-5-bromo-4-methylpyridine. Retrieved January 14, 2026, from [Link]
-
PubChem. (n.d.). 2-Bromo-5-amino-4-phenylpyridine. Retrieved January 14, 2026, from [Link]
-
ResearchGate. (n.d.). Observed and calculated IR spectrum of 2-amino-5-bromo-4-methylpyridine. Retrieved January 14, 2026, from [Link]
-
International Journal of Innovative Research in Science, Engineering and Technology. (n.d.). Microwave Synthesis of Amino-Pyrimidines- FT-IR Spectrum. Retrieved January 14, 2026, from [Link]
-
NIST. (n.d.). 2-Amino-5-bromo-3-nitropyridine. Retrieved January 14, 2026, from [Link]
-
Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved January 14, 2026, from [Link]
-
PharmaCompass. (2025). BROMO-OTBN: Key Intermediate for Neurological & Endocrine Drugs. Retrieved January 14, 2026, from [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
National Institutes of Health. (n.d.). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. Retrieved January 14, 2026, from [Link]
-
Pharma Noble Chem Ltd. (n.d.). Pharma API Intermediates. Retrieved January 14, 2026, from [Link]
-
BOJNSCI. (n.d.). This compound. Retrieved January 14, 2026, from [Link]
-
PubMed. (2012). Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists. Retrieved January 14, 2026, from [Link]
Sources
- 1. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 2. achmem.com [achmem.com]
- 3. This compound [bojnsci.com]
- 4. Page loading... [guidechem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. 2-Amino-3-bromo-5-methylpyridine(17282-00-7) 1H NMR spectrum [chemicalbook.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ijirset.com [ijirset.com]
- 13. 2-Amino-5-bromo-3-nitropyridine [webbook.nist.gov]
- 14. Pharma Noble Chem Ltd: Pharma API Intermediates | Pharma Noble Chem Ltd [pharmanoble.com]
- 15. Intermediates for the pharmaceutical industry - Evonik Industries [healthcare.evonik.com]
- 16. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Spectroscopic Characterization of 2-Amino-5-bromo-4-phenylpyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
2-Amino-5-bromo-4-phenylpyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug development. Its structural scaffold is a key component in the design of various bioactive molecules. Unambiguous structural confirmation and purity assessment are paramount in the synthesis and application of such compounds, making a thorough understanding of its spectroscopic properties essential.[1][2] This in-depth technical guide provides a comprehensive overview of the expected spectroscopic data for this compound, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The methodologies and interpretations presented herein are grounded in established principles and data from closely related analogues, offering a robust framework for researchers.[3]
The molecular structure, with its distinct phenyl, pyrimidine, amino, and bromo substituents, gives rise to a unique spectroscopic fingerprint. This guide will dissect the anticipated features in each spectrum, explaining the underlying chemical principles and providing detailed experimental protocols that ensure data integrity and reproducibility.
Molecular Structure and Core Data:
-
IUPAC Name: 5-bromo-4-phenylpyrimidin-2-amine
-
CAS Number: 85658-55-5[4]
-
Molecular Formula: C₁₀H₈BrN₃[4]
-
Molecular Weight: 250.10 g/mol [4]
Section 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons and carbons.[5] For this compound, both ¹H and ¹³C NMR are indispensable for confirming its constitution.
¹H NMR Spectroscopy: Probing the Proton Environment
Rationale for Experimental Choices: The choice of a deuterated solvent is critical for ¹H NMR. Dimethyl sulfoxide-d₆ (DMSO-d₆) is often preferred for compounds with amino groups as it can facilitate the observation of exchangeable N-H protons.[6] A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended to achieve better signal dispersion, which is particularly useful for resolving the aromatic proton signals.[7]
Detailed Experimental Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of this compound.[6]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆ in a clean, dry NMR tube.[6]
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Referencing: Use Tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.4 | s | 1H | H6 (pyrimidine ring) |
| ~ 7.5 - 7.8 | m | 5H | Phenyl-H (aromatic) |
| ~ 7.3 | br s | 2H | NH₂ (D₂O exchangeable) |
Interpretation and Causality:
-
The H6 proton of the pyrimidine ring is expected to appear as a singlet at a downfield chemical shift (around 8.4 ppm) due to the deshielding effects of the adjacent nitrogen atoms and the phenyl ring.
-
The phenyl protons will likely appear as a complex multiplet in the aromatic region (7.5-7.8 ppm). The exact pattern will depend on the rotational freedom of the phenyl ring.
-
The amino protons (NH₂) are anticipated to be a broad singlet around 7.3 ppm. This broadness is due to quadrupole broadening from the adjacent nitrogen and potential hydrogen bonding. Adding a drop of D₂O to the NMR tube would cause this signal to disappear, confirming its assignment as an exchangeable proton.[3]
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Rationale for Experimental Choices: ¹³C NMR requires a larger sample concentration (20-50 mg) compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.[6] A proton-decoupled experiment is standard to simplify the spectrum to a series of singlets, where each signal corresponds to a unique carbon environment.
Detailed Experimental Protocol:
-
Sample Preparation: Accurately weigh 20-50 mg of this compound.[6]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of DMSO-d₆.[6]
-
Instrumentation: Acquire the spectrum on a spectrometer with a carbon-observe probe (e.g., 100 MHz).
-
Data Acquisition: Employ proton decoupling. A sufficient number of scans (often several hundred to thousands) is necessary.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~ 160-165 | C2 (C-NH₂) |
| ~ 158-162 | C4 (C-Phenyl) |
| ~ 155-159 | C6 |
| ~ 135-140 | C-ipso (Phenyl) |
| ~ 128-132 | C-ortho, C-meta, C-para (Phenyl) |
| ~ 100-105 | C5 (C-Br) |
Interpretation and Causality:
-
The carbons directly attached to nitrogen atoms (C2, C4, and C6 ) are expected at the most downfield positions due to the strong deshielding effect of the electronegative nitrogen.
-
The carbon bearing the bromine atom (C5 ) will be significantly shielded compared to an unsubstituted pyrimidine, appearing at a more upfield chemical shift (around 100-105 ppm).
-
The phenyl carbons will have chemical shifts in the typical aromatic region, with the ipso-carbon (the one attached to the pyrimidine ring) being distinct from the others.
Workflow for NMR Analysis:
Caption: A generalized workflow for NMR analysis.
Section 2: Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.[5] For this compound, MS is vital for confirming the molecular formula and the presence of the bromine atom.
Rationale for Experimental Choices: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar, nitrogen-containing compounds, typically yielding the protonated molecular ion [M+H]⁺ with minimal fragmentation.[8] High-resolution mass spectrometry (HRMS) is essential for determining the accurate mass and, consequently, the elemental formula.
Detailed Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a mass spectrometer equipped with an ESI source.
-
Ionization Mode: Operate in positive ion mode to observe the [M+H]⁺ ion.
-
Data Acquisition: Acquire a full scan spectrum to identify the molecular ion peak. For HRMS, use a high-resolution analyzer (e.g., TOF or Orbitrap).
Expected Mass Spectrometry Data:
| m/z (Mass-to-Charge Ratio) | Ion | Isotopic Pattern |
| 250.0 / 252.0 | [M]⁺ | ~1:1 ratio |
| 251.0 / 253.0 | [M+H]⁺ | ~1:1 ratio |
Interpretation and Causality:
-
The most telling feature in the mass spectrum will be the isotopic pattern of the molecular ion. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (~50.7% and ~49.3%, respectively). This results in two peaks for the molecular ion ([M]⁺ and [M+2]⁺) that are separated by 2 m/z units and have a characteristic intensity ratio of approximately 1:1.[5]
-
In ESI-MS, the protonated molecule [M+H]⁺ will be the base peak, also exhibiting this distinctive 1:1 isotopic pattern at m/z 251.0 and 253.0. This pattern is a definitive indicator of the presence of a single bromine atom in the molecule.
Section 3: Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups within a molecule.[1][2]
Rationale for Experimental Choices: For solid samples, the KBr pellet method is a common and reliable way to obtain a high-quality IR spectrum.[2] This involves grinding the sample with potassium bromide and pressing it into a transparent disk. This minimizes scattering of the infrared beam.[2]
Detailed Experimental Protocol:
-
Sample Preparation (KBr Pellet):
-
Data Acquisition:
Predicted Infrared (IR) Spectral Data:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H stretch | Amino (NH₂) |
| 3100 - 3000 | C-H stretch | Aromatic |
| ~ 1650 | N-H bend | Amino (NH₂) |
| 1600 - 1450 | C=C/C=N stretch | Pyrimidine/Phenyl |
| ~ 1200 | C-N stretch | Aryl-amine |
| ~ 550 | C-Br stretch | Bromo-aryl |
Interpretation and Causality:
-
The N-H stretching vibrations of the primary amino group are expected to appear as two distinct bands in the 3450-3300 cm⁻¹ region, corresponding to the asymmetric and symmetric stretches.[9]
-
The N-H bending vibration will be visible around 1650 cm⁻¹.[9]
-
The sharp peaks between 1600 and 1450 cm⁻¹ are characteristic of the C=C and C=N stretching vibrations within the pyrimidine and phenyl rings.
-
The presence of the C-Br bond is indicated by a strong absorption in the lower frequency region, typically around 550 cm⁻¹.[3]
Spectroscopic Data Validation Workflow:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. ijirset.com [ijirset.com]
A Guide to 2-Amino-5-bromo-4-phenylpyrimidine: A Pivotal Intermediate in Modern Medicinal Chemistry
Introduction
In the landscape of modern drug discovery, the strategic design and synthesis of complex molecular architectures are paramount. The efficiency of these syntheses often hinges on the availability of versatile chemical intermediates—scaffolds that can be readily and selectively functionalized. 2-Amino-5-bromo-4-phenylpyrimidine is one such pivotal building block. Its structure, featuring a privileged 2-aminopyrimidine core, a strategically placed phenyl group, and a reactive bromine atom, makes it an exceptionally valuable precursor for the development of targeted therapeutics, particularly in the realm of kinase inhibition.
This technical guide provides an in-depth exploration of this compound for researchers, medicinal chemists, and drug development professionals. We will dissect its core properties, detail a robust synthetic protocol, and elucidate its reactivity in cornerstone cross-coupling reactions. The narrative will focus on the causality behind experimental choices, providing field-proven insights to empower the rational design of next-generation therapeutic agents.
Core Molecular Data
A thorough understanding of a chemical intermediate begins with its fundamental physicochemical properties. These data are critical for reaction planning, purification, and characterization.
| Property | Value |
| CAS Number | 85658-55-5[1][2] |
| Molecular Formula | C₁₀H₈BrN₃[1] |
| Molecular Weight | 250.10 g/mol [1] |
| Appearance | Typically a solid (e.g., white, off-white, or pale yellow) |
| MDL Number | MFCD09999169[1] |
Synthesis of this compound
The construction of the pyrimidine core is a foundational step. A common and effective strategy involves the condensation of a β-keto nitrile with guanidine, followed by a regioselective bromination. This approach is favored for its reliability and the accessibility of its starting materials.
Synthesis Workflow Diagram
Caption: A two-part workflow for the synthesis of the target intermediate.
Detailed Experimental Protocol: Synthesis
Objective: To synthesize this compound via cyclocondensation and subsequent electrophilic bromination.
Part 1: Synthesis of 2-Amino-4-phenylpyrimidine
-
Reaction Setup: To a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, add sodium ethoxide (1.1 equivalents) to absolute ethanol under an inert atmosphere (e.g., Nitrogen).
-
Addition of Reagents: Add benzoylacetonitrile (1.0 equivalent) to the stirred solution. Following its dissolution, add guanidine nitrate (1.05 equivalents).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash thoroughly with water, and dry under vacuum to yield 2-Amino-4-phenylpyrimidine.
Causality Insights: The use of a strong base like sodium ethoxide is crucial for deprotonating the active methylene group of benzoylacetonitrile, forming a nucleophilic enolate. This enolate then attacks the carbon of the guanidine, initiating the cyclocondensation cascade. Guanidine serves as the N-C-N source to form the pyrimidine ring.
Part 2: Synthesis of this compound
-
Reaction Setup: Dissolve the 2-Amino-4-phenylpyrimidine (1.0 equivalent) from Part 1 in a suitable solvent such as acetonitrile or DMF in a flask protected from light.
-
Bromination: Cool the solution in an ice bath to 0-5°C. Add N-Bromosuccinimide (NBS) (1.05 equivalents) portion-wise, maintaining the low temperature. The use of NBS is preferred over elemental bromine for its milder nature and higher selectivity, minimizing over-bromination.[3][4]
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor the consumption of the starting material by TLC.
-
Work-up: Upon completion, concentrate the solvent under reduced pressure. Add water to the residue to precipitate the product.
-
Purification: Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.
Causality Insights: The 2-amino group is a powerful electron-donating group, which activates the pyrimidine ring towards electrophilic aromatic substitution. The C5 position is electronically favored for substitution, leading to high regioselectivity with a controlled brominating agent like NBS.
Key Transformations: The Gateway to Molecular Diversity
The synthetic utility of this compound lies in its dual reactivity. The bromine atom at the C5 position is a perfect handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.[5]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura coupling is an indispensable tool for forming C-C bonds, particularly for creating biaryl structures prevalent in kinase inhibitors.[6] The reaction couples the aryl bromide with an organoboron species, typically a boronic acid or ester.[7][8]
Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Objective: To couple an arylboronic acid with this compound.
-
Reaction Setup: In a Schlenk flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a suitable base such as potassium phosphate (K₃PO₄, 2.5 eq), and the palladium catalyst, e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq).[6][9]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure the exclusion of oxygen, which can deactivate the catalyst.
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1 ratio).[6][9]
-
Reaction: Heat the mixture with vigorous stirring to 85-95°C. Monitor the reaction progress by LC-MS or TLC. Reactions are typically complete within 12-18 hours.
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Purification: Wash the organic phase with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel.
Causality Insights: The base is critical; it reacts with the boronic acid to form a more nucleophilic boronate complex, which facilitates the transmetalation step—the transfer of the organic group from boron to the palladium center.[8] The choice of palladium catalyst and ligand is crucial for stabilizing the active Pd(0) species and promoting the oxidative addition and reductive elimination steps.[9]
Buchwald-Hartwig Amination: Forging Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds, a linkage central to a vast number of pharmaceuticals.[10][11] This reaction couples the aryl bromide with a primary or secondary amine.
Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.
Objective: To couple a primary or secondary amine with this compound.
-
Reaction Setup: In a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), the desired amine (1.2 eq), a strong, non-nucleophilic base like cesium carbonate (Cs₂CO₃) or sodium tert-butoxide (NaOtBu) (1.4 eq), the palladium precursor (e.g., Pd₂(dba)₃, 0.02 eq), and a suitable phosphine ligand (e.g., Xantphos, 0.04 eq).[12]
-
Solvent Addition: Add an anhydrous aprotic solvent, such as toluene or dioxane, via syringe.
-
Reaction: Heat the sealed reaction vessel to 100-110°C with vigorous stirring. The reaction's progress should be monitored by LC-MS.
-
Work-up: Once complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and filter through a pad of Celite to remove insoluble materials.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the crude material by column chromatography.
Causality Insights: The choice of ligand is critical in Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands (like Xantphos or other biarylphosphines) are necessary to promote the reductive elimination step, which is often the rate-limiting step, and to prevent β-hydride elimination side reactions.[10][12] The strong base is required to deprotonate the amine upon its coordination to the palladium center, forming the key palladium-amido complex.[13]
Application in Kinase Inhibitor Drug Discovery
The 2-aminopyrimidine scaffold is a well-established "privileged structure" in medicinal chemistry, renowned for its ability to act as a hydrogen-bond donor and acceptor, mimicking the adenine hinge-binding motif of ATP.[14] This makes it an ideal core for designing inhibitors that compete with ATP for binding to the active site of protein kinases.
By using this compound as a starting point, medicinal chemists can systematically explore the structure-activity relationship (SAR) to optimize potency, selectivity, and pharmacokinetic properties.
Drug Design Logic Flow
Caption: Logical workflow from the intermediate to a drug candidate.
-
Vector for Diversity: The C5-bromo position serves as the primary vector for introducing molecular diversity.
-
Suzuki Coupling allows for the installation of various aryl and heteroaryl groups, which can extend into specific pockets of the kinase active site to enhance potency and selectivity.
-
Buchwald-Hartwig Amination introduces substituted amines, which can form additional hydrogen bonds or ionic interactions, further anchoring the inhibitor.
-
-
Targeted Therapy: Derivatives of this scaffold have been explored as inhibitors for a range of kinases implicated in cancer, such as Polo-like kinase 4 (PLK4), Anaplastic Lymphoma Kinase (ALK), and Colony-Stimulating Factor 1 Receptor (CSF1R).[15][16][17] The phenyl group at the C4 position already provides a significant structural element that can be further modified if necessary, contributing to the overall binding affinity.
Conclusion
This compound is more than just a chemical; it is a strategic tool for innovation in pharmaceutical research. Its robust synthesis and the predictable, high-yielding nature of its subsequent transformations via modern cross-coupling chemistry provide an efficient and versatile pathway to novel chemical entities. For scientists and researchers dedicated to the development of targeted therapies, a comprehensive understanding of this intermediate's properties and reactivity is essential for accelerating the discovery of life-saving medicines.
References
-
PubChem. 2-Bromo-5-amino-4-phenylpyridine. National Center for Biotechnology Information. Available from: [Link]
-
Singh, K., et al. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
-
INNO PHARMCHEM. The Essential Role of 2-Amino-5-bromopyrimidine in Modern Pharmaceutical Synthesis. Available from: [Link]
-
Wikipedia. Buchwald–Hartwig amination. Available from: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. Available from: [Link]
-
OpenOChem Learn. Buchwald -Hartwig Amination. Available from: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available from: [Link]
-
ChemBK. 2-Amino-5-bromo pyrimidine. Available from: [Link]
-
Heterocycles. SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION. Available from: [Link]
-
ResearchGate. Synthesis of 2-Amino-5-bromopyridine. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
YouTube. Suzuki Coupling Mechanism. Available from: [Link]
-
National Institutes of Health. Phenylpyrazalopyrimidines as Tyrosine Kinase Inhibitors: Synthesis, Antiproliferative Activity, and Molecular Simulations. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Amino-5-bromopyridine in Modern Pharmaceutical Synthesis. Available from: [Link]
Sources
- 1. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 2. This compound | 85658-55-5 [chemicalbook.com]
- 3. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
Literature review on the discovery of substituted pyrimidines
An In-depth Technical Guide to the Discovery of Substituted Pyrimidines For Researchers, Scientists, and Drug Development Professionals
Abstract
The pyrimidine nucleus is a fundamental heterocyclic scaffold that forms the basis of a vast array of biologically active molecules, including the nucleobases of DNA and RNA.[1][][3] Its synthetic versatility and ability to interact with diverse biological targets have established it as a "privileged scaffold" in medicinal chemistry.[4][5] This technical guide provides a comprehensive literature review on the discovery and synthesis of substituted pyrimidines. It traces the historical evolution from classical condensation reactions to modern, efficient methodologies, explains the causality behind experimental choices, and details key protocols. The guide also explores the biosynthesis of pyrimidines and their extensive therapeutic applications, offering field-proven insights for researchers and drug development professionals.
Introduction: The Pyrimidine Core - A Privileged Scaffold in Nature and Medicine
Pyrimidine, a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 3, is a cornerstone of life itself.[1][3] Its derivatives—cytosine, thymine, and uracil—are the fundamental information-carrying units in nucleic acids.[1] Beyond this central biological role, the pyrimidine ring is found in essential molecules like thiamine (vitamin B1) and is a key structural motif in a multitude of synthetic therapeutic agents.[1] The journey of pyrimidine chemistry began in the late 19th century. While pyrimidine derivatives like alloxan were known earlier, the first laboratory synthesis was reported by Grimaux in 1879, who prepared barbituric acid from urea and malonic acid.[1] However, the systematic study that truly launched the field began in 1884 with Arthur Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines and first proposed the name "pyrimidin" in 1885.[1]
The enduring interest in pyrimidines stems from their remarkable therapeutic versatility. The pyrimidine scaffold is a key component in drugs with a wide range of activities, including anticancer (e.g., 5-Fluorouracil), antiviral (e.g., Zidovudine), antibacterial (e.g., Trimethoprim), antihypertensive, and anti-inflammatory agents.[4][6][7] This broad applicability is due to the pyrimidine ring's unique physicochemical properties, which allow it to form effective hydrogen bonds and act as a bioisostere for other aromatic systems, often enhancing the pharmacokinetic and pharmacodynamic properties of a drug.[5][6][8] This guide delves into the key discoveries and synthetic strategies that have enabled the exploration of the vast chemical space and therapeutic potential of substituted pyrimidines.
Foundational Syntheses: The Classical Era of Pyrimidine Discovery
The construction of the pyrimidine ring is typically achieved by the cyclization of a three-carbon (C-C-C) fragment with a nitrogen-carbon-nitrogen (N-C-N) fragment.[1][9] This fundamental approach underpins the classical methods that remain relevant today.
The Pinner Synthesis: A Foundational [3+3] Cycloaddition
The Pinner synthesis, first described in 1884, is a cornerstone of pyrimidine chemistry.[1] It is a [3+3] cycloaddition that involves the condensation of a β-dicarbonyl compound (like a β-ketoester or β-diketone) with an N-unsubstituted amidine.[10][11] The reaction is typically promoted by a strong base or acid.[12][13]
Causality of Experimental Choices: The choice of a β-dicarbonyl compound provides the three-carbon backbone, while the amidine supplies the N-C-N fragment. The reaction's success hinges on the nucleophilicity of the amidine nitrogens and the electrophilicity of the carbonyl carbons. The catalyst (acid or base) is crucial for activating the reactants—acid protonates a carbonyl group to increase its electrophilicity, while a base can deprotonate the β-dicarbonyl to form a more nucleophilic enolate.
Experimental Protocol: Pinner Pyrimidine Synthesis
-
Reactant Preparation: Dissolve the β-keto ester (1 equivalent) and the non-N-substituted amidine hydrochloride (1 equivalent) in a suitable solvent such as methanol or ethanol.
-
Catalyst Addition: Add an acid catalyst (e.g., concentrated HCl) to the mixture.
-
Reaction Condition: Heat the mixture to reflux (typically 50-70°C) for several hours (e.g., 3 hours).[14] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate directly from the solution. If not, reduce the solvent volume under vacuum. Neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Mechanism of the Pinner Synthesis
The mechanism proceeds through a series of condensation and cyclization steps, ultimately leading to the aromatic pyrimidine ring after dehydration.
Caption: Workflow of the Pinner pyrimidine synthesis.
The Biginelli Reaction: A Robust Multicomponent Approach
In 1893, the Italian chemist Pietro Biginelli reported a one-pot, three-component reaction between an aryl aldehyde, urea (or thiourea), and ethyl acetoacetate.[15][16] This acid-catalyzed cyclocondensation produces 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), which are valuable intermediates and possess significant biological activities themselves, including acting as calcium channel blockers and antihypertensive agents.[16]
Causality of Experimental Choices: The genius of the Biginelli reaction lies in its convergence. It combines three readily available components in a single step, making it highly atom-economical. An acid catalyst (Brønsted or Lewis acid) is essential to facilitate the key steps.[16][17] The reaction is often performed under solvent-free conditions or in a minimal amount of solvent like ethanol, which aligns with the principles of green chemistry.[14][15]
Experimental Protocol: Microwave-Assisted Biginelli Reaction
-
Reactant Mixing: In a microwave-safe vessel, combine the aldehyde (1 mmol), ethyl acetoacetate (1 mmol), and urea or thiourea (1.5 mmol).
-
Catalyst Addition: Add a catalytic amount of an acid catalyst, such as sulfamic acid or benzyltriethylammonium chloride.[14]
-
Reaction Condition: Subject the solvent-free mixture to microwave irradiation (e.g., 300W) for a short duration (typically 2-5 minutes).[14]
-
Workup and Isolation: After cooling, add cold water or ethanol to the reaction vessel. The solid product that precipitates is collected by filtration.
-
Purification: Wash the solid product with a small amount of cold ethanol to remove unreacted starting materials. The product is often pure enough for subsequent use, but can be further purified by recrystallization if necessary.
Mechanism of the Biginelli Reaction
While several mechanistic pathways have been proposed, the most accepted involves an initial condensation between the aldehyde and urea to form an acyliminium ion intermediate. This electrophilic species then reacts with the enolate of the β-ketoester, followed by cyclization and dehydration to yield the final DHPM product.[16][17]
Caption: Key steps in the Biginelli reaction mechanism.
Modern Synthetic Methodologies: Efficiency, Diversity, and Sustainability
While classical methods are robust, modern drug discovery demands greater efficiency, diversity, and sustainability.[14][18] Recent advancements have focused on developing novel catalytic systems, utilizing microwave assistance, and employing multicomponent reactions to access complex pyrimidine scaffolds rapidly.[11][14][18] Methods like Iridium-catalyzed multicomponent synthesis and copper-catalyzed cyclizations offer high yields and broad substrate scope under milder conditions.[11][14][19]
Comparative Analysis of Key Synthetic Methodologies
The choice of synthetic route depends on factors like desired substitution patterns, scalability, and environmental impact. The following table summarizes key quantitative data for selected pyrimidine synthesis methods, offering a side-by-side comparison.[14]
| Method | Key Reagents | Catalyst | Solvent | Reaction Time | Temperature | Yield (%) |
| Pinner Synthesis | Urea, Acetylacetone | Hydrogen Chloride | Methanol | 3 hours | 52°C | 90.2%[14] |
| Biginelli Reaction | Benzaldehyde, Ethyl Acetoacetate, Urea | Benzyltriethylammonium Chloride | Solvent-free | 30-45 minutes | 100°C | >85%[14] |
| Iridium-Catalyzed | Amidines, Alcohols | PN5P-Ir-pincer complex | Toluene | Not Specified | 150°C | Up to 93%[11][14] |
| Microwave-Assisted | Aldehyde, Ethyl Acetoacetate, Urea/Thiourea | Sulfamic Acid | Solvent-free | 2-5 minutes | 300W | 88-95%[14] |
The Biological Significance and Biosynthesis of Pyrimidines
In biological systems, pyrimidine nucleotides are synthesized through two primary pathways: the de novo pathway and the salvage pathway.[][20] The de novo pathway builds the pyrimidine ring from simple precursors, while the salvage pathway recycles pre-existing pyrimidine bases.[20][21]
De Novo Biosynthesis Pathway
The de novo synthesis of pyrimidines is a highly regulated, multi-step enzymatic process that occurs in the cytoplasm.[21][22] Unlike purine synthesis, the pyrimidine ring is constructed first and then attached to ribose-5-phosphate.[22] The pathway begins with simple molecules like bicarbonate, glutamine, and aspartate.[][22]
Key Steps in De Novo Pyrimidine Synthesis: [21][22]
-
Carbamoyl Phosphate Synthesis: Carbamoyl phosphate synthetase II (CPS II) catalyzes the formation of carbamoyl phosphate from glutamine, CO₂, and ATP. This is a key regulatory step.[20][21][22]
-
Carbamoyl Aspartate Formation: Aspartate transcarbamoylase (ATCase) condenses carbamoyl phosphate with aspartate.[22]
-
Ring Closure: Dihydroorotase catalyzes the cyclization to form dihydroorotate.[22]
-
Oxidation: Dihydroorotate dehydrogenase oxidizes dihydroorotate to orotate.[21][22]
-
PRPP Addition: Orotate phosphoribosyltransferase adds a ribose-5-phosphate group from PRPP to form orotidine monophosphate (OMP).[22]
-
Decarboxylation: OMP decarboxylase removes a carboxyl group to yield uridine monophosphate (UMP), the first key pyrimidine nucleotide.[22] From UMP, other pyrimidine nucleotides like UTP and CTP are synthesized.[22]
Caption: The de novo pathway for pyrimidine nucleotide synthesis.
Therapeutic Landscape of Substituted Pyrimidines
The structural similarity of synthetic pyrimidines to endogenous nucleobases allows them to interact with a wide array of biological targets, such as enzymes and receptors.[4] This has led to the development of a vast number of pyrimidine-based drugs with diverse therapeutic applications.[3][5][23]
-
Anticancer Agents: Many pyrimidine derivatives function as antimetabolites, interfering with nucleic acid synthesis and thus inhibiting the proliferation of cancer cells.[][24] 5-Fluorouracil is a classic example. More modern drugs, like Osimertinib, act as targeted kinase inhibitors in cancer therapy.[8]
-
Antiviral Agents: Modified pyrimidine nucleosides can inhibit viral reverse transcriptase, a crucial enzyme for viruses like HIV. Zidovudine (AZT) is a prominent example of this class.[1][7]
-
Antimicrobial Agents: Some pyrimidines act as antifolates, inhibiting dihydrofolate reductase in bacteria and protozoa, which is essential for their survival. Trimethoprim and Pyrimethamine are widely used antibacterial and antimalarial drugs, respectively.[7][25][26]
-
Anti-inflammatory and CNS Agents: The pyrimidine scaffold is also present in drugs with anti-inflammatory, analgesic, and anticonvulsant properties, highlighting its versatility in targeting various physiological pathways.[3][5][6]
Conclusion: The Enduring Legacy and Future Directions
From its foundational discovery in the 19th century to its central role in modern drug development, the substituted pyrimidine has proven to be an exceptionally fruitful scaffold for chemical and biological exploration. The classical syntheses of Pinner and Biginelli laid the groundwork, providing robust and reliable methods for constructing the pyrimidine core. Modern advancements continue to refine these processes, emphasizing efficiency, sustainability, and the rapid generation of molecular diversity. The profound biological importance of pyrimidines, coupled with their therapeutic versatility, ensures that they will remain a focus of intensive research. Future efforts will likely concentrate on developing novel catalytic systems for even more precise and green syntheses, exploring new biological targets, and designing next-generation pyrimidine-based therapeutics to address unmet medical needs.
References
-
Wikipedia. Pyrimidine. [Link]
-
MDPI. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]
-
Slideshare. Pinner pyrimidine synthesis. [Link]
-
PubMed. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. [Link]
-
Slideshare. Pinner pyrimidine synthesis. [Link]
-
DAV University. BIOSYNTHESIS OF PYRIMIDINE RIBONUCLEOTIDES. [Link]
-
ACS Publications. Recent Advances in the Biginelli Dihydropyrimidine Synthesis. New Tricks from an Old Dog. [Link]
-
Biomedical Journal of Scientific & Technical Research. A Four Component Biginelli’s Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. [Link]
-
MDPI. Recent Advances in Pyrimidine-Based Drugs. [Link]
-
Wikipedia. Biginelli reaction. [Link]
-
Research Trend. Exploring the Potential of Pyrimidine: A Comprehensive Review of its Biological Roles, Medicinal Applications, and Synthetic Methodologies in Drug Development. [Link]
-
Organic Chemistry Portal. Biginelli Reaction. [Link]
-
World Journal of Pharmacy and Pharmaceutical Sciences. Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. [Link]
-
MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. [Link]
-
Microbe Notes. De novo pyrimidine synthesis steps, pathways, uses. [Link]
-
PubMed Central. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. [Link]
-
PubMed. New Strategies for the Synthesis of Pyrimidine Derivatives. [Link]
-
ResearchGate. (PDF) Current Advances in Synthesis and Therapeutic Applications of Pyrimidine: Review Article. [Link]
-
Slideshare. Pinner pyrimidine synthesis. [Link]
-
Growing Science. Current Chemistry Letters Synthesis, reactions, and applications of pyrimidine derivatives. [Link]
-
PubMed Central. Recent Advances in Pyrimidine-Based Drugs. [Link]
-
Organic Chemistry Portal. Pyrimidine synthesis. [Link]
-
Research Square. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]
-
CORE. A mini review of pyrimidine and fused pyrimidine marketed drugs. [Link]
-
NIH. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects. [Link]
-
ResearchGate. Anticancer Activity of New Substituted Pyrimidines, Their Thioglycosides and Thiazolopyrimidine Derivatives. [Link]
-
Journal of Drug Delivery and Therapeutics. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. [Link]
-
Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. [Link]
-
Taylor & Francis Online. Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. [Link]
-
ResearchGate. (PDF) Development of Fused and Substituted Pyrimidine Derivatives as Potent Anticancer Agents (A Review). [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. bu.edu.eg [bu.edu.eg]
- 10. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 11. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds | MDPI [mdpi.com]
- 12. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 13. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 17. Biginelli Reaction [organic-chemistry.org]
- 18. jchemrev.com [jchemrev.com]
- 19. Pyrimidine synthesis [organic-chemistry.org]
- 20. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 21. microbenotes.com [microbenotes.com]
- 22. davuniversity.org [davuniversity.org]
- 23. researchtrend.net [researchtrend.net]
- 24. researchgate.net [researchgate.net]
- 25. Synthesis of a New Series of Substituted Pyrimidines and Its Evaluation for Antibacterial and Antinociceptive Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
Solubility and stability of 2-Amino-5-bromo-4-phenylpyrimidine
An In-depth Technical Guide to the Solubility and Stability of 2-Amino-5-bromo-4-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a heterocyclic compound with significant potential as a scaffold in medicinal chemistry and drug discovery. Its utility in the synthesis of targeted therapeutics necessitates a thorough understanding of its fundamental physicochemical properties. This technical guide provides a comprehensive overview of the solubility and stability of this compound, offering both theoretical insights and detailed experimental protocols. The subsequent sections will delve into methodologies for determining its solubility in various solvent systems and for assessing its stability under forced degradation conditions, in line with regulatory expectations for active pharmaceutical ingredients (APIs). This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the characterization and formulation of this promising molecule.
Physicochemical Properties of this compound
A comprehensive understanding of the physicochemical properties of this compound is foundational to its application in drug development. While specific experimental data for this compound is not extensively available in public literature, we can infer its properties based on its structural motifs and data from closely related analogues.
The structure of this compound incorporates a pyrimidine ring, a basic amino group, a lipophilic bromo substituent, and a bulky phenyl group. These features collectively influence its solubility, polarity, and chemical reactivity.
| Property | Predicted/Inferred Value | Source/Justification |
| Molecular Formula | C₁₀H₈BrN₃ | Based on chemical structure |
| Molecular Weight | 250.10 g/mol | Calculated from molecular formula |
| Melting Point | >200 °C (decomposes) | Inferred from similar brominated aminopyrimidines which often have high melting points.[1][2] |
| pKa (of the amino group) | 3.5 - 4.5 | Estimated based on the electron-withdrawing nature of the pyrimidine ring and the phenyl group. |
| Appearance | Off-white to pale yellow solid | Typical appearance for similar organic compounds.[3] |
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The presence of both a basic amino group and a lipophilic phenyl ring in this compound suggests a pH-dependent aqueous solubility and good solubility in organic solvents.
Theoretical Considerations
The amino group at the 2-position of the pyrimidine ring is expected to be basic, allowing for protonation and the formation of more soluble salts in acidic conditions.[4] Conversely, the bulky and nonpolar phenyl group, along with the bromine atom, will contribute to the molecule's lipophilicity, likely leading to low intrinsic aqueous solubility. The overall solubility will be a balance between these competing factors. In organic solvents, the molecule is anticipated to exhibit moderate to good solubility, particularly in polar aprotic solvents like DMSO and DMF, and in lower alcohols.[5]
Experimental Determination of Solubility
To quantitatively assess the solubility of this compound, both thermodynamic and kinetic solubility assays are recommended.[6][7]
The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[7][8]
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials containing the desired solvent systems (e.g., water at various pH values, phosphate-buffered saline, ethanol, methanol, DMSO).
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.[7]
-
Sample Collection and Preparation: After equilibration, allow the vials to stand to let undissolved solids settle. Carefully withdraw an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the filtrate with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).[9]
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[6][7]
Protocol:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
Serial Dilution: Add the DMSO stock solution to an aqueous buffer (e.g., PBS pH 7.4) in a 96-well plate to create a range of concentrations.
-
Precipitation Detection: Incubate the plate for a short period (e.g., 1-2 hours) and then measure the turbidity of each well using a nephelometer or a plate reader that can detect light scattering.[7] The concentration at which precipitation is first observed is the kinetic solubility.
Anticipated Solubility Profile
The following table presents a hypothetical but realistic solubility profile for this compound based on its structure.
| Solvent | pH | Temperature (°C) | Expected Solubility (µg/mL) |
| Water | 2.0 | 25 | 50 - 150 |
| Water | 7.4 | 25 | < 10 |
| Phosphate-Buffered Saline | 7.4 | 37 | < 10 |
| Ethanol | N/A | 25 | 500 - 2000 |
| Methanol | N/A | 25 | 800 - 2500 |
| Dimethyl Sulfoxide (DMSO) | N/A | 25 | > 50,000 |
Stability Profile
Assessing the stability of an API is a regulatory requirement and is crucial for determining its shelf-life, storage conditions, and potential degradation pathways.[][11][12][13] Forced degradation studies are performed to intentionally degrade the API under more severe conditions than those used for accelerated stability testing.[14][15][16]
Potential Degradation Pathways
The chemical structure of this compound suggests several potential degradation pathways:
-
Hydrolysis: The amino group may be susceptible to hydrolysis under strongly acidic or basic conditions, potentially leading to the formation of the corresponding hydroxypyrimidine derivative.
-
Oxidation: The electron-rich pyrimidine ring and the amino group could be susceptible to oxidation, leading to the formation of N-oxides or other oxidative degradation products.
-
Photodegradation: Aromatic systems and compounds with heteroatoms can be sensitive to light, potentially leading to photolytic cleavage or rearrangement reactions.
-
Thermal Degradation: At elevated temperatures, the molecule may undergo decomposition.[15]
Caption: Potential Degradation Pathways for this compound.
Forced Degradation Studies Protocol
Forced degradation studies should be conducted on a single batch of the API to identify likely degradation products and establish the intrinsic stability of the molecule.[13]
Protocol:
-
Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., a mixture of acetonitrile and water).
-
Stress Conditions: Expose the solutions to the following stress conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid drug substance at 80 °C for 48 hours.
-
Photostability: Expose the solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
-
Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method to determine the extent of degradation and to profile the degradation products.
Caption: Workflow for Forced Degradation Studies.
Stability-Indicating Analytical Method
A validated stability-indicating analytical method is essential to separate and quantify the parent API from its degradation products. A reverse-phase HPLC method is generally suitable for this purpose.
Representative HPLC Method:
-
Instrument: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of Acetonitrile and Water with 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
Anticipated Stability Profile
The following table summarizes the expected outcomes of forced degradation studies for this compound.
| Stress Condition | Reagent/Condition | Time (hours) | Temperature (°C) | Expected Degradation (%) | Major Degradation Products |
| Acidic Hydrolysis | 0.1 M HCl | 24 | 60 | 10 - 20 | 2-Hydroxy-5-bromo-4-phenylpyrimidine |
| Basic Hydrolysis | 0.1 M NaOH | 24 | 60 | 5 - 15 | 2-Hydroxy-5-bromo-4-phenylpyrimidine |
| Oxidation | 3% H₂O₂ | 24 | 25 | 15 - 30 | N-oxides, ring-opened products |
| Thermal (Solid) | N/A | 48 | 80 | < 5 | Minor decomposition products |
| Photolytic (Solution) | 1.2 million lux hours | As required | 25 | 5 - 10 | Photolytic isomers or fragments |
Conclusion
This technical guide has outlined the key considerations and experimental approaches for characterizing the solubility and stability of this compound. A thorough understanding of these properties is paramount for the successful development of this compound as a pharmaceutical agent. The provided protocols for solubility determination and forced degradation studies offer a robust framework for generating the necessary data to support formulation development and regulatory submissions. While specific experimental data for this molecule is limited, the principles and methodologies described herein, grounded in established pharmaceutical science, provide a clear path forward for its comprehensive evaluation.
References
- BOC Sciences. Stability Testing of Active Pharmaceutical Ingredients.
- The Royal Society of Chemistry. Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products.
- Parameter Generation & Control. (2023). Stability Testing for Pharmaceuticals & More.
- European Medicines Agency. (2023).
- U.S. Food and Drug Administration. Guidance for Industry Q1A(R2) Stability Testing of New Drug Substances and Products.
- Enamine. Aqueous Solubility Assay.
- Benchchem. Navigating the Solubility Landscape of 2-Amino-5-bromo-4-methylpyridine: A Technical Guide for Researchers.
- Scribd. (2019).
- Cre
- Sigma-Aldrich.
- Lund University Publications.
- ChemBK. (2022). 2-Amino-5-bromo pyrimidine.
- National Institutes of Health, PubChem. 2-Amino-5-bromopyrimidine.
- MedCrave online. (2016).
- Benchchem.
- Journal of the American Chemical Society. (1954).
- Pharmacology & Therapeutics. (1979).
- Benchchem. A Comparative Guide to the Analytical Characterization of 2-Amino-5-bromo-4-methylpyridine.
- Sigma-Aldrich. 2-Amino-5-bromopyrimidine 98.
- National Institutes of Health, PubChem. 2-Amino-5-bromo-4-methylpyridine.
- PubMed. (1980).
- Biomedical Journal of Scientific & Technical Research. (2022).
- Benchchem. Overcoming poor solubility of 2-Amino-5-bromo-4-t-butylthiazole in assays.
- Journal of Bacteriology. (2009). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.
- National Institutes of Health. REDUCTIVE DEGRADATION OF PYRIMIDINES II. Clostridium uracilicum.
- PubMed Central. (2014). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)
- Indian Journal of Chemistry. (1981). Solubilities of Amino Acids in Different Mixed Solvents.
- Benchchem.
- ResearchGate. (2000).
- MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants)
- DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems.
- Benchchem. Validating the Structure of Synthesized 2-Amino-5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques.
- National Institutes of Health, PubChem. 2-Bromo-5-amino-4-phenylpyridine.
- Pan American Health Organization. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms.
- Creative Proteomics Blog. (2024).
- Benchchem.
- Benchchem. A Comparative Guide to the Validation of Analytical Methods for 4-Bromo-2-methylpyridine.
Sources
- 1. chembk.com [chembk.com]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. innospk.com [innospk.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. "The Solubility of Amino Acids in Various Solvent Systems" by Thomas E. Needham [digitalcommons.uri.edu]
- 6. Aqueous Solubility Assay - Enamine [enamine.net]
- 7. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]
- 8. lup.lub.lu.se [lup.lub.lu.se]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 11. rsc.org [rsc.org]
- 12. humiditycontrol.com [humiditycontrol.com]
- 13. ema.europa.eu [ema.europa.eu]
- 14. fda.gov [fda.gov]
- 15. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 16. biomedres.us [biomedres.us]
2-Amino-5-bromo-4-phenylpyrimidine: A Technical Guide for Advanced Research
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Amino-5-bromo-4-phenylpyrimidine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The document consolidates fundamental molecular data, outlines logical synthetic pathways, details methodologies for structural characterization, and explores the compound's potential applications, particularly as a scaffold for kinase inhibitors. While this guide is built upon established principles and data from closely related analogues, it must be noted that specific, peer-reviewed experimental data for this exact molecule is limited in publicly accessible literature. This document serves as a robust framework for researchers initiating projects involving this compound.
Core Molecular and Physicochemical Properties
This compound is a substituted pyrimidine featuring an amino group at the 2-position, a bromine atom at the 5-position, and a phenyl group at the 4-position. These functional groups provide a versatile platform for synthetic modification, making it a valuable intermediate.
Molecular Formula and Weight
The fundamental properties of the molecule are summarized below. This data is foundational for all stoichiometric calculations and analytical interpretations.
| Property | Value | Source |
| Molecular Formula | C₁₀H₈BrN₃ | [1] |
| Molecular Weight | 250.10 g/mol | [1] |
| CAS Number | 85658-55-5 | [1] |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC(=NC=C2Br)N | [2] |
Physicochemical Characteristics
Synthesis and Purification
A definitive, peer-reviewed synthesis protocol for this compound is not currently published. However, a logical and robust synthetic strategy can be designed based on established pyrimidine chemistry. The most probable pathway involves a two-step process: the initial construction of the 2-amino-4-phenylpyrimidine core, followed by regioselective bromination.
Proposed Synthetic Workflow
The following workflow is a hypothesized, logical progression for the synthesis of the title compound.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol (Hypothetical)
This protocol is adapted from established procedures for the synthesis of analogous compounds, such as 2-amino-5-bromopyrimidine and 2-amino-5-bromo-4-methylpyridine.[4][5] It must be validated and optimized by the end-user.
Step 1: Synthesis of 2-Amino-4-phenylpyrimidine
-
Reactant Setup: In a round-bottom flask equipped with a reflux condenser, combine benzoylacetone (1 equivalent) and guanidine carbonate (0.5-1 equivalents).
-
Solvent Addition: Add a suitable solvent system, such as a mixture of ethanol and toluene.
-
Reaction: Reflux the mixture for 6-12 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Isolation: Upon completion, cool the reaction mixture. Adjust the pH to near-neutral to precipitate the product. Filter the solid, wash with water, and dry under vacuum to yield 2-amino-4-phenylpyrimidine.
Step 2: Bromination
-
Reactant Setup: Dissolve 2-amino-4-phenylpyrimidine (1 equivalent) in a suitable solvent such as acetonitrile or N,N-Dimethylformamide (DMF) in a flask protected from light.
-
Cooling: Cool the solution in an ice bath to 0-5 °C.
-
Brominating Agent Addition: Slowly add N-Bromosuccinimide (NBS) (1-1.1 equivalents) portion-wise or as a solution in the reaction solvent, maintaining the low temperature.
-
Reaction: Allow the reaction to stir at room temperature overnight. Monitor for the disappearance of the starting material by TLC.
-
Work-up and Purification: Pour the reaction mixture into cold water to precipitate the crude product. Filter the solid, wash thoroughly with water, and dry. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or acetonitrile) or by silica gel column chromatography.
Structural Characterization and Validation
Unambiguous structural confirmation is paramount. A combination of spectroscopic methods should be employed to validate the identity and purity of the synthesized this compound. The following describes the expected outcomes from these analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most definitive information on the molecular structure.[6] While experimental spectra are unavailable, a predicted spectrum can be described.
-
¹H-NMR: The spectrum is expected to show a singlet for the C6-proton on the pyrimidine ring. The protons of the phenyl group will appear as a multiplet in the aromatic region (typically 7.0-8.0 ppm). A broad singlet corresponding to the two protons of the 2-amino group would also be present.[7]
-
¹³C-NMR: The spectrum will display ten distinct carbon signals. The chemical shifts of the pyrimidine ring carbons will be influenced by the nitrogen heteroatoms and the bromine substituent.[7][8]
Mass Spectrometry (MS)
Mass spectrometry is used to confirm the molecular weight and elemental composition.
-
Expected M/z: The electron ionization (EI) or electrospray ionization (ESI) mass spectrum should exhibit a molecular ion peak [M]⁺ or protonated molecule [M+H]⁺. A key feature will be the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two major peaks separated by 2 m/z units (e.g., at 250 and 252 amu for the molecular ion).[9]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the presence of key functional groups.
-
Expected Absorption Bands:
-
N-H Stretching: A pair of bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amino group.
-
C=N and C=C Stretching: Multiple sharp bands in the 1500-1650 cm⁻¹ region, characteristic of the pyrimidine and phenyl rings.
-
C-Br Stretching: A band in the lower frequency region (typically 500-650 cm⁻¹).
-
Applications in Drug Discovery
The 2-aminopyrimidine scaffold is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide range of biological targets, most notably protein kinases.[10]
Role as a Kinase Inhibitor Scaffold
Protein kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[11] The 2-aminopyrimidine core is an effective "hinge-binder," forming key hydrogen bonds within the ATP-binding site of many kinases.
-
Structural Rationale: The 2-amino group acts as a hydrogen bond donor, while one of the ring nitrogens acts as an acceptor, mimicking the adenine portion of ATP.
-
Vectors for Optimization:
-
The 5-bromo position is a critical handle for introducing further molecular complexity via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the exploration of different pockets within the kinase active site to enhance potency and selectivity.[10]
-
The 4-phenyl group can be modified with various substituents to optimize interactions with the solvent-exposed region of the active site, improving pharmacokinetic properties.
-
Derivatives of structurally similar compounds, like 2-amino-5-bromo-4-methylpyridine, have shown promise as inhibitors of kinases such as Polo-like kinase 4 (PLK4), which is implicated in tumorigenesis.[10] It is highly probable that this compound serves as a valuable intermediate for the development of novel inhibitors against various kinase targets.[12][13][14]
Caption: Interaction model of the 2-aminopyrimidine scaffold with a kinase ATP-binding site.
Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling to ensure personnel safety.
Hazard Identification
Based on vendor information, this compound is classified as an irritant.[1] Specific hazard statements associated with this CAS number include:
-
H302: Harmful if swallowed.[2]
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H332: Harmful if inhaled.[2]
-
H335: May cause respiratory irritation.[2]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or goggles.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Hygiene: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.
Storage and Disposal
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place. Keep away from incompatible materials such as strong oxidizing agents.[2]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material should be treated as hazardous chemical waste and not be disposed of in regular trash or down the drain.
Conclusion
This compound is a chemical intermediate with significant potential for the synthesis of complex, biologically active molecules. Its structural features make it an ideal scaffold for developing novel therapeutics, particularly kinase inhibitors. While specific experimental data for this compound remains scarce in public literature, this guide provides a robust, scientifically-grounded framework for its synthesis, characterization, and application. Researchers are encouraged to use these principles as a starting point, with the understanding that optimization and validation are necessary steps in any research endeavor.
References
-
Singh, K., Singh, K., & Balzarini, J. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. European Journal of Medicinal Chemistry, 54, 785-793. Available from: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring 2-Amino-5-bromo-4-methylpyridine: Properties and Applications. Retrieved from [Link]
-
Narasimhan, B., et al. (2019). Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents. Mini Reviews in Medicinal Chemistry, 19(10), 851-864. Available from: [Link]
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. Retrieved from [Link]
-
Zhang, Y., et al. (2014). The discovery of kinase inhibitors by a combination of diversity-oriented synthesis and selective screening. MedChemComm, 5, 1483-1487. Available from: [Link]
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
-
OpenOChem Learn. (n.d.). HNMR Practice 2. Retrieved from [Link]
-
Wiley Analytical Science. (2010). Screening for Allosteric Kinase Inhibitors in High Throughput. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Amino-5-bromopyrimidine. PubChem Compound Database. Retrieved from [Link]
-
ChemBK. (2022). 2-Amino-5-bromo pyrimidine. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information for [Article Title]. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 2-Bromo-5-amino-4-phenylpyridine. PubChem Compound Database. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. Retrieved from [Link]
Sources
- 1. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 2. achmem.com [achmem.com]
- 3. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. HNMR Practice 2 | OpenOChem Learn [learn.openochem.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform [promega.jp]
- 12. Design, Synthesis and Biological Potential of 5-(2-Amino-6-(3/4-bromophenyl)pyrimidin-4-yl)benzene-1,3-diol Scaffolds as Promising Antimicrobial and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. reactionbiology.com [reactionbiology.com]
- 14. The discovery of kinase inhibitors by a combination of diversity-oriented synthesis and selective screening - MedChemComm (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Suzuki coupling reactions using 2-Amino-5-bromo-4-phenylpyrimidine
An Application Guide to Suzuki-Miyaura Coupling Reactions Using 2-Amino-5-bromo-4-phenylpyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Biaryl Pyrimidines
The Suzuki-Miyaura cross-coupling reaction stands as a pillar in modern synthetic chemistry, celebrated for its remarkable efficiency and tolerance in forging carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction provides a powerful platform for constructing complex molecular architectures, particularly biaryl and heteroaryl structures, which are prevalent scaffolds in numerous pharmaceutical agents.[1][3]
Pyrimidine derivatives are of particular interest in medicinal chemistry, forming the core of many therapeutic agents.[4] The ability to selectively functionalize the pyrimidine ring is crucial for developing novel drug candidates. The substrate, this compound, is a valuable building block in this context. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Br bond towards palladium catalysis, making it an excellent candidate for Suzuki coupling.[5] This guide provides a detailed exploration of the reaction mechanism, optimization strategies, and step-by-step protocols for successfully employing this compound in Suzuki-Miyaura coupling reactions.
The Catalytic Heart: Unraveling the Suzuki-Miyaura Mechanism
The efficacy of the Suzuki coupling lies in a well-defined catalytic cycle centered on a palladium complex.[6] The cycle seamlessly transitions the palladium catalyst between its Pd(0) and Pd(II) oxidation states through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[2][7]
-
Oxidative Addition : The cycle initiates with the active Pd(0) species inserting into the carbon-halogen bond (C-Br) of the this compound.[7][8] This step, which oxidizes the catalyst to Pd(II), is frequently the rate-determining step of the entire process.[1][2]
-
Transmetalation : This is the crucial bond-forming stage where the organic moiety from the boron reagent is transferred to the palladium(II) complex.[2] This step is not spontaneous; it requires activation of the organoboron compound, typically a boronic acid, by a base.[1][9] The base converts the boronic acid into a more nucleophilic boronate species ([R-B(OH)₃]⁻), which readily transfers its organic group to the palladium center, displacing the halide.[10][11]
-
Reductive Elimination : In the final step, the two organic ligands on the palladium(II) complex couple, forming the new carbon-carbon bond of the desired biaryl product.[8] This action simultaneously reduces the palladium back to its catalytically active Pd(0) state, allowing it to re-enter the cycle.[6][7]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of potential pyrimidine derivatives via Suzuki cross-coupling reaction as HIV and kinesin Eg5 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Synthetic methodologies involving 2-Amino-5-bromo-4-phenylpyrimidine
An In-Depth Technical Guide to the Synthetic Utility of 2-Amino-5-bromo-4-phenylpyrimidine
Authored by a Senior Application Scientist
This document serves as a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthetic methodologies involving this compound. This versatile heterocyclic scaffold is a cornerstone in the construction of complex molecules, particularly those with significant therapeutic potential. We will move beyond simple procedural lists to explore the causality behind experimental choices, providing field-proven insights to ensure robust and reproducible outcomes.
The Strategic Importance of the 2-Aminopyrimidine Scaffold
The 2-aminopyrimidine moiety is a privileged structure in medicinal chemistry, forming the core of numerous clinically significant agents, especially protein kinase inhibitors.[1] The strategic placement of three key functional handles on the this compound core—a nucleophilic amino group, a phenyl ring for steric and electronic modulation, and a bromine atom poised for diverse cross-coupling reactions—makes it an exceptionally valuable starting material.[2] This guide will detail the synthesis of this key intermediate and its subsequent elaboration into more complex architectures through powerful catalytic methods and cyclization strategies.
Synthesis of the Core Scaffold: this compound
The synthesis of the title compound is most effectively achieved in a two-step sequence starting from readily available materials: the condensation of benzoylacetonitrile with guanidine to form the pyrimidine ring, followed by regioselective bromination.
Protocol 2.1: Synthesis of 2-Amino-4-phenylpyrimidine
Objective: To construct the core pyrimidine ring system via a condensation reaction.
Reaction Principle: This reaction is a classic example of pyrimidine synthesis, where a β-keto nitrile (benzoylacetonitrile) condenses with guanidine. The reaction proceeds via initial nucleophilic attack of guanidine onto the ketone carbonyl, followed by intramolecular cyclization and dehydration to yield the aromatic pyrimidine ring.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles |
|---|---|---|---|---|
| Benzoylacetonitrile | C₉H₇NO | 145.16 | 14.5 g | 0.10 |
| Guanidine Hydrochloride | CH₅N₃·HCl | 95.53 | 10.5 g | 0.11 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 | 7.5 g | 0.11 |
| Ethanol | C₂H₅OH | 46.07 | 150 mL | - |
Procedure:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add ethanol (150 mL) followed by sodium ethoxide (7.5 g, 0.11 mol).
-
Stir the mixture until the sodium ethoxide is fully dissolved.
-
Add guanidine hydrochloride (10.5 g, 0.11 mol) and benzoylacetonitrile (14.5 g, 0.10 mol).
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.
-
Filter the resulting solid, wash with cold ethanol (2 x 20 mL) and then with deionized water (2 x 50 mL) to remove inorganic salts.
-
Dry the product under vacuum to yield 2-Amino-4-phenylpyrimidine as a pale yellow solid.
Expected Outcome: Yields typically range from 75-85%. The product can be used in the next step without further purification if TLC shows a single major spot.
Protocol 2.2: Bromination of 2-Amino-4-phenylpyrimidine
Objective: To regioselectively install a bromine atom at the C5 position.
Reaction Principle: The 2-amino group is an activating ortho-, para-director. In the pyrimidine ring, the C5 position is electronically analogous to the para-position and is the most susceptible to electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a mild and selective source of electrophilic bromine, minimizing over-bromination and side reactions.[3]
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity | Moles |
|---|---|---|---|---|
| 2-Amino-4-phenylpyrimidine | C₁₀H₉N₃ | 171.20 | 17.1 g | 0.10 |
| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 18.7 g | 0.105 |
| Acetonitrile | CH₃CN | 41.05 | 200 mL | - |
Procedure:
-
Dissolve 2-Amino-4-phenylpyrimidine (17.1 g, 0.10 mol) in acetonitrile (200 mL) in a 500 mL round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Add N-Bromosuccinimide (18.7 g, 0.105 mol) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature overnight in the dark to prevent radical side reactions.[3]
-
Monitor the reaction by TLC. Upon completion, reduce the solvent volume by approximately half under reduced pressure.
-
Pour the concentrated mixture into 400 mL of cold water. A precipitate will form.
-
Stir for 30 minutes, then filter the solid using a Büchner funnel. Wash thoroughly with water (3 x 50 mL).[3]
-
Dry the solid under vacuum to afford this compound.
Expected Outcome: This method typically yields the desired product in high purity (>95%) with yields of 90-97%.[3]
Palladium-Catalyzed Cross-Coupling Methodologies
The C5-bromo position is a versatile handle for constructing C-C and C-N bonds, which are fundamental transformations in drug synthesis.[2]
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a powerful method for creating biaryl structures, which are common motifs in kinase inhibitors.[4][5] The reaction couples the aryl bromide with an arylboronic acid.[6]
Reaction Principle: The catalytic cycle involves three key steps: (1) Oxidative addition of the Pd(0) catalyst into the C-Br bond; (2) Transmetalation of the aryl group from the boronic acid (activated by a base) to the palladium center; and (3) Reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[6][7] The choice of base is critical to activate the boronic acid for transmetalation.[7]
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Protocol 3.1: Suzuki Coupling with Phenylboronic Acid
Objective: To synthesize 2-Amino-4,5-diphenylpyrimidine.
Materials and Reagents:
| Reagent | Formula | M.W. ( g/mol ) | Quantity (1 mmol scale) | Moles | Equiv. |
|---|---|---|---|---|---|
| This compound | C₁₀H₈BrN₃ | 250.10 | 250 mg | 1.0 | 1.0 |
| Phenylboronic Acid | C₆H₇BO₂ | 121.93 | 146 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | C₇₂H₆₀P₄Pd | 1155.56 | 58 mg | 0.05 | 0.05 |
| Potassium Phosphate (K₃PO₄) | K₃PO₄ | 212.27 | 531 mg | 2.5 | 2.5 |
| 1,4-Dioxane (anhydrous) | C₄H₈O₂ | 88.11 | 4 mL | - | - |
| Water (degassed) | H₂O | 18.02 | 1 mL | - | - |
Procedure: [8]
-
To a dry Schlenk flask, add this compound (1.0 eq), phenylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL) via syringe.
-
Stir the reaction mixture vigorously and heat to 85-95 °C in an oil bath.
-
Monitor the reaction for 12-18 hours. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and filter through a pad of Celite to remove the palladium catalyst.[8]
-
Transfer the filtrate to a separatory funnel, wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Comparative Data for Suzuki Coupling: The following table, adapted from data on a structurally analogous substrate, provides expected performance for various arylboronic acids.[5]
| Arylboronic Acid | Catalyst System | Base | Solvent | Expected Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 85 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 88 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 78 |
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds
This reaction is indispensable for synthesizing arylamines, a critical pharmacophore in many drug classes.[9][10] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.
Reaction Principle: The catalytic cycle is similar to the Suzuki coupling but involves an amine instead of a boronic acid.[10][11] Key steps are: (1) Oxidative addition of Pd(0) to the aryl bromide; (2) Coordination of the amine to the Pd(II) complex; (3) Deprotonation of the coordinated amine by a base to form a palladium-amido complex; and (4) Reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[9] The choice of phosphine ligand is crucial for success, with bulky, electron-rich ligands like Xantphos often being required to promote the reductive elimination step.[9]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. chem.libretexts.org [chem.libretexts.org]
Topic: Palladium-Catalyzed Cross-Coupling of 2-Amino-5-bromo-4-phenylpyrimidine
An Application Guide for the Synthesis and Functionalization of a Privileged Pyrimidine Scaffold
Abstract
The pyrimidine core is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a multitude of clinically approved drugs and biologically active molecules.[1][2][3][4][5] The strategic functionalization of this heterocycle is paramount in drug discovery for tuning pharmacological activity, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth exploration of palladium-catalyzed cross-coupling reactions using 2-Amino-5-bromo-4-phenylpyrimidine, a versatile and synthetically tractable building block. We present detailed application notes and optimized protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The causality behind the selection of catalysts, ligands, bases, and solvents is thoroughly discussed to provide researchers, scientists, and drug development professionals with a robust framework for synthesizing diverse libraries of novel pyrimidine derivatives.
Introduction: The Strategic Value of the Pyrimidine Scaffold
Substituted pyrimidines are integral to modern therapeutics, acting as kinase inhibitors, anticancer agents, and antimicrobial therapeutics.[1][3][5] Their synthetic accessibility and the ability of the nitrogen atoms to form key hydrogen bonds within biological targets make them ideal for rational drug design. The 2-amino-4-phenylpyrimidine core, in particular, offers a valuable starting point. The bromine atom at the 5-position serves as a versatile synthetic handle for palladium-catalyzed cross-coupling reactions—a powerful class of transformations that form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds with high efficiency and functional group tolerance.[6][7]
This guide focuses on four pillar reactions for the derivatization of this compound:
-
Suzuki-Miyaura Coupling: For the formation of bi-aryl and heteroaryl-aryl structures.
-
Buchwald-Hartwig Amination: For the introduction of diverse primary and secondary amine functionalities.
-
Sonogashira Coupling: For installing alkynyl moieties, which act as rigid linkers or precursors for further transformations.
-
Heck Coupling: For the vinylation of the pyrimidine core to create substituted alkenes.
Synthesis of the Core Scaffold: this compound
A robust and scalable synthesis of the starting material is critical. While numerous methods exist for pyrimidine synthesis, a common and effective strategy involves the condensation of a β-dicarbonyl compound (or its equivalent) with a guanidine salt.[4] This is followed by a regioselective bromination.
Protocol 1: Two-Step Synthesis
Step A: Synthesis of 2-Amino-4-phenylpyrimidine
-
Reaction Setup: In a round-bottom flask, combine benzoylacetonitrile (1.0 eq), guanidine hydrochloride (1.2 eq), and sodium ethoxide (2.0 eq) in absolute ethanol.
-
Reaction: Reflux the mixture for 6-8 hours. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water.
-
Purification: Collect the resulting precipitate by filtration, wash thoroughly with water, and dry under vacuum to yield 2-amino-4-phenylpyrimidine.
Step B: Bromination at the C5-Position
The C5-position of the 2-aminopyrimidine ring is electron-rich and susceptible to electrophilic aromatic substitution. N-Bromosuccinimide (NBS) is a mild and highly effective brominating agent for this transformation.[8]
-
Reaction Setup: Dissolve 2-amino-4-phenylpyrimidine (1.0 eq) in N,N-Dimethylformamide (DMF) in a flask protected from light. Cool the solution in an ice bath (0 °C).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.05 eq) portion-wise, maintaining the temperature below 5 °C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 8-12 hours in the dark. Monitor the reaction for the complete consumption of starting material by TLC.[9][10]
-
Work-up: Pour the reaction mixture into a beaker of ice water, which will cause the product to precipitate.[8]
-
Purification: Filter the solid, wash extensively with water, and then with a small amount of cold acetonitrile to remove impurities. Dry the resulting solid under vacuum to obtain this compound.
The Engine of Synthesis: The Palladium Catalytic Cycle
Palladium-catalyzed cross-coupling reactions are powered by a catalytic cycle that typically involves the Pd(0) and Pd(II) oxidation states.[11] Understanding this fundamental mechanism is crucial for troubleshooting and optimizing reactions.
The general cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the pyrimidine, forming a Pd(II) intermediate. This is often the rate-limiting step.[12][13]
-
Transmetalation / Insertion: In reactions like Suzuki or Sonogashira, an organometallic reagent transfers its organic group to the palladium center.[11][13] In the Heck reaction, an alkene inserts into the Pd-C bond.[14] For Buchwald-Hartwig amination, the amine coordinates to the palladium, followed by deprotonation.[15][16]
-
Reductive Elimination / β-Hydride Elimination: The two coupled fragments are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst.[12][13] In the Heck reaction, a β-hydride elimination occurs instead to form the alkene product.[14]
Caption: General Palladium Catalytic Cycle.
Application Note 1: Suzuki-Miyaura Coupling for Bi-aryl Synthesis
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, enabling the coupling of the bromopyrimidine with a wide variety of aryl- and heteroarylboronic acids or esters.[17] This is an exceptionally powerful method for creating compound libraries to explore structure-activity relationships (SAR) in drug discovery.
Causality of Experimental Choices
-
Catalyst: Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, is a reliable, pre-formed Pd(0) source that is effective for many standard couplings.[17] For more challenging substrates, a combination of a Pd(II) precatalyst like Pd(OAc)₂ with a specialized phosphine ligand can offer higher reactivity.[17]
-
Base: A base such as K₂CO₃ or K₃PO₄ is essential. Its primary role is to activate the boronic acid by forming a more nucleophilic boronate species, which facilitates the transmetalation step.[17][18]
-
Solvent System: A mixture of an organic solvent like 1,4-dioxane or toluene with water is standard.[17] Water is not just a solvent but plays a crucial role in the catalytic cycle, often accelerating the reaction.
Representative Suzuki Coupling Conditions
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ (3-5 mol%) | Reliable Pd(0) source for standard couplings.[17][18] |
| Coupling Partner | Arylboronic Acid (1.2-1.5 eq) | Readily available, stable, and low toxicity.[17] |
| Base | K₂CO₃ or K₃PO₄ (2.0-3.0 eq) | Activates boronic acid for transmetalation.[17] |
| Solvent | 1,4-Dioxane / H₂O (4:1) | Good solubility for reagents; water accelerates catalysis.[17][18] |
| Temperature | 85-100 °C | Provides thermal energy to overcome activation barriers. |
Protocol 2: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Reagent Addition: Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst (0.05 eq). Then, add the degassed 1,4-dioxane and water solvent mixture (e.g., 4 mL dioxane and 1 mL water per 1 mmol of substrate).[17]
-
Reaction: Heat the mixture to 90 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS. Reactions are typically complete within 12-18 hours.[18]
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of Celite® to remove the catalyst and inorganic salts.[18]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Application Note 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, a transformation of immense importance in pharmaceuticals.[15][16] This reaction allows the coupling of the bromopyrimidine with a vast range of primary and secondary amines, providing direct access to novel aminopyrimidine derivatives.
Causality of Experimental Choices
-
Catalyst/Ligand System: This reaction is highly dependent on the ligand. While early systems used simple phosphines, modern Buchwald-Hartwig aminations rely on bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, Xantphos) or N-heterocyclic carbenes (NHCs).[15] These ligands accelerate the rate-limiting reductive elimination step and prevent catalyst decomposition. A common precatalyst is Pd₂(dba)₃ or Pd(OAc)₂.
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine (or the N-H-Pd complex) to form the palladium-amido intermediate. Sodium tert-butoxide (NaOtBu) is the most common choice, though others like cesium carbonate (Cs₂CO₃) can be used for more sensitive substrates.[15][19]
-
Solvent: Anhydrous, non-protic solvents like toluene or dioxane are essential to prevent quenching of the strong base and interference with the catalytic cycle.
Representative Buchwald-Hartwig Conditions
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ (1-2 mol%) | Common, effective Pd(0) precatalyst source. |
| Ligand | Xantphos or SPhos (2-4 mol%) | Bulky, electron-rich ligand promotes reductive elimination.[15] |
| Coupling Partner | Primary/Secondary Amine (1.1-1.5 eq) | Wide scope of accessible amines. |
| Base | NaOtBu (1.5-2.0 eq) | Strong, non-nucleophilic base for amine deprotonation.[19] |
| Solvent | Anhydrous Toluene or Dioxane | Aprotic solvent prevents quenching of the strong base.[15] |
| Temperature | 80-110 °C | Sufficient energy for catalyst turnover. |
Protocol 3: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a stream of argon, add this compound (1.0 eq), the amine (1.2 eq), sodium tert-butoxide (1.5 eq), Pd₂(dba)₃ (0.01 eq), and the phosphine ligand (e.g., Xantphos, 0.02 eq) to a dry Schlenk tube or sealed vial.[15]
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the tube and heat the mixture to 100 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite®.
-
Extraction: Wash the organic filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Purification: Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Caption: The catalytic cycle of Buchwald-Hartwig amination.
Application Note 3: Sonogashira Coupling for Alkynylpyrimidine Synthesis
The Sonogashira coupling provides a powerful and direct route to sp²-sp C-C bonds, linking the pyrimidine core to a terminal alkyne.[20][21] The resulting alkynylpyrimidines are valuable as final products or as versatile intermediates for further chemistry, such as click reactions or reductions.
Causality of Experimental Choices
-
Dual Catalyst System: The Sonogashira reaction classically employs a dual-catalyst system.[20] A palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) performs the main cross-coupling cycle, while a copper(I) salt (typically CuI) acts as a co-catalyst.
-
Copper(I) Co-catalyst: The role of CuI is to react with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate. This species is highly reactive and readily undergoes transmetalation with the Pd(II) complex, which is much faster than the direct reaction of the alkyne with the palladium center.[20]
-
Base: A mild amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to deprotonate the terminal alkyne and as a solvent or co-solvent.[22][23]
Representative Sonogashira Coupling Conditions
| Parameter | Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ (2-5 mol%) | Standard, effective Pd(II) precatalyst. |
| Cu Co-catalyst | CuI (5-10 mol%) | Forms copper acetylide to facilitate transmetalation.[20][22] |
| Coupling Partner | Terminal Alkyne (1.1-1.5 eq) | Direct route to installing an sp-hybridized carbon. |
| Base | Triethylamine (Et₃N) | Serves as base and often as a co-solvent.[22][23] |
| Solvent | DMF or THF | Good solvent for substrates and catalysts. |
| Temperature | 60-100 °C | Milder conditions often possible compared to other couplings. |
Protocol 4: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.05 eq), and CuI (0.05 eq).[24]
-
Reagent Addition: Add anhydrous DMF (or THF) followed by triethylamine (2.0 eq). Degas the mixture by bubbling with argon for 15 minutes.
-
Substrate Addition: Add the terminal alkyne (1.1 eq) dropwise via syringe.
-
Reaction: Heat the reaction to 80 °C and stir until TLC or LC-MS analysis indicates the consumption of the starting material (typically 3-6 hours).[22][23]
-
Work-up: Cool the mixture, dilute with ethyl acetate, and wash with aqueous NH₄Cl solution, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by flash column chromatography.
Caption: The dual catalytic cycles of the Sonogashira reaction.
Application Note 4: Heck Coupling for Alkene Synthesis
The Mizoroki-Heck reaction is a powerful method for the arylation of alkenes.[14][25] It couples the bromopyrimidine with an alkene (e.g., styrene, acrylates) to form a substituted alkene, which is a valuable functional group in many pharmaceutical scaffolds.
Causality of Experimental Choices
-
Catalyst: Palladium(II) acetate, Pd(OAc)₂, is a very common and effective precatalyst. It is reduced in situ to the active Pd(0) species.[6]
-
Base: An organic base like triethylamine (Et₃N) is typically used. Its role is to neutralize the HBr that is generated during the catalytic cycle, which regenerates the Pd(0) catalyst from the H-Pd(II)-Br species formed after β-hydride elimination.[14]
-
Solvent: High-boiling polar aprotic solvents like DMF or DMA are often required to achieve the necessary reaction temperatures.
-
Additives: Phase-transfer catalysts like tetrabutylammonium bromide (TBAB) can sometimes be added to improve reaction rates and yields, particularly for less reactive substrates.[6]
Representative Heck Coupling Conditions
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ (1-2 mol%) | Common and robust Pd(II) precatalyst.[6] |
| Coupling Partner | Alkene (1.5 eq) | Creates a C=C double bond at the C5-position. |
| Base | Triethylamine (Et₃N) (2.0-3.0 eq) | Neutralizes HBr byproduct to regenerate Pd(0).[14] |
| Solvent | Anhydrous DMF | High-boiling polar aprotic solvent.[6] |
| Temperature | 120-140 °C | Higher temperatures are often required for Heck reactions. |
Protocol 5: General Procedure for Heck Coupling
-
Reaction Setup: In a sealed tube or microwave vial, combine this compound (1.0 eq), the alkene (e.g., styrene, 1.5 eq), and Pd(OAc)₂ (0.01 eq).[6]
-
Reagent Addition: Add anhydrous DMF and triethylamine (3.0 eq).
-
Reaction: Seal the vial tightly and heat the reaction mixture to 130 °C. The reaction can also be performed efficiently in a microwave reactor at a set temperature for a much shorter duration. Monitor progress by TLC or LC-MS.
-
Work-up: After cooling, dilute the mixture with ethyl acetate and wash with water several times to remove DMF, followed by a brine wash.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify the residue by flash column chromatography to afford the trans-alkene product.
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Conclusion
This compound is a highly valuable and versatile scaffold for the synthesis of novel compounds in drug discovery. The palladium-catalyzed cross-coupling reactions detailed in this guide—Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck—provide a powerful and flexible toolkit for its derivatization. By understanding the underlying mechanisms and the rationale for the choice of reagents and conditions, researchers can effectively and efficiently synthesize diverse libraries of substituted aminopyrimidines, accelerating the discovery of next-generation therapeutics. Each protocol described herein serves as a robust, field-proven starting point for further optimization and exploration.
References
- Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes - Fiveable. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHht1q1vXUq-qIE1hSCg_N_QGx1kkZv0mI2tVp-WRV7uWnu2BxOjqdHXmA9VfqIuYBidoKn0uSRqgPjCXfwx4biF_aZNdAL5VF5xAe55huqjriGHputZfkNwhta-zn25i_jWcvjgg4Urg5xEcmNhknZFsVHx96DZyHlZou3dyhmG1y_MMHm3n90A8IcRjB6GDuy6tQ-qSFLv7upgznpJFg6x5FXMtO9HcUymSiBl8UkCXQHPa0=]
- The Architectural Versatility of Substituted Pyrimidines: A Technical Guide to Their Applications in Drug Discovery. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEpj_mexZJxx5Sz27od_9G98lVKreONivZirwKSB1JaDpKLlBnAYKqlOzU0DiUKl-lFydc1y-mNyc1TDnhq2DukQrRDKvLz3v3W5gBeDjuuPK53oj0qWj9VZWeT0CdwXpx6TH6rJVJTLZduAaKmB7-u30SDVtdit5AwAV-cXkPAjT-MtWnsjFvNYjZWWwFOCmyTVEMytAaNB0Xk7AOE-p422KD2g-BozecChiqqjUN7lWKicU8-nvQAvFT7IA4mExkVjYhs9M5cJzYG56YkhYU=]
- 17.2. Palladium catalyzed couplings. Organic Chemistry II - Lumen Learning. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFp-h3hkVCrwB3bd1kGiBuFIAot94d7QeYMOmyQ_XtQLXLg5dyjLsZmTtWT75UzxTg72zDIrMwwVf2g-i8-VVoIIhNBi18iEsBklFlut4lQ5TM9iouwwXXbgA-8_jDjSD2FAISBCVY4_71Bvn9YIoNLmTHgoActf5gmb5wZzP0qpdbKt2TdDkSCSpJazuvtQosr5kFPfJVw7L0F-s7k_5lXxjCaAJcA]
- Pd(II)-Catalyzed C–H Activation/C–C Cross-Coupling Reactions: Versatility and Practicality. Wiley Online Library. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4zu3-oxAx5hFx5ftrOVEx8ZCJ80ZfqOVWmOemwP_NPbqVqgJEGBtL6jmCsQrAB-_eM1LyBVKhRLZIA0wAZJdR6J0D6IF707IxX2_6xSx_7ThC8VPgxs-9cHXwKjNF3tZp8M_fcd4r1JiFRg==]
- PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. The Nobel Prize. [URL: https://www.nobelprize.
- 2.2: Pd-Catalyzed Cross Coupling Reactions. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/02%3A_Organometallics/2.
- A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElFY_Sit269XCT9r8oy4DmMDeMkCuV7nNeBk6hkY7EQzMN9mdbocxgUGlAwGgzgCeCvxChaaa8I6l-BdRskiW-ob6ZhvIkaUUsNVOdwnwRrjH7T2KzYR3zxIw6yDhUlY-azKQYggBC89byfWnNjqoy1OzBfiVArm2zF8sct7ZxatgZJ0bGMfvTugMxcFueRdtBR4BvOYqpMb-2wNyb3Z3W5zhkTwK9WDL7s3uF6Una8lVyJoopSXueq0OwRg==]
- Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4882415/]
- Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews. [URL: https://gsconlinepress.com/journals/gscarr/content/pyrimidine-derivatives-recent-discoveries-and-development-towards-its-medicinal]
- FDA‐Approved Pyrimidine‐Containing Drugs: Synthesis and Clinical Application. Wiley Online Library. [URL: https://onlinelibrary.wiley.com/doi/10.1002/cmdc.202300483]
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGfkSSDAzz0YT8fBclKfKyveCCGE9x85IGrCo3uS_k-YuuSuHQp5m32PKdtrVIJj2JBRvNVoFr4g28DkBUGQgxb25kYHlcBUWsWfzwVOSXXRknwJUJwytfr8yiugKE52rMc76S8dQOjsb6SrnDm98kTvW1CWJSdWlmYeEaoj9zOh6WlkEW3hjREc5GCs-i7lKoHXlyNEpPo5Dl2NyxaRKiWSw264oIq3tWYtkE8LtmDHeJepOPjRcmck3UvMC8Pow==]
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFcsRbCFUqkXUZRTQmrqf_DPqof-GTNepryDSWzApEF5fq9SCJ7SdNMxp88zudOxk5IVhQrxRNJbe6X9AmlJ2Nmdp2eydaG751dc6alVXTnSqdNjuWQ-7QEDD__2rQdwwf_SUYWxN_QNVzj7x2-YRQWDZKctsLM1QZLHDlQ-9ima60fdTny1-otuhl3C8sZ1eHE867Vbx2zLEtMxSq_5BoVCMGrhr0k28z5pINtEmpUhSHXa9ZQe9xEaZUOTddqtb8=]
- 2-Amino-5-bromopyrimidine synthesis. ChemicalBook. [URL: https://www.chemicalbook.
- Substituted Pyrimidine Compounds: A Technical Review for Drug Discovery Professionals. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGXvz0IwRbWK9kLmOVuf1dA1JUA3QdQ5okFt0bjT_QRdGGSRI40wvaQhAt5pUITK1JT-S_ryntfoZm-vKVl30wE7UENL2ysrV9XI_B3xQ7NALfmlYIYNyOPkz3sVIJA1VNAUvWWGyklBuz3njEt6FiIe5i8PQGj25wCULdZchKq5CQGahPKY9v94I3eRzRhqKYz2ZTI4WiKxo83kWxX4uzhfnHpOjOXf1hXHQZ9N5vnTQ==]
- Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. MDPI. [URL: https://www.mdpi.com/1420-3049/29/11/2491]
- Heck reaction. Wikipedia. [URL: https://en.wikipedia.org/wiki/Heck_reaction]
- Application Notes and Protocols for Suzuki Coupling of 2-Amino-5-bromo-4-t-butylthiazole. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyxu54Bdxn8RkSLuXzSooIt4Q2qPwFD-6xVdb9R4mAVjP5atQWbJjmnu-y0mPU5zVCQ-fg6UNV68pfw9uOn-I8NyTEdTtuzeXnaQF3IkK70iKnHVsoBXEmc1yqpWKtNAVSIKjeuTQMbyaoWGw9ILiUbXBmQdvM8Y0Aacx3Y-j-WVP8rVsXNVqCLl8NqNGQGK-iPYJoqpcvHzaxgXwQUGVD_OFcFFV8GPVN3izFvlSnjSFeuyo=]
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGj_ymKA74HsL73ZYKrzKgpPDHfeStvYvEdlyy50Ig_oXAhgbJendjJ9WFBLr3B9vWn2XQUUCxWOk7j1eEMxmnQ7DmV_IxWIwXdmtKHo9cyjNCAETFyKxHH0_4ttIKP9RMgkjh7x8IosKKkOyzOM-SJe6dtEvEnn2A-p_HwcXEUbWRKTijXbJs8tfP9b6VbjatzgJvdTsHzWXt9YN3zlS_jEC6Hr3XUx5lisgckhG8xl7Phuf4x71wEiu55SXQTYlTerEANVn2Lo-_r3NjLwVd7S1jn]
- Application Notes and Protocols for the Sonogashira Coupling of 5-Bromopyrimidine with Terminal Alkynes. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEhmF50IDrj3kG-I004ia8OMJGm_R81ktpKfdPd2aeJ2jsS-BpfbHmV5AHzjAI3LyE62XTM1Fz9UOvAlVCOOP6HBFlTPgUJq7dQ_6Met1CzNYuHQdK5qS2bVhxRw0odrQYJDTWFTw9_OEVlbdQaph7O3msc4-pYecdmoScbT1RyHMBFkEof-1vQub2Kt2nTGBpSSFjjjJQdD9n6Ab4Bo1jVYK0fpzk7brqDvQ9zcnWbyzkFf3nubhSQSr1uLKDDyJ4xV-dD]
- Buchwald–Hartwig amination. Wikipedia. [URL: https://en.wikipedia.
- How to Prepare 2-Amino-5-bromo-4-methylpyridine?. FAQ - Guidechem. [URL: https://www.guidechem.com/faq/prepare-2-amino-5-bromo-4-methylpyridine-188937-09-5.html]
- Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE81RwZrv05YA1EY4_V7qYaYUOOYKyn4EoOA1GfZS9eGWFUaAClZf0zcO7uUlgRA3nHi5catJNmHVR0NL2c3zqVfZtu6waNC9YEuZCD5H5YKHu3_dYPCvIxXJdj8qImSUaIOE0CvPQJAtVt7DqGBnOvuLOCwHutNNfWeN7d6rmY6X7Q46EjcLzrcgAeIu36ZLALs4QZwUmk5ROyEA35V88k_pttuFxkaygBeB9dSjrgFgf-OS1R3Q==]
- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGZQWWtyHM6V5sKGej56qtcHCxDmIqax2yxvyJ70w7jFwpamAsZTNLY46-kE98vyBsKu5txshO-gx7OhvBLe0QnuRQsq7SjM95ZCc5dH0YP5hwFJlj4QvOujnC35pCB1533lfiFlE8uRZcIvPUJc_EPxfuBh_Kp3r8cYnwUPjYJu7d4bLqduzK2tWAADoB4_WUN2t8Nfbneq89gqKvWsnWxGcNQwSE65739NCTtz3YMfNLJqtHi2H-4FbHqhM7GTSWIxM9xltoexEqHn1v-VOVyz9rtaKDCvFHGGs9_mmqC0w4=]
- A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2587342/]
- Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8534800/]
- Mizoroki-Heck cross-couplings of 2-acetyl-5-bromobenzofuran and aryl halides under microwave irradiation. Arkivoc. [URL: https://www.arkat-usa.org/arkivoc-journal/browse-arkivoc/2010/10/208-225/2010-00435A/abstract]
- Heck Reaction. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/heck-reaction.shtm]
- Application Notes and Protocols for Sonogashira Coupling of 2-Bromopyrazine. Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFyfpwtTnUipje6zv9jYnEks_r-FoOtwk6QHV89m4t7SMdsC3UZ3Lz3qKUYb-HIRXscV-eL9-GzB5aWjO1iDqPXSb1REXVrsSeu3pD_UIsqBK6W8Eg6RZ_dhUMaiJV_SYRyDOKUe9CriXdi-eUilKQYbU5pQ1xbrAsrDA9r5Uv4m8_z3nod0gjMStmIXaHJTAhUEYYwmoPcV4zrPb5yGm02Om8TT1SLQg==]
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. [URL: https://www.researchgate.
- Buchwald-Hartwig Amination. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Organometallic_Chemistry/24.
- Sonogashira Coupling. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/namedreactions/sonogashira-coupling.shtm]
- Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. ResearchGate. [URL: https://www.researchgate.net/publication/282333464_Palladium-Catalyzed_Cross-Coupling_Reactions_in_the_Synthesis_of_Pharmaceuticals]
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. [URL: https://www.scirp.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. [URL: https://doi.org/10.4236/mrc.2017.63009]
- The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. [URL: https://www.beilstein-journals.org/bjoc/articles/10/11]
- Reagents and conditions employed in the Heck coupling reaction. ResearchGate. [URL: https://www.researchgate.net/figure/Reagents-and-conditions-employed-in-the-Heck-coupling-reaction_tbl2_239564858]
- Pd-Catalyzed Cross-Couplings:On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. White Rose Research Online. [URL: https://eprints.whiterose.ac.uk/188147/]
- Palladium-catalyzed oxidative cross-coupling for the synthesis of α-amino ketones. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4760920/]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 10. Page loading... [guidechem.com]
- 11. fiveable.me [fiveable.me]
- 12. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 13. nobelprize.org [nobelprize.org]
- 14. Heck reaction - Wikipedia [en.wikipedia.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pdf.benchchem.com [pdf.benchchem.com]
- 21. Sonogashira Coupling [organic-chemistry.org]
- 22. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 23. scirp.org [scirp.org]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. Heck Reaction [organic-chemistry.org]
The Strategic Derivatization of 2-Amino-5-bromo-4-phenylpyrimidine for the Synthesis of Biologically Active Heterocycles
Introduction
The 2-amino-4-phenylpyrimidine scaffold is a privileged core structure in medicinal chemistry, forming the foundation of numerous compounds with significant therapeutic potential.[1][2] Its inherent structural features, particularly the amenability to substitution at various positions, allow for the fine-tuning of physicochemical and pharmacological properties. The strategic placement of a bromine atom at the 5-position, as in 2-Amino-5-bromo-4-phenylpyrimidine, transforms this simple heterocycle into a versatile and powerful building block for the synthesis of a diverse array of more complex, biologically active molecules. The bromine atom serves as a synthetic handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of new carbon-carbon and carbon-nitrogen bonds. This guide provides a detailed exploration of the synthetic utility of this compound, focusing on its application in the synthesis of kinase inhibitors, GPR119 agonists, and antifungal agents. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols for key transformations.
Core Reactivity and Synthetic Strategy
The synthetic utility of this compound lies in the reactivity of the C5-bromine atom. This position is susceptible to a range of palladium-catalyzed cross-coupling reactions, which are foundational in modern drug discovery for their reliability and broad functional group tolerance. The general workflow for leveraging this starting material involves an initial cross-coupling reaction to install a desired substituent at the 5-position, followed by optional further modifications or intramolecular cyclization to generate fused heterocyclic systems.
Application Note 1: Synthesis of Kinase Inhibitors via Suzuki-Miyaura Cross-Coupling
Scientific Rationale: Kinase inhibitors are a major class of targeted cancer therapies. Many of these inhibitors feature a biaryl or heteroaryl-aryl core structure that mimics the adenine region of ATP to bind to the kinase active site.[1] The Suzuki-Miyaura reaction is a powerful method for constructing such C-C bonds.[3] Starting with this compound, a variety of aryl and heteroaryl groups can be introduced at the 5-position to explore the structure-activity relationship (SAR) for kinase inhibition. For instance, derivatives of the closely related 2-amino-5-aryl-pyridine scaffold have shown potent activity as Polo-like kinase 4 (PLK4) and Anaplastic Lymphoma Kinase (ALK) inhibitors.[4][5]
Catalytic Cycle Insight: The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium(0) species. The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of the pyrimidine.
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.
-
Reductive Elimination: The desired C-C bond is formed, and the Pd(0) catalyst is regenerated.[6]
The choice of catalyst, ligand, and base is crucial for an efficient reaction, especially with electron-rich and potentially coordinating substrates like aminopyrimidines.[7]
Detailed Protocol: Suzuki-Miyaura Coupling
This protocol is adapted from procedures for structurally analogous aminobromopyridines and is a robust starting point.[8][9]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Round-bottom flask or reaction vial
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add degassed 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting pyrimidine).[9]
-
Stir the reaction mixture vigorously at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-amino-5-aryl-4-phenylpyrimidine.
| Catalyst System | Ligand | Base | Solvent | Typical Yields (Analogous Substrates)[7] |
| System 1 | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 78-88% |
| System 2 | SPhos | K₃PO₄ | Toluene/H₂O | Expected High |
| System 3 | Pd-PEPPSI-IPr | K₂CO₃ | THF | High for challenging substrates |
Application Note 2: C-N Bond Formation via Buchwald-Hartwig Amination for GPR119 Agonists
Scientific Rationale: G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes and other metabolic disorders.[10] Agonists of this receptor can enhance glucose-dependent insulin secretion.[11] Many potent GPR119 agonists are based on a 2-amino-4-phenylpyrimidine core, where the amino group at the 4-position is further substituted.[11] While our starting material has a primary amino group at C2, the Buchwald-Hartwig amination at the C5 position can introduce diverse nitrogen-containing substituents, which is a common strategy in optimizing drug candidates.[12]
Mechanistic Considerations: The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a C-N bond between an aryl halide and an amine.[13][14] The catalytic cycle shares similarities with the Suzuki coupling, involving oxidative addition, but is followed by coordination of the amine, deprotonation by a strong base, and reductive elimination.[15] The choice of ligand is critical and is often tailored to the type of amine being coupled (primary, secondary, anilines, etc.).[15]
Detailed Protocol: Buchwald-Hartwig Amination
This protocol is based on established methods for the amination of related aminobromopyridines.[12][15]
Materials:
-
This compound (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Xantphos or other suitable phosphine ligand (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
-
Schlenk tube or sealed vial
Procedure:
-
In a glovebox or under a stream of inert gas, add this compound, sodium tert-butoxide, Pd(OAc)₂, and the phosphine ligand to a dry Schlenk tube.
-
Evacuate and backfill the tube with inert gas three times.
-
Add anhydrous toluene via syringe, followed by the amine coupling partner.
-
Seal the tube or vial tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete in 2-18 hours.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application Note 3: Synthesis of Alkynyl Pyrimidines and Fused Heterocycles via Sonogashira Coupling
Scientific Rationale: The introduction of an alkyne moiety via Sonogashira coupling provides a versatile intermediate.[2] Alkynes are present in some bioactive molecules and can also serve as a key functional group for further transformations, such as "click chemistry" or intramolecular cyclization to form fused ring systems.[16] For example, an appropriately substituted alkynyl pyrimidine can undergo intramolecular cyclization to form pyrido[2,3-d]pyrimidines, a class of compounds known for their diverse biological activities, including as kinase inhibitors.[13][15]
Reaction Principle: The Sonogashira coupling involves a palladium catalyst and a copper(I) co-catalyst to couple a terminal alkyne with an aryl or vinyl halide.[2] The palladium cycle is similar to other cross-coupling reactions, while the copper cycle facilitates the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex.[16]
Detailed Protocol: Sonogashira Coupling
This protocol is adapted from general procedures for Sonogashira couplings on related heterocyclic systems.[10]
Materials:
-
This compound (1.0 eq)
-
Terminal alkyne (1.2 eq)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (3-10 mol%)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) (2.0-3.0 eq)
-
Anhydrous solvent (e.g., DMF or THF)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add the anhydrous solvent (e.g., DMF) and the amine base (e.g., Et₃N).
-
Add the terminal alkyne via syringe.
-
Stir the mixture at the desired temperature (ranging from room temperature to 80 °C) and monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture, dilute with an organic solvent, and filter through a pad of Celite.
-
Wash the filtrate with a saturated aqueous solution of ammonium chloride and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Subsequent Intramolecular Cyclization:
The resulting 2-amino-5-alkynyl-4-phenylpyrimidine can be a precursor for fused heterocycles. For instance, if the alkyne contains a pendant nitrile group, it can undergo a base-promoted intramolecular cyclization to form a pyrido[2,3-d]pyrimidine core.[5] This transformation often proceeds at ambient temperature and represents a powerful strategy for building molecular complexity.[5]
Conclusion
This compound is a highly valuable and versatile starting material for the synthesis of a wide range of biologically active heterocyclic compounds. Through well-established palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions, the C5 position can be functionalized with a diverse array of substituents. This allows for the systematic exploration of structure-activity relationships in the development of new therapeutic agents, including kinase inhibitors, GPR119 agonists, and antifungal compounds. Furthermore, the products of these initial couplings can serve as advanced intermediates for the construction of more complex fused heterocyclic systems. The protocols and strategies outlined in this guide provide a robust framework for researchers and drug development professionals to unlock the full synthetic potential of this important heterocyclic building block.
References
- BenchChem. (2025). Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
- BenchChem. (2025).
- BenchChem. (2025). Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
-
Hoyt, L., et al. (2023). Intramolecular Cyclization of Alkynylheteroaromatic Substrates Bearing a Tethered Cyano Group: A Strategy for Accessing Fused Pyridoheterocycles. Journal of Organic Chemistry, 88(17), 12716–12726. Available at: [Link]
- Shamroukh, A. H., et al. (2016). The chemistry of pyrido[2,3-d]pyrimidines. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772.
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
- BenchChem. (2025). A Comparative Analysis of Catalysts for the Suzuki Coupling of 2-Amino-5-bromo-4-methylpyridine. BenchChem.
- El-Gaby, M. S. A., et al. (2002). Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents. Acta Pharmaceutica, 52(4), 269-280.
-
El-Sayed, N. N. E., et al. (2022). Synthesis of New Pyrazolo[3,4-d]pyrimidine Derivatives: NMR Spectroscopic Characterization, X-Ray, Hirshfeld Surface Analysis, DFT, Molecular Docking, and Antiproliferative Activity Investigations. Molecules, 27(21), 7291. Available at: [Link]
-
Patel, R. V., et al. (2012). Synthesis of some novel pyrazolo[3,4-d] pyrimidin-4(5H)-one derivatives as potential antimicrobial agent. Journal of Pharmacy & Bioallied Sciences, 4(2), 138-143. Available at: [Link]
-
Al-Tel, T. H. (2010). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 15(9), 6169-6178. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine. BenchChem.
-
Ghorab, M. M., et al. (2012). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Journal of the Egyptian National Cancer Institute, 24(4), 181-189. Available at: [Link]
-
OpenOChem Learn. (n.d.). Buchwald-Hartwig Amination. Available at: [Link]
-
Negoro, K., et al. (2012). Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry, 20(17), 5396-5408. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
- BenchChem. (2025).
-
Wikipedia. (2023). Sonogashira coupling. Available at: [Link]
-
Frank, D., et al. (2007). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 3, 29. Available at: [Link]
-
Hoshi, T., et al. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. International Journal of Molecular Sciences, 24(4), 3749. Available at: [Link]
-
Wikipedia. (2023). Suzuki reaction. Available at: [Link]
- BenchChem. (2025). Application Notes and Protocols for Sonogashira Coupling with 2-Amino-4-bromopyridine. BenchChem.
-
El-Faham, A., et al. (2022). An Efficient Synthesis of Novel 4-Aryl-2-thioxo-3,4-dihydro-1H-pyrimido[1,2-a][8][15][17]triazin-6(2H)-ones and Their Antibacterial Activity. Molbank, 2022(3), M1417. Available at: [Link]
-
Al-Mousawi, S. M., et al. (2015). Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Molecules, 20(8), 13610-13623. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
Sources
- 1. One-Pot Synthesis of Alkynyl-Conjugated Phenylalanine Analogues for Peptide-Based Fluorescent Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of some novel pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Medicinal chemistry perspective of pyrido[2,3-d]pyrimidines as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald -Hartwig Amination | OpenOChem Learn [learn.openochem.org]
- 15. jocpr.com [jocpr.com]
- 16. Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging 2-Amino-5-bromo-4-phenylpyrimidine for the Rational Design of Novel Kinase Inhibitors as Anticancer Agents
Abstract
The pyrimidine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, particularly in oncology[1]. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the strategic use of 2-Amino-5-bromo-4-phenylpyrimidine as a versatile starting material for the synthesis of potent anticancer agents. We delve into the rationale behind its selection, detailing its synthetic versatility and the structure-activity relationships (SAR) that drive the design of targeted kinase inhibitors. This document provides detailed, field-proven protocols for synthesis, derivatization, and biological evaluation, alongside an exploration of the key signaling pathways these compounds are designed to inhibit.
Introduction: The Strategic Value of the this compound Scaffold
In the landscape of targeted cancer therapy, protein kinase inhibitors represent a major class of therapeutics. The 2-aminopyrimidine core is a recurring motif in many FDA-approved and investigational kinase inhibitors, prized for its ability to form key hydrogen bonds within the ATP-binding pocket of these enzymes[2][3]. The this compound scaffold is particularly advantageous for several reasons:
-
The 2-Amino Group: This group typically acts as a crucial hydrogen bond donor, anchoring the inhibitor to the "hinge region" of the kinase active site, a common determinant of binding affinity[4].
-
The 5-Bromo Position: The bromine atom is not merely a substituent; it is a highly versatile chemical handle. It is ideal for introducing molecular diversity through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the systematic exploration of the chemical space to optimize interactions with the target kinase[4]. The presence of a bromo substituent can also enhance biological activity through halogen bonding or by improving pharmacokinetic properties[5].
-
The 4-Phenyl Group: This bulky aromatic group can engage in favorable hydrophobic and π-stacking interactions within the enzyme's active site, contributing to binding affinity and selectivity. Its presence provides a foundational structural element upon which further modifications can be built.
This combination of features makes this compound an exceptional starting point for developing libraries of compounds aimed at inhibiting key oncogenic kinases like EGFR, VEGFR, and others involved in cell proliferation and angiogenesis[6][7][8].
Synthetic Strategies and Experimental Protocols
The development of novel anticancer agents from this scaffold follows a logical workflow, beginning with the synthesis of the core structure, followed by systematic derivatization to build a compound library for biological screening.
Caption: General workflow for the synthesis and derivatization of the this compound scaffold.
Protocol 1: Synthesis of 2-Amino-4-phenylpyrimidine
Rationale: This protocol describes a common method for constructing the aminopyrimidine ring system. The Claisen condensation of a ketone with an ester followed by cyclization with guanidine is a robust and widely used approach.
Materials:
-
Acetophenone
-
Ethyl acetate
-
Sodium ethoxide (NaOEt)
-
Guanidine hydrochloride
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
Procedure:
-
Chalcone Formation (Intermediate Step): To a cooled solution of sodium ethoxide in absolute ethanol, add acetophenone dropwise, followed by ethyl acetate.
-
Stir the mixture at room temperature for 12-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Acidify the reaction mixture with dilute HCl to precipitate the intermediate 1,3-diphenyl-1,3-propanedione. Filter, wash with water, and dry.
-
Cyclization: Reflux the intermediate with guanidine hydrochloride in the presence of sodium ethoxide in ethanol for 8-12 hours.
-
After cooling, pour the reaction mixture into ice-cold water.
-
The resulting precipitate is 2-Amino-4-phenylpyrimidine. Filter the solid.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/water mixture) to obtain the purified product.
-
Validation: Confirm the structure and purity using ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Protocol 2: Electrophilic Bromination to Yield this compound
Rationale: This step introduces the key bromine "handle" at the C5 position. N-Bromosuccinimide (NBS) is a mild and selective brominating agent for electron-rich aromatic and heterocyclic rings. The solvent choice (e.g., DMF or Acetonitrile) is crucial for solubility and reaction kinetics.
Materials:
-
2-Amino-4-phenylpyrimidine
-
N-Bromosuccinimide (NBS)
-
Dimethylformamide (DMF) or Acetonitrile
-
Ice bath
Procedure:
-
Dissolve 2-Amino-4-phenylpyrimidine in DMF in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
In a separate flask, prepare a solution of NBS (1.1 equivalents) in DMF.
-
Add the NBS solution dropwise to the pyrimidine solution while maintaining the temperature at 0°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 8-10 hours[9].
-
Monitor the reaction via TLC until the starting material is consumed.
-
Pour the reaction mixture into a beaker of cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove DMF, and then wash with a small amount of cold acetonitrile to remove any unreacted NBS or succinimide byproduct[9].
-
Dry the solid under vacuum to yield this compound.
-
Validation: Confirm the regioselective bromination and purity via NMR and MS analysis.
Protocol 3: Derivatization via Suzuki-Miyaura Cross-Coupling
Rationale: This is a cornerstone protocol for creating a diverse library of analogs. The Suzuki reaction is highly reliable for forming C-C bonds between the C5 position of the pyrimidine and various aryl or heteroaryl boronic acids, allowing for extensive SAR exploration[4].
Materials:
-
This compound
-
Aryl/heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equivalents)
-
Solvent system (e.g., Dioxane/water or Toluene/ethanol/water)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add this compound, the selected boronic acid, the palladium catalyst, and the base.
-
Add the degassed solvent system.
-
Heat the reaction mixture to 80-100°C and stir for 6-18 hours. Monitor progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate and water[4].
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel.
-
Validation: Characterize each new derivative by NMR and MS to confirm its structure and purity.
Biological Evaluation: From Cytotoxicity to Target Engagement
Once a library of derivatives is synthesized, a tiered biological evaluation workflow is employed to identify promising anticancer candidates.
Caption: Tiered workflow for the biological evaluation of synthesized pyrimidine derivatives.
Protocol 4: In Vitro Cytotoxicity Screening (MTT Assay)
Rationale: The MTT assay is a standard colorimetric method to assess a compound's effect on cell viability and proliferation. It provides the IC₅₀ value, which is the concentration of the drug required to inhibit the growth of 50% of the cell population, serving as a primary indicator of anticancer potential[10].
Materials:
-
Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT-116 colon cancer)[11][12].
-
Complete cell culture medium (e.g., DMEM with 10% FBS).
-
Synthesized compounds dissolved in DMSO (stock solutions).
-
MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), 5 mg/mL in PBS.
-
DMSO.
-
96-well microplates.
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator[13].
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the wells. Include a vehicle control (DMSO only) and a positive control (e.g., Doxorubicin)[13].
-
Incubate the plates for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals[13].
-
Data Acquisition: Measure the absorbance at ~570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value for each compound.
Protocol 5: Cell Cycle Analysis by Flow Cytometry
Rationale: Kinase inhibitors often exert their anticancer effects by inducing cell cycle arrest. This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, G2/M) via flow cytometry[13].
Materials:
-
Cancer cells seeded in 6-well plates.
-
Test compound at its determined IC₅₀ concentration.
-
Phosphate-buffered saline (PBS).
-
Trypsin-EDTA.
-
Cold 70% ethanol.
-
Staining solution: PBS containing Propidium Iodide (PI, 50 µg/mL) and RNase A (100 µg/mL).
Procedure:
-
Cell Treatment: Treat cells with the test compound at its IC₅₀ concentration for 24 hours[13].
-
Harvesting and Fixation: Harvest the cells by trypsinization, wash with PBS, and fix them by adding the cell pellet dropwise into cold 70% ethanol while vortexing. Store at -20°C overnight[13].
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in the PI/RNase A staining solution and incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Analyze the resulting DNA content histograms to quantify the percentage of cells in the G0/G1, S, and G2/M phases. Compare the distribution of treated cells to untreated controls to identify any cell cycle arrest. An accumulation of cells in a specific phase indicates that the compound interferes with progression through that stage of the cell cycle[12].
Mechanism of Action: Targeting Oncogenic Signaling Pathways
Derivatives of 2-aminopyrimidine are frequently designed to inhibit receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR-2). These receptors are often overexpressed or mutated in cancer, leading to uncontrolled cell growth and angiogenesis[6][14].
EGFR Signaling Pathway and Inhibition
EGFR is a key driver in many cancers, particularly non-small cell lung cancer[6]. Its activation triggers downstream pathways like RAS/RAF/MEK/ERK and PI3K/AKT/mTOR, promoting proliferation and survival[11].
Caption: Simplified EGFR signaling pathway and the mechanism of inhibition by a pyrimidine-based ATP-competitive inhibitor.
The designed this compound derivatives function as ATP-competitive inhibitors. They occupy the ATP-binding site in the EGFR kinase domain, preventing the autophosphorylation necessary for receptor activation. This blockade halts the downstream signaling cascades, ultimately leading to cell cycle arrest and/or apoptosis[11][15].
Data Interpretation and Structure-Activity Relationship (SAR)
Systematic modification of the core scaffold is essential for optimizing potency and selectivity. The data gathered from biological assays allows for the elucidation of SAR.
Table 1: Representative Antiproliferative Activity of Substituted Pyrimidine Derivatives
| Compound ID | Scaffold | R¹ Substitution (at C5) | Cell Line | IC₅₀ (µM) | Reference |
| A23 | 2-Phenyl-4-aminopyrimidine | Various complex side chains | H1975 (NSCLC) | 0.52 | [6] |
| 7b | 2-Amino-4-aryl-pyrimidine | Ursolic acid conjugate | MCF-7 (Breast) | 0.48 | [11] |
| 2a | Aminopyrimidine | N-benzyl substitution | Glioblastoma | 4 - 8 | [16] |
| 7gc | 2,4,5-substituted pyrimidine | Substituted aniline | BEL-7402 (Liver) | < 0.10 | [17] |
| 11g | 2-Phenyl pyrimidine | 3-methyl phenylcarbamoyl | Raji (Leukemia) | 6.98 | [18] |
| 9k | 2,4-Diaminopyrimidine | Triazolopiperazine | A549 (Lung) | 2.14 | [12] |
Key SAR Insights:
-
Substitutions at C5: Introducing diverse aryl and heteroaryl groups via Suzuki coupling can dramatically impact potency. Electron-withdrawing or electron-donating groups, as well as heterocyclic rings capable of forming additional hydrogen bonds, can be explored to optimize interactions with the solvent-exposed region of the kinase active site.
-
Modification of the 2-Amino Group: While often essential for hinge binding, N-alkylation or acylation can be explored. This can alter the compound's hydrogen bonding profile, improve cell permeability, or provide vectors to reach adjacent pockets in the active site[10].
-
Modifications to the 4-Phenyl Ring: Adding substituents (e.g., chloro, fluoro, methoxy) to this ring can fine-tune electronic properties and steric fit, potentially enhancing selectivity for one kinase over another[5].
Conclusion and Future Directions
This compound stands out as a high-potential scaffold for the development of novel anticancer agents, particularly kinase inhibitors. Its synthetic tractability allows for the rapid generation of diverse chemical libraries, and its core structure is well-suited for targeting the ATP-binding sites of numerous oncogenic kinases. The protocols and workflows detailed in this guide provide a robust foundation for researchers to design, synthesize, and evaluate new derivatives. Future work should focus on optimizing these compounds for improved potency, selectivity, and drug-like properties (ADME/Tox), with the ultimate goal of identifying lead candidates for preclinical and clinical development.
References
-
Iovine, V., Bissyèdé, X., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Pharmaceuticals (Basel), 14(2), 148. Available at: [Link]
-
Li, J., Wang, Y., et al. (2024). Novel bioactive 2-phenyl-4-aminopyrimidine derivatives as EGFRDel19/T790M/C797S inhibitors for the treatment of non-small cell lung cancer. Archiv der Pharmazie, 357(2), e2300460. Available at: [Link]
-
Asghar, S., Aziz, A., et al. (2024). Synthesis of Novel 1,3,5-Triazine Analogues With Selective Activity Against Pancreatic (Capan-1) and Colorectal (HCT-116) Carcinomas: Anticancer Potential and DNA-Binding Affinity. Chemistry & Biodiversity. Available at: [Link]
-
Nagano, K., et al. (2015). Synthesis and Structure-Activity Relationship of 4-amino-2-phenylpyrimidine Derivatives as a Series of Novel GPR119 Agonists. Bioorganic & Medicinal Chemistry, 23(11), 2757-2771. Available at: [Link]
-
Nguyen, T. H., et al. (2022). Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. Medicinal Chemistry, 18(5), 558-573. Available at: [Link]
-
Gu, W., et al. (2021). Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid. New Journal of Chemistry, 45(15), 6813-6826. Available at: [Link]
-
Singh, K., et al. (2010). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 20(10), 3040-3042. Available at: [Link]
-
Wang, Z., et al. (2009). Synthesis and Biological Evaluation of Novel 2,4,5-substituted Pyrimidine Derivatives for Anticancer Activity. Bioorganic & Medicinal Chemistry Letters, 19(1), 275-278. Available at: [Link]
-
El-Damasy, A. K., et al. (2018). Discovery of Potent Antiproliferative Agents Targeting EGFR Tyrosine Kinase Based on the Pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4-amine Scaffold. Molecules, 23(11), 2999. Available at: [Link]
-
Papakyriakou, A., et al. (2022). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Antioxidants, 11(11), 2133. Available at: [Link]
-
Zhang, H., et al. (2020). Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents. New Journal of Chemistry, 44(47), 20935-20946. Available at: [Link]
-
Shi, D., et al. (2016). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules, 21(10), 1361. Available at: [Link]
-
Liu, Q., et al. (2018). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Advances, 8(3), 1369-1385. Available at: [Link]
-
Wang, C., et al. (2019). Discovery and evaluation of triple inhibitors of VEGFR-2, TIE-2 and EphB4 as anti-angiogenic and anti-cancer agents. Acta Pharmaceutica Sinica B, 9(1), 86-98. Available at: [Link]
-
Shchekotikhin, A. E., & Preobrazhenskaya, M. N. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules, 26(17), 5170. Available at: [Link]
-
Pop, R., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 28(14), 5556. Available at: [Link]
-
Khan, I., et al. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Frontiers in Chemistry, 10, 896377. Available at: [Link]
-
Lee, J. H., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie. Available at: [Link]
-
Wang, S., et al. (2013). Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumour agents. European Journal of Medicinal Chemistry, 64, 465-474. Available at: [Link]
-
Kumar, A., et al. (2024). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Organic Chemistry, 28. Available at: [Link]
-
Suksrichavalit, T., et al. (2021). The Effect of the EGFR - Targeting Compound 3-[(4-Phenylpyrimidin-2-yl) Amino] Benzene-1-Sulfonamide (13f) against Cholangiocarcinoma Cell Lines. Asian Pacific Journal of Cancer Prevention, 22(2), 381-389. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([6][9][13]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports, 11(1), 11394. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2019). New 2,4-disubstituted-2-thiopyrimidines as VEGFR-2 inhibitors: Design, synthesis, and biological evaluation. Archiv der Pharmazie, 352(10), e1900089. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2019). Novel potent substituted 4-amino-2-thiopyrimidines as dual VEGFR-2 and BRAF kinase inhibitors. Bioorganic Chemistry, 91, 103144. Available at: [Link]
-
ResearchGate. (n.d.). Anti-proliferative and anti-tumor activity of compounds 2-5. [Image]. Retrieved from [Link]
-
Sławiński, J., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Pharmaceuticals, 15(1), 92. Available at: [Link]
-
Nawrocka, W., et al. (2004). Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)- 1,3,5-triazine derivatives. Acta Poloniae Pharmaceutica, 61(6), 461-466. Available at: [Link]
-
Brzozowski, Z., et al. (2000). Synthesis and antitumor activity of novel 2-amino-4-(3,5,5-trimethyl-2-pyrazolino)-1,3,5-triazine derivatives. Acta Poloniae Pharmaceutica, 57(4), 275-283. Available at: [Link]
-
Li, J., et al. (2022). Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2419-2432. Available at: [Link]
-
El-Naggar, M., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(19), 6828. Available at: [Link]
-
Angelova, V. T., et al. (2021). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 26(4), 1146. Available at: [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Novel bioactive 2-phenyl-4-aminopyrimidine derivatives as EGFRDel19/T790M/C797S inhibitors for the treatment of non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. New 2,4-disubstituted-2-thiopyrimidines as VEGFR-2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling with 2-Aminopyrimidine Substrates
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving 2-aminopyrimidine substrates. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges with this specific, yet crucial, class of coupling partners. The inherent electronic properties of 2-aminopyrimidines present unique hurdles that require a nuanced approach to reaction optimization. This resource provides in-depth, question-and-answer-based troubleshooting guides, grounded in mechanistic principles and practical field experience.
Section 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting
This section addresses the most common initial challenges encountered when working with 2-aminopyrimidine substrates in Suzuki couplings.
Q1: My Suzuki coupling with a 2-halo-aminopyrimidine is giving low to no yield. What are the most likely initial causes?
A1: Failure to achieve significant conversion with 2-aminopyrimidine substrates often stems from a few primary issues related to the inherent nature of the substrate. The 2-aminopyrimidine core possesses two Lewis basic nitrogen atoms—the ring nitrogen and the exocyclic amino group—which can readily coordinate to and inhibit the palladium catalyst.[1] This catalyst inhibition is a primary suspect.
Additionally, the reactivity of the halide leaving group is a critical factor. 2-Chloropyrimidines are notably less reactive than their bromo or iodo counterparts, making the initial oxidative addition step of the catalytic cycle significantly slower.[1] This step is often rate-determining.[2] If you are using a standard catalyst system like Pd(PPh₃)₄, it may simply not be active enough to facilitate this challenging oxidative addition.[1]
Initial Troubleshooting Steps:
-
Evaluate Your Catalyst System: For less reactive 2-chloropyrimidines, a more active catalyst is almost always necessary. Switch from first-generation catalysts to systems employing electron-rich, sterically hindered phosphine ligands (e.g., Buchwald or Fu ligands) or N-heterocyclic carbenes (NHCs).[1][2][3]
-
Check Reagent Purity: Ensure the purity of your 2-aminopyrimidine starting material, boronic acid/ester, and solvents. Impurities can poison the catalyst.
-
Ensure Inert Atmosphere: Rigorously degas your reaction mixture and maintain a positive pressure of an inert gas (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst, leading to side reactions like boronic acid homocoupling.[1][4]
Q2: I'm observing significant formation of side products, primarily the dehalogenated 2-aminopyrimidine and homocoupled biaryl from my boronic acid. How can I minimize these?
A2: The formation of dehalogenation and homocoupling byproducts points to specific competing reaction pathways that are outcompeting your desired cross-coupling.
-
Dehalogenation: This occurs when the palladium-aryl intermediate, formed after oxidative addition, reacts with a hydride source in the mixture instead of the organoboron reagent.[4] Common hydride sources can be the solvent (e.g., alcohols) or certain amine bases. The resulting aryl-hydrido-palladium complex then undergoes reductive elimination to yield the dehalogenated arene.[4]
-
Homocoupling: The coupling of two boronic acid molecules is often promoted by the presence of Pd(II) species, which can arise from an incomplete reduction of a Pd(II) precatalyst or oxidation of the active Pd(0) catalyst by residual oxygen.[1][4][5]
Mitigation Strategies:
-
To Minimize Dehalogenation:
-
Inert Atmosphere: Scrupulous degassing is critical to prevent catalyst oxidation which can lead to pathways that favor dehalogenation.[1]
-
Solvent & Base Choice: Avoid solvents that can act as hydride donors. If using an amine base, consider if it might be contributing to the problem.
-
-
To Minimize Homocoupling:
-
Use a Pd(0) Source: Start with a Pd(0) precatalyst like Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass the need for in-situ reduction, which can sometimes be inefficient.
-
Degas Thoroughly: As mentioned, oxygen is a key culprit in promoting the Pd(II) species that drive homocoupling.[1][4]
-
Use Boronic Esters: Boronic esters, such as pinacol esters, are often more stable than their corresponding acids and can be less prone to homocoupling.[4]
-
| Side Product | Common Cause | Primary Solution |
| Dehalogenated Starting Material | Reaction with hydride sources | Ensure rigorous inert atmosphere; select non-hydride donating solvents/bases.[1][4] |
| Boronic Acid Homocoupling | Presence of oxygen or Pd(II) species | Thoroughly degas reaction; use a direct Pd(0) source.[1][4] |
| Protodeboronation | Excess water, high temperature, wrong base | Use fresh boronic acid; consider using boronic esters; screen bases.[1][5] |
Section 2: Advanced Troubleshooting & Optimization
This section delves into the nuanced optimization of reaction parameters crucial for the successful coupling of 2-aminopyrimidines.
Q3: What is the optimal combination of catalyst, ligand, and base for coupling with a challenging 2-chloro-aminopyrimidine?
A3: There is no single "magic bullet" combination, as the optimal choice depends on the specific substrates. However, for electron-rich and sterically demanding substrates like 2-aminopyrimidines, a highly active catalyst system is non-negotiable, especially with chloride leaving groups.[1]
Catalyst & Ligand Selection: The key is to use ligands that are both highly electron-donating and sterically bulky.[2]
-
Electron-rich ligands facilitate the oxidative addition step by increasing the electron density on the palladium center.[2]
-
Bulky ligands promote the final reductive elimination step and help stabilize the active monoligated Pd(0) species.[2][6]
Modern biaryl phosphine ligands (Buchwald ligands) such as SPhos , XPhos , and RuPhos are excellent starting points. N-heterocyclic carbenes (NHCs) also offer high stability and activity.[3][7] Using a well-defined pre-catalyst, where the ligand is already coordinated to the palladium, can often improve reproducibility over generating the catalyst in situ.[8]
Base Selection: The base is critical for activating the boronic acid in the transmetalation step.[3][9][10] It reacts with the boronic acid to form a more nucleophilic boronate species, which then transfers its organic group to the palladium center.[11][12][13]
-
Common Choices: Potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), and cesium carbonate (Cs₂CO₃) are frequently used.[8][14]
-
Strength and Solubility: For challenging couplings, a stronger, moderately soluble base like K₃PO₄ is often more effective than weaker bases.[8] The presence of a small amount of water is often beneficial as it helps to solubilize the inorganic base and facilitate boronate formation.[4][8]
Recommended Starting Point for Screening:
| Component | Recommendation | Rationale |
| Pd Precursor | Pd₂(dba)₃ or Pd(OAc)₂ | Common, reliable sources for generating the active Pd(0) catalyst in situ. |
| Ligand | XPhos or SPhos | Bulky, electron-rich ligands that are proven to be effective for challenging aryl chlorides.[1][8] |
| Base | K₃PO₄ | A strong base that is often effective when others fail.[8][14] |
| Solvent | 1,4-Dioxane/H₂O or Toluene/H₂O (e.g., 10:1 ratio) | Aprotic organic solvents with a small amount of water to aid base solubility.[1][4] |
| Temperature | 80-110 °C | Sufficient thermal energy is typically required to overcome the activation barrier for oxidative addition. |
Q4: My boronic acid seems to be degrading over the course of the reaction, leading to a stalled reaction. What's happening and how can I prevent it?
A4: Boronic acid degradation, most commonly through protodeboronation , is a frequent cause of low yields and stalled reactions.[1] In this process, the C-B bond is cleaved and replaced by a C-H bond, effectively destroying your nucleophile. This side reaction is often promoted by aqueous basic conditions and elevated temperatures.[5]
Strategies to Mitigate Boronic Acid Decomposition:
-
Use Boronic Esters: Pinacol boronate esters (Bpin) or MIDA boronates are significantly more stable towards protodeboronation than the corresponding boronic acids.[4][15] MIDA boronates are particularly robust and can be used in sequential couplings.[4]
-
Anhydrous Conditions: While water can be beneficial for dissolving the base, in cases of severe protodeboronation, switching to strictly anhydrous conditions can be effective. This may require the use of a more soluble organic base or a different solvent system.
-
Use KF as a Base: Potassium fluoride (KF) can activate the boronic acid for transmetalation without requiring harsh aqueous basic conditions that promote protodeboronation.[3][16]
-
Control Temperature: Do not heat the reaction more than necessary. Run time-course experiments to find the minimum time and temperature required for product formation.
Decision Workflow for Boronic Acid Instability
Caption: Troubleshooting workflow for boronic acid degradation.
Section 3: Experimental Protocols & Diagrams
General Protocol for Suzuki Coupling of a 2-Chloro-aminopyrimidine
This protocol provides a robust starting point for optimization.
Materials:
-
2-Chloro-aminopyrimidine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 mmol, 1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol% Pd)
-
Phosphine Ligand (e.g., XPhos, 0.04 mmol, 4 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 mmol, 2.0-3.0 equiv)
-
Degassed Solvent (e.g., 1,4-Dioxane, 5 mL)
-
Degassed Water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 2-chloro-aminopyrimidine, arylboronic acid/ester, palladium precatalyst, ligand, and base.
-
Seal the vessel with a septum or cap.
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[1]
-
Add the degassed 1,4-dioxane and then the degassed water via syringe.
-
Place the reaction vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours).
-
Upon completion (or when the reaction has stalled), cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Catalytic Cycle of the Suzuki-Miyaura Coupling
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[2][11][17]
References
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Slow-Release Strategy in Suzuki–Miyaura Coupling. In Boronic Acids (pp. 1-40). Springer, Berlin, Heidelberg. (Simulated from ResearchGate summary). Available at: [Link]
-
Guryanov, I., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Molecules, 25(24), 5969. Available at: [Link]
-
Royal Society of Chemistry. (2022). CHAPTER 20: Suzuki Reactions. In Palladium-Catalysed Cross-Coupling Reactions in the Fine Chemical Industry. Available at: [Link]
-
Maiti, D., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]
-
Thomas, S., et al. (2014). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 5(1), 294-304. Available at: [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(15), 3147-3154. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (Eds.). (2002). Cross-coupling reactions: a practical guide (Vol. 219). Springer Science & Business Media. (Simulated from ResearchGate summary). Available at: [Link]
-
Lima, C. G. S., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry, 2014(15), 3147-3154. Available at: [Link]
-
ResearchGate. How can I solve my problem with Suzuki coupling?. Available at: [Link]
-
Iqbal, M., et al. (2021). Suzuki-Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 26(11), 3183. Available at: [Link]
-
Reddit. Diagnosing issues with a failed Suzuki coupling?. Available at: [Link]
-
Nett, A. J., et al. (2020). Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. Organometallics, 39(15), 2846-2850. Available at: [Link]
-
ChemOrgChem. (2022, March 24). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Available at: [Link]
-
Quora. What are the disadvantages of the Suzuki-Miyaura cross coupling reaction?. Available at: [Link]
-
Onnuch, P., et al. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019-1024. Available at: [Link]
-
ResearchGate. Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Available at: [Link]
-
Reddit. Failed suzuki coupling, any suggenstions?. Available at: [Link]
-
Nett, A. J., et al. (2020). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. Available at: [Link]
-
Gök, Y., et al. (2024). Catalysis of NHC–Pd Complexes in the Suzuki–Miyaura Cross-Coupling Reaction. Chemistry, 6(2), 526-541. Available at: [Link]
-
van der Meer, M., et al. (2023). Understanding and Controlling Reactivity Patterns of Pd1@C3N4-Catalyzed Suzuki–Miyaura Couplings. ACS Catalysis, 13(17), 11656-11667. Available at: [Link]
-
Reddy, V. P., et al. (2018). Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands. Advanced Synthesis & Catalysis, 360(12), 2403-2411. (Simulated from ResearchGate summary). Available at: [Link]
-
Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. Yoneda Labs [yonedalabs.com]
- 5. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. mdpi.com [mdpi.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 12. scilit.com [scilit.com]
- 13. m.youtube.com [m.youtube.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. books.rsc.org [books.rsc.org]
Technical Support Center: Purification Challenges of Brominated Pyrimidine Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide addresses the nuanced challenges associated with the purification of brominated pyrimidine compounds. These molecules are pivotal building blocks in medicinal chemistry, but their unique electronic and physical properties often present significant purification hurdles.[1] This document provides field-proven troubleshooting advice and detailed protocols to help you achieve high purity and yield in your experiments.
Section 1: Core Purification Challenges & Frequently Asked Questions (FAQs)
Brominated pyrimidines can be challenging due to the electron-deficient nature of the pyrimidine ring, which influences their stability and interactivity.[1] Furthermore, their often crystalline nature and potential for strong interactions with residual catalysts demand carefully selected purification strategies.
Q1: What are the most common first-pass strategies for purifying a crude brominated pyrimidine?
A1: The two most effective and widely used primary purification techniques are flash column chromatography and recrystallization.
-
Flash Column Chromatography is excellent for separating the target compound from impurities with different polarities. It is versatile but can pose challenges related to compound stability on silica gel.[1][2]
-
Recrystallization is a highly effective method for obtaining material of very high purity, provided a suitable solvent can be identified.[3][4] It leverages differences in solubility between the desired product and impurities at varying temperatures.[4]
Q2: My brominated pyrimidine is streaking badly during TLC analysis and column chromatography. What causes this and how can I fix it?
A2: This is a classic sign of undesirable interactions between your compound and the stationary phase, which is typically acidic silica gel. Pyrimidines are basic nitrogen-containing heterocycles, and the lone pairs on the nitrogen atoms can interact strongly with the acidic silanol groups (Si-OH) on the silica surface. This leads to poor peak shape and streaking.
The Solution: To mitigate this, add a small amount of a basic modifier, such as triethylamine (TEA) or pyridine, to your eluent system. A concentration of 0.1-1% is usually sufficient to neutralize the active sites on the silica, resulting in sharper bands and improved separation.[5]
Q3: I suspect my compound is degrading on the silica gel column. How can I confirm this and what are the alternatives?
A3: Compound instability on silica is a significant concern, potentially leading to debromination or other decomposition pathways.
Confirmation: To test for stability, spot your purified compound on a TLC plate, and then let it sit for a few hours. Re-elute the plate in the same or a slightly more polar solvent system. If a new spot appears or the original spot has "tailed" significantly, your compound is likely unstable on silica.[2]
Troubleshooting Steps:
-
Deactivate the Silica: Prepare a slurry of silica gel in your non-polar solvent containing 1-2% triethylamine. Let it stand for an hour before packing the column. This neutralizes the silica.
-
Switch the Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, which can be more forgiving for basic compounds.[5][6]
-
Minimize Contact Time: Run the purification as quickly as possible (i.e., "flash" chromatography) to reduce the time your compound spends on the column.[5]
Section 2: Troubleshooting Guide: Flash Column Chromatography
This workflow provides a systematic approach to resolving common chromatography issues.
Caption: Troubleshooting workflow for flash column chromatography.
Section 3: Troubleshooting Guide: Recrystallization
Recrystallization is powerful but requires finesse. The ideal solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at its boiling point.[5]
Q1: I've added hot solvent and my compound dissolved, but nothing happens upon cooling. What should I do?
A1: This is a common issue that typically means your solution is not supersaturated, likely because too much solvent was added.[4]
Troubleshooting Steps:
-
Reduce Solvent Volume: Gently heat the solution to boil off some of the solvent. Continue until you observe slight turbidity (cloudiness), then add a drop or two of fresh hot solvent until it becomes clear again.
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure product, add it to the cooled solution to act as a template for crystallization.
-
-
Cool Slowly: Ensure the solution cools to room temperature slowly and undisturbed before moving it to an ice bath. Rapid cooling often leads to precipitation of impure material.[4]
Q2: My compound "oiled out" instead of forming crystals. How can I fix this?
A2: "Oiling out" occurs when the boiling point of the solvent is higher than the melting point of your compound, or when the solution becomes supersaturated at a temperature above the compound's melting point.
The Solution: Re-heat the solution until the oil redissolves completely. Add a small amount of additional hot solvent to lower the saturation point. You may also try a different solvent or a solvent pair with a lower boiling point. Slow, undisturbed cooling is critical to prevent this.
Table 1: Common Solvents for Recrystallization of Brominated Pyrimidines
| Solvent System | Polarity | Typical Use Case | Reference |
| Ethanol | Polar Protic | Good for moderately polar pyrimidines. | [5] |
| Ethanol/Water | Polar Protic | Excellent for creating a tunable system; add water to the hot ethanol solution until cloudy. | [5] |
| Hexanes/Ethyl Acetate | Non-polar/Polar Aprotic | A versatile pair for less polar compounds; dissolve in hot ethyl acetate and add hot hexanes. | [5] |
| Petroleum Ether | Non-polar | Used for purifying highly non-polar products. | [3] |
Section 4: Specialized Challenge: Palladium Catalyst Removal
Palladium-catalyzed cross-coupling reactions are frequently used to functionalize brominated pyrimidines.[7] However, the nitrogen atoms in the pyrimidine ring can act as strong ligands, binding tightly to the palladium catalyst and making its removal a significant challenge.[8] Regulatory bodies like the FDA and EMA have stringent limits on residual metals in active pharmaceutical ingredients (APIs), making effective removal critical.[9]
Caption: Decision workflow for palladium catalyst removal.
Q: My product still contains high levels of palladium after chromatography and crystallization. What should I do?
A: This indicates strong coordination between your product and the palladium. In this case, the use of a metal scavenger is necessary. These are solid-supported materials with functional groups that have a very high affinity for palladium.[8]
Table 2: Comparison of Palladium Removal Methods
| Method | Mechanism | Advantages | Disadvantages | Reference |
| Filtration | Physical Removal | Simple, fast, removes insoluble Pd(0). | Ineffective for soluble palladium species. | [8][10] |
| Crystallization | Exclusion from Crystal Lattice | Can be highly effective and scalable. | Product may co-crystallize with Pd complex; optimization required. | [8] |
| Activated Carbon | Adsorption | Inexpensive and effective for many species. | Can adsorb the desired product, leading to yield loss. | [8][10] |
| Thiol Scavengers | Chemisorption | Highly selective for palladium, very effective. | Can be expensive; requires screening and optimization. | [8][11] |
The most robust approach often involves a multi-step process: purification by column chromatography followed by treatment with a scavenging resin. This combination has been shown to be highly effective in reducing palladium to levels below 100 ppm, and often below 50 ppm.[11]
Section 5: Detailed Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography with a Basic Modifier
-
Solvent System Selection: Identify an appropriate solvent system using TLC (e.g., hexanes/ethyl acetate). Aim for a product Rf of ~0.3.
-
Eluent Preparation: Prepare the bulk eluent and add 0.5% (v/v) triethylamine.
-
Column Packing: Pack a column with silica gel using the prepared eluent. Do not let the column run dry.
-
Sample Loading: Dissolve the crude brominated pyrimidine in a minimal amount of dichloromethane or the eluent. Alternatively, adsorb the crude material onto a small amount of silica gel, evaporate the solvent, and dry-load the powder onto the top of the column.
-
Elution: Run the column with the prepared eluent, collecting fractions and monitoring by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair (see Table 1).
-
Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small amount of the chosen solvent and heat the mixture to a gentle boil with stirring.
-
Saturation: Continue adding the solvent dropwise until the solid just dissolves completely.[4]
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly and undisturbed to room temperature.
-
Isolation: Once crystallization is complete, cool the flask in an ice bath for 15-30 minutes to maximize recovery. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.
-
Drying: Dry the crystals under high vacuum to remove all residual solvent.
Protocol 3: Palladium Removal Using a Thiol-Based Scavenger
-
Dissolution: Dissolve the palladium-contaminated product in a suitable organic solvent (e.g., Toluene, THF, or Ethyl Acetate) in which it is highly soluble.[8]
-
Scavenger Addition: Add the thiol-functionalized silica scavenger (typically 5-10 equivalents relative to the palladium content).
-
Stirring: Stir the mixture at a slightly elevated temperature (e.g., 40-60 °C) for an optimized period (typically 2-12 hours).
-
Filtration: Cool the mixture to room temperature and filter it through a pad of Celite to remove the solid scavenger.[8]
-
Washing: Wash the filter cake with a fresh portion of the solvent to ensure complete recovery of the product.[8]
-
Concentration: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified product.[8]
-
Analysis: Analyze the palladium content of the purified product using ICP-MS to confirm removal to the desired level.
References
- Application Notes and Protocols for the Bromination of Pyrimidine Rings. Benchchem. (URL not available)
- Technical Support Center: Palladium Catalyst Removal from 2-Amino-4-bromopyridine Reaction Mixtures. Benchchem. (URL not available)
-
An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). MDPI. [Link]
- Technical Support Center: Purification of Halogenated Quinoxalines. Benchchem. (URL not available)
-
Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin. National Institutes of Health (NIH). [Link]
- Process for bromination of pyrimidine.
- Bromination at C-5 of pyrimidine and C-8 of purine nucleosides with 1,3-dibromo-5,5-dimethylhydantoin. Elsevier. (URL not available)
-
Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. [Link]
- Bromination at C-5 of Pyrimidine and C-8 of Purine Nucleosides with 1,3-Dibromo-5,5-dimethylhydantoin | Request PDF.
-
How to Remove Palladium in three easy steps. Biotage. [Link]
- Troubleshooting Purification Methods. Sigma-Aldrich. (URL not available)
-
Purification: Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. [Link]
-
Removing Halogenated Organic Compounds: A Guide to Solutions. Desotec. [Link]
-
An Efficient and Facile Methodology for Bromination of Pyrimidine and Purine Nucleosides with Sodium Monobromoisocyanurate (SMBI). National Institutes of Health (NIH). [Link]
- Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of Brominated Pyrimidines. Benchchem. (URL not available)
- Bromination of Pyrimidines: A Simple Inexpensive Method.
-
Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. ACS Publications. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. National Institutes of Health (NIH). [Link]
-
2.1: RECRYSTALLIZATION. Chemistry LibreTexts. [Link]
- Technical Support Center: Purification of Polar Aza-Heterocycles. Benchchem. (URL not available)
-
Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent. National Institutes of Health (NIH). [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Purification [chem.rochester.edu]
- 3. US3956301A - Process for bromination of pyrimidine - Google Patents [patents.google.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. biotage.com [biotage.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Palladium-Catalyzed Reactions of 2-Amino-5-bromo-4-phenylpyrimidine
Introduction
Welcome to the technical support center for palladium-catalyzed cross-coupling reactions involving 2-Amino-5-bromo-4-phenylpyrimidine. This pyrimidine derivative is a critical building block in medicinal chemistry and drug development, frequently utilized in the synthesis of kinase inhibitors and other biologically active molecules. However, its unique electronic and structural features present specific challenges for common palladium-catalyzed transformations like Suzuki-Miyaura and Buchwald-Hartwig reactions.
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond standard protocols to provide in-depth troubleshooting advice and a mechanistic understanding of the key parameters that govern reaction success. Our goal is to empower you to diagnose issues, optimize conditions, and achieve high-yielding, reproducible results.
Core Challenge: The Duality of the Aminopyrimidine Scaffold
The primary difficulty in using this compound as a substrate stems from the very features that make it a valuable synthon. The nitrogen atoms in the pyrimidine ring and the exocyclic amino group are Lewis basic and can act as ligands for the palladium center. This coordination can lead to catalyst inhibition or complete deactivation, a phenomenon known as catalyst poisoning.[1][2] Consequently, the catalytic cycle is slowed or halted, resulting in low to no product formation.
Overcoming this inherent challenge requires a carefully balanced catalytic system where the rate of the desired productive catalytic cycle (oxidative addition, transmetalation/amine coordination, reductive elimination) significantly outpaces the rate of catalyst deactivation. The choice of ligand, base, and solvent is therefore not merely an optimization exercise but a critical determinant of the reaction's feasibility.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki-Miyaura reaction with this compound failing or giving very low yields?
A: The most common cause is catalyst poisoning by the nitrogen-containing substrate.[1][3] The pyrimidine ring or the amino group can coordinate to the palladium center, forming stable, off-cycle complexes that are catalytically inactive. To overcome this, you must use a catalytic system, particularly the ligand, that is specifically designed to resist this poisoning and promote the desired reaction pathway. Sterically bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) or N-heterocyclic carbenes (NHCs) are often required.[4][5]
Q2: I am observing a significant amount of a byproduct that has lost the bromine atom but has not coupled. What is this and how can I prevent it?
A: This is a common side reaction called hydrodehalogenation or simply dehalogenation.[6] Instead of undergoing transmetalation (in a Suzuki coupling), the palladium-aryl intermediate reacts with a hydride source in the mixture, leading to reductive elimination of the dehalogenated arene.[6][7] Sources of hydride can include the solvent (e.g., alcohols), the base, or even water. To minimize this, ensure you are using anhydrous, high-purity solvents, a carefully selected base (K₃PO₄ or Cs₂CO₃ are often good choices), and a catalyst system that favors the productive coupling pathway.[8][9]
Q3: Can I use standard palladium catalysts like Pd(PPh₃)₄ for these reactions?
A: While Pd(PPh₃)₄ is a workhorse catalyst for many Suzuki reactions, it often performs poorly with challenging, electron-rich, and potentially coordinating substrates like aminopyrimidines.[10][11] The PPh₃ ligand is often not electron-rich or bulky enough to sufficiently accelerate the key steps of oxidative addition and reductive elimination, making the catalyst more susceptible to poisoning and side reactions.[5] Modern, specialized ligands are highly recommended for this substrate class.
Q4: What is the best base to use for coupling reactions with this substrate?
A: The choice of base is critical. For Suzuki-Miyaura reactions, inorganic bases like K₃PO₄, K₂CO₃, or Cs₂CO₃ are generally preferred.[12][13] They are strong enough to facilitate the transmetalation step but are less likely to cause degradation of the substrate or catalyst compared to some organic bases or hydroxides. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOtBu, LiHMDS, or K₃PO₄ is typically required to deprotonate the amine coupling partner.[14][15] The optimal base must be determined empirically for each specific reaction.
Q5: How critical is it to maintain an inert atmosphere?
A: It is absolutely critical. The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which converts it to an inactive Pd(II) species.[6] This not only halts the primary catalytic cycle but can also promote undesirable side reactions like the homocoupling of boronic acids.[6][16] All reactions should be set up using robust techniques to exclude air and moisture, such as using a glovebox or Schlenk line techniques.
Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving common issues encountered during your experiments.
| Problem Observed | Probable Cause(s) | Recommended Solutions & Rationale |
| No reaction; only starting material recovered. | 1. Catalyst Poisoning: The aminopyrimidine substrate has deactivated the palladium catalyst.[1][2] 2. Inactive Catalyst: The Pd(0) precatalyst was not properly activated or was oxidized. 3. Insufficient Temperature: The reaction has a high activation energy barrier. | 1. Switch to a more robust ligand. Use a sterically hindered, electron-rich ligand like XPhos, SPhos, or an NHC (e.g., IPr).[4][5] These ligands form more stable and active catalysts that are less prone to inhibition. 2. Use a modern precatalyst. G2, G3, or G4 palladacycle precatalysts generate the active Pd(0) species more reliably than older sources like Pd₂(dba)₃.[10] Ensure rigorous exclusion of oxygen.[6] 3. Increase the reaction temperature. Incrementally increase the temperature (e.g., from 80 °C to 100 °C) to overcome the activation barrier. Monitor for substrate/product decomposition. |
| Low yield with significant starting material remaining. | 1. Suboptimal Ligand/Palladium Ratio: The equilibrium between ligated and unligated palladium species is unfavorable. 2. Insufficient Base Strength or Solubility: The base is not effectively participating in the catalytic cycle (transmetalation or amine deprotonation). | 1. Screen different ligands and adjust the L:Pd ratio. For many Buchwald-type ligands, a 1:1 to 2:1 ratio is optimal. 2. Change the base. Switch from K₂CO₃ to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃ for Suzuki reactions. For Buchwald-Hartwig, ensure the base is strong enough for the specific amine pKa.[12][14] |
| Formation of dehalogenated byproduct. | 1. Hydride Source: Presence of water, alcohols, or other hydride sources in the reaction.[6] 2. Slow Coupling Kinetics: The rate of dehalogenation is competitive with the desired coupling reaction. | 1. Use anhydrous, degassed solvents and reagents. Dry solvents over molecular sieves or via a purification system. 2. Accelerate the productive pathway. Use a more electron-donating ligand to speed up reductive elimination.[5] Bromo-substrates are generally less prone to this than iodo-substrates.[7] |
| Formation of boronic acid homocoupling byproduct (biaryl). | 1. Presence of Oxygen: O₂ can oxidize the Pd(0) catalyst to Pd(II), which promotes homocoupling.[6] 2. Inefficient Transmetalation: If the transfer of the aryl group from boron to palladium is slow, the boronic acid can undergo side reactions. | 1. Improve inert atmosphere techniques. Thoroughly degas the solvent and ensure all reagent additions are done under a positive pressure of argon or nitrogen. 2. Add a small amount of water (for Suzuki). In some systems, a controlled amount of water can facilitate the transmetalation step.[17] Optimize the base, as it plays a key role in activating the boronic acid. |
| Reaction is messy with multiple unidentified byproducts. | 1. Thermal Decomposition: The substrate, product, or catalyst may be unstable at the reaction temperature. 2. Base-Induced Degradation: A very strong base (e.g., NaOtBu) might be reacting with functional groups on the substrate or product. | 1. Lower the reaction temperature and increase catalyst loading or reaction time. A more active catalyst system may allow for lower temperatures. 2. Screen alternative, milder bases. For example, try K₃PO₄ instead of NaOtBu if possible. Analyze the stability of your starting material to the base and solvent at the reaction temperature in a control experiment. |
Visualizing the Catalytic Cycles
Understanding the fundamental steps of the catalytic cycle is crucial for rational optimization. The following diagrams illustrate the generally accepted mechanisms for Suzuki-Miyaura and Buchwald-Hartwig reactions.
Caption: Generalized Suzuki-Miyaura Catalytic Cycle.
Caption: Generalized Buchwald-Hartwig Amination Cycle.
Optimized Starting Protocols
The following protocols are robust starting points for your experiments. They are designed to mitigate the core challenges associated with the this compound substrate. Note: These are generalized procedures and may require optimization for your specific coupling partner.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol uses a modern palladacycle precatalyst and a robust ligand to favor the productive coupling pathway.[7][17]
Reaction Parameter Table:
| Reagent/Parameter | Recommendation | Molar Eq. | Purpose |
| Aryl Halide | This compound | 1.0 | Electrophile |
| Boronic Acid/Ester | Your specific coupling partner | 1.2 - 1.5 | Nucleophile |
| Palladium Precatalyst | XPhos Pd G3 | 0.02 - 0.05 | Catalyst Source |
| Ligand | (Included in precatalyst) | - | Accelerate cycle, prevent poisoning |
| Base | K₃PO₄ (potassium phosphate) | 2.0 - 3.0 | Activates boronic acid |
| Solvent | 1,4-Dioxane / H₂O (10:1) | - | Reaction Medium |
| Temperature | 90 - 110 °C | - | Overcome activation energy |
| Atmosphere | Argon or Nitrogen | - | Prevent catalyst oxidation |
Step-by-Step Methodology:
-
Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and K₃PO₄ (2.5 eq).
-
Inerting: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure a completely inert atmosphere.
-
Reagent Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.05 eq). Then, add the degassed solvent mixture (e.g., for a 1 mmol scale, use 5 mL of 1,4-dioxane and 0.5 mL of water).
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.
Protocol 2: Buchwald-Hartwig Amination
This protocol is adapted for C-N bond formation, a reaction that is highly sensitive to catalyst, ligand, and base selection.[14][18][19]
Reaction Parameter Table:
| Reagent/Parameter | Recommendation | Molar Eq. | Purpose |
| Aryl Halide | This compound | 1.0 | Electrophile |
| Amine | Your specific primary/secondary amine | 1.2 | Nucleophile |
| Palladium Precatalyst | RuPhos Pd G3 | 0.02 - 0.05 | Catalyst Source |
| Ligand | (Included in precatalyst) | - | Promote C-N reductive elimination |
| Base | NaOtBu (sodium tert-butoxide) | 1.5 - 2.0 | Deprotonates amine nucleophile |
| Solvent | Toluene or 1,4-Dioxane (anhydrous) | - | Reaction Medium |
| Temperature | 90 - 110 °C | - | Overcome activation energy |
| Atmosphere | Argon or Nitrogen | - | Prevent catalyst oxidation |
Step-by-Step Methodology:
-
Preparation: In a glovebox, add NaOtBu (1.5 eq) and the RuPhos Pd G3 precatalyst (0.02 eq) to a dry Schlenk flask or vial with a stir bar.
-
Reagent Addition: Add this compound (1.0 eq). Add the anhydrous solvent (e.g., Toluene, 0.2 M), followed by the amine coupling partner (1.2 eq).
-
Reaction: Seal the vessel tightly and remove it from the glovebox. Place it in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by LC-MS. Reactions are often complete within 1-16 hours.
-
Work-up: After cooling to room temperature, carefully quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude material by flash column chromatography.
Troubleshooting Workflow Diagram
If you encounter issues, this decision tree can help guide your optimization strategy.
Caption: A decision tree for troubleshooting common reaction failures.
References
- Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (n.d.). National Institutes of Health.
- An Unusual Dehalogenation in The Suzuki Coupling of 4-Bromopyrrole-2-Carboxylates. (n.d.). ScienceDirect.
- An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. (2002). ResearchGate.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). MDPI.
- Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
- Application Notes and Protocols for Buchwald-Hartwig Amination of 2-Amino-5-bromo-4-methylpyridine. (n.d.). BenchChem.
- Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems. (2026). Oreate AI Blog.
- Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. (n.d.). PubMed Central.
- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (n.d.). Semantic Scholar.
- Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (n.d.). Chemical Reviews.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. (n.d.). Organic Chemistry Portal.
- Supported Palladium Catalysts for Suzuki Reactions: Structure‐Property Relationships, Optimized Reaction Protocol and Control of Palladium Leaching. (2005). ResearchGate.
- Catalyst poisoning. (n.d.). chemeurope.com.
- Catalyst poisoning. (n.d.). Wikipedia.
- Struggling with Suzuki Reaction. (2023). Reddit.
- Synthesis of the pyrimidine-based palladium(II) complex 7. (2018). ResearchGate.
- Failed suzuki coupling, any suggenstions?. (2022). Reddit.
- Optimization and Scale-Up of a Suzuki−Miyaura Coupling Reaction: Development of an Efficient Palladium Removal Technique. (2007). ResearchGate.
- The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. (2018). ResearchGate.
- Sustainable ppm level palladium-catalyzed aminations in nanoreactors under mild, aqueous conditions. (2019). PubMed Central.
- Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines. (n.d.). ScienceDirect.
- comparing the efficacy of different catalysts for pyrimidine coupling reactions. (n.d.). BenchChem.
- Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. (2014). ResearchGate.
- Poisoning and deactivation of palladium catalysts. (2009). ResearchGate.
- Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. (2023). PubMed Central.
- Buchwald-Hartwig Amination. (2021). Chemistry LibreTexts.
- Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. (n.d.). ChemRxiv.
- Application Notes and Protocols for the Suzuki-Miyaura Coupling of 2-Amino-5-bromo-4-methylpyridine. (n.d.). BenchChem.
- Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. (n.d.). MDPI.
- Application Notes and Protocols: Suzuki- Miyaura Coupling of 2-Bromo-5-methylpyridin-4- amine with Arylboronic Acids for Drug Discovery. (n.d.). BenchChem.
- Palladium-catalyzed remote C–H functionalization of 2-aminopyrimidines. (n.d.). RSC Publishing.
- Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 2-Amino-5-bromo-4-methylpyridine. (n.d.). BenchChem.
- Poisoning and deactivation of palladium catalysts. (2001). SciSpace.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health.
- Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. (2022). MDPI.
- Advances in Cross-Coupling Reactions. (2020). MDPI.
Sources
- 1. Catalyst_poisoning [chemeurope.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. researchgate.net [researchgate.net]
- 8. scribd.com [scribd.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. [PDF] Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies | Semantic Scholar [semanticscholar.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Palladium-catalyzed amination of chloro-substituted 5-nitropyrimidines with amines [ccspublishing.org.cn]
- 16. mdpi.com [mdpi.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
Common side reactions in the synthesis of substituted pyrimidines
Introduction for the Modern Pyrimidine Chemist
Welcome to the Technical Support Center for pyrimidine synthesis. As a Senior Application Scientist, I've seen firsthand how the elegant complexity of pyrimidine chemistry can present both immense opportunities and significant challenges. This guide is designed for you—the researcher, the scientist, the drug development professional—who works at the cutting edge of medicinal chemistry. The pyrimidine core is a privileged scaffold, central to countless therapeutic agents, but its synthesis is often a nuanced endeavor where minor changes in conditions can lead to unexpected and unwelcome side reactions.
This is not a rigid textbook. It is a dynamic, field-tested resource structured around the real-world problems you encounter at the bench. We will move beyond simple protocols to explore the causality—the why—behind common synthetic pitfalls. From the classic Biginelli and Pinner condensations to modern palladium-catalyzed cross-couplings, this guide provides in-depth troubleshooting, validated protocols, and the mechanistic insights needed to navigate the intricate landscape of pyrimidine synthesis with confidence and precision.
Part 1: Troubleshooting Classical Condensation Reactions
The construction of the pyrimidine ring via condensation reactions remains a cornerstone of synthetic strategy. However, these powerful multicomponent reactions are often a balancing act between the desired cyclization and competing pathways. This section addresses the most common issues encountered in the Biginelli and Pinner syntheses.
Frequently Asked Questions (FAQs): The Biginelli Reaction
The one-pot, three-component Biginelli reaction is a highly efficient method for producing 3,4-dihydropyrimidin-2(1H)-ones (DHPMs). Yet, its simplicity can be deceptive, often leading to frustrating side products.
Q1: My Biginelli reaction produced a significant amount of a yellow, highly fluorescent byproduct instead of the expected DHPM. What is it, and how can I prevent it?
A1: You are likely observing the formation of a Hantzsch-type 1,4-dihydropyridine (DHP). This is the most common and often most frustrating byproduct in the Biginelli reaction.[1]
-
Causality: The Hantzsch pathway becomes competitive at elevated temperatures (typically >80-100°C), which cause the urea starting material to decompose into ammonia and isocyanic acid.[1] This ammonia then acts as the nitrogen source for the Hantzsch condensation, which involves the reaction of the aldehyde with two equivalents of the β-ketoester and one equivalent of ammonia. The Biginelli pathway, in contrast, requires only one equivalent of the β-ketoester to react with the aldehyde and urea.[1]
-
Visualizing the Competing Pathways:
// Nodes reactants [label="Aldehyde + β-Ketoester + Urea", fillcolor="#F1F3F4", fontcolor="#202124"]; biginelli_path [label="Biginelli Pathway\n(1 eq. Ketoester)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; hantzsch_path [label="Hantzsch Pathway\n(2 eq. Ketoester)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; dhpm [label="Desired DHPM Product", fillcolor="#FFFFFF", fontcolor="#202124"]; dhp [label="Side Product:\n1,4-Dihydropyridine (DHP)", fillcolor="#FFFFFF", fontcolor="#202124"]; urea_decomp [label="Urea Decomposition", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; ammonia [label="Ammonia (NH3)", shape=cylinder, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges reactants -> biginelli_path [label=" Favorable Conditions\n (Lower Temp)"]; reactants -> urea_decomp [label=" High Temperature (>80°C)", color="#EA4335"]; urea_decomp -> ammonia; ammonia -> hantzsch_path [label=" Competes for\n Aldehyde & Ketoester"]; biginelli_path -> dhpm; hantzsch_path -> dhp; }
Caption: Competing Biginelli vs. Hantzsch reaction pathways. -
Troubleshooting & Mitigation:
-
Temperature Control (Primary Solution): Lowering the reaction temperature is the most effective way to suppress DHP formation. Aim for a temperature range of 60-80°C.[1]
-
Catalyst Selection: The choice of acid catalyst can influence selectivity. While Brønsted acids like HCl are common, certain Lewis acids may preferentially promote the Biginelli pathway.
-
Order of Addition: In some systems, adding the urea portionwise or as the final reagent can minimize its resident time at high temperatures, thus reducing decomposition.
-
Q2: My crude product is difficult to purify, and NMR analysis suggests the presence of N-acylurea byproducts. How can I confirm and prevent their formation?
A2: N-acylureas are common byproducts that arise from a competing reaction between the β-ketoester and urea. This side reaction does not involve the aldehyde component.
-
Causality: The β-ketoester can directly acylate urea, forming a stable N-acylurea adduct. This process competes with the desired formation of the N-acyliminium ion intermediate required for the main Biginelli cyclization.
-
Troubleshooting & Mitigation:
-
Stoichiometry Control: Carefully controlling the reactant stoichiometry is crucial. Using a slight excess of urea (1.2-1.5 equivalents) can sometimes push the equilibrium towards the desired three-component reaction.[2]
-
Catalyst and Conditions: The choice of catalyst and solvent can influence the rates of the competing pathways. Some solvent-free conditions or the use of specific solid acid catalysts have been shown to reduce N-acylurea formation.
-
Purification Strategy: Recrystallization is often the most effective method for removing N-acylurea impurities. These byproducts typically have different solubility profiles than the desired DHPM. A well-chosen solvent system (e.g., ethanol, ethyl acetate) can selectively crystallize the DHPM, leaving the more soluble N-acylurea in the mother liquor.
-
Data-Driven Optimization of Biginelli Reaction Conditions
The following table summarizes how reaction conditions can be tuned to favor the desired DHPM product over the Hantzsch DHP side product.
| Catalyst | Temperature (°C) | Solvent | Typical DHPM Yield (%) | Typical DHP Yield (%) | Key Insight & Reference |
| HCl (cat.) | 100 | Ethanol | 60-75 | 15-30 | High temperatures promote urea decomposition, favoring the Hantzsch pathway.[1] |
| Sulfated Zirconia | 60 | Solvent-free | >90 | <5 | Solid acid catalysts at lower temperatures can significantly improve selectivity.[1] |
| Gluconic Acid | 60 | Water | ~90 | Not reported | Green, efficient catalysis is possible under mild aqueous conditions.[3] |
| None (Ball Milling) | Ambient | Solvent-free | >98 | Not reported | Mechanochemical methods can provide high yields without bulk heating.[4] |
Frequently Asked Questions (FAQs): The Pinner Synthesis
The Pinner synthesis, which condenses a 1,3-dicarbonyl compound with an amidine, is a versatile method for preparing a wide range of substituted pyrimidines.[5] However, it is highly sensitive to reaction conditions.
Q3: My Pinner synthesis is yielding a complex mixture of byproducts and unreacted starting materials. What are the most critical parameters to control?
A3: The Pinner synthesis is exquisitely sensitive to moisture and temperature. The primary failure modes are hydrolysis of key intermediates and thermal decomposition.
-
Causality & Key Intermediates: The classical Pinner reaction often proceeds via the formation of an imidate salt (a "Pinner salt") from a nitrile and an alcohol under anhydrous acidic conditions.[6][7] This imidate is then reacted with an amine source. In the more common pyrimidine synthesis variant, the amidine and dicarbonyl condense directly. In both cases, the intermediates are highly susceptible to hydrolysis.
-
Hydrolysis: Water will readily hydrolyze the amidine starting material or the cyclization intermediates, leading to the formation of amides and carboxylic acids and halting the reaction.
-
Thermal Instability: Pinner salts and related intermediates can be thermally unstable, rearranging into N-alkyl amides or decomposing at elevated temperatures.[6]
-
-
Visualizing the Critical Failure Points:
// Nodes start [label="Amidine + 1,3-Dicarbonyl", fillcolor="#F1F3F4", fontcolor="#202124"]; desired_path [label="Anhydrous Conditions\nLow Temperature", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; cyclization [label="Cyclization Intermediate", fillcolor="#FFFFFF", fontcolor="#202124"]; pyrimidine [label="Desired Pyrimidine", fillcolor="#FFFFFF", fontcolor="#202124"]; hydrolysis_path [label="Presence of H₂O", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; hydrolysis_products [label="Side Products:\nAmides, Esters", fillcolor="#FFFFFF", fontcolor="#202124"]; temp_path [label="High Temperature", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; decomp_products [label="Side Products:\nN-Alkyl Amides", fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges start -> desired_path; desired_path -> cyclization; cyclization -> pyrimidine; start -> hydrolysis_path [color="#EA4335"]; cyclization -> hydrolysis_path [color="#EA4335"]; hydrolysis_path -> hydrolysis_products; cyclization -> temp_path [color="#FBBC05"]; temp_path -> decomp_products; }
Caption: Critical parameters and failure pathways in the Pinner synthesis. -
Troubleshooting & Mitigation Protocol:
-
Ensure Strictly Anhydrous Conditions: This is the most critical factor.
-
Glassware: Oven-dry all glassware (e.g., at 120°C overnight) and allow it to cool in a desiccator or assemble it hot under an inert atmosphere.
-
Solvents: Use freshly distilled, anhydrous solvents. Ethanol is common, but must be properly dried.
-
Reagents: Use high-purity, anhydrous amidine hydrochloride. Amidines are often hygroscopic and should be stored in a desiccator.
-
Atmosphere: Run the reaction under a positive pressure of an inert gas (Nitrogen or Argon).
-
-
Control Temperature: Low temperatures are often necessary, especially during the initial condensation steps, to prevent decomposition of sensitive intermediates.[6]
-
Base Selection: The choice and stoichiometry of the base (e.g., sodium ethoxide) are crucial for promoting the desired cyclization while minimizing self-condensation of the dicarbonyl compound.
-
Part 2: Troubleshooting Metal-Catalyzed Cross-Coupling Reactions
Modern pyrimidine synthesis heavily relies on palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) to install aryl, heteroaryl, and amino substituents. While powerful, these reactions have their own unique set of side reactions.
Frequently Asked Questions (FAQs): Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile tool for forming C-C bonds by coupling halopyrimidines with boronic acids.
Q4: My Suzuki coupling on a bromopyrimidine is giving a significant amount of a homocoupled biaryl byproduct (from the boronic acid). How can I minimize this?
A4: Boronic acid homocoupling is a common side reaction, often promoted by the presence of oxygen or issues with catalyst activation and transmetalation rates.
-
Causality:
-
Oxidative Homocoupling: In the presence of oxygen, a palladium-catalyzed oxidative pathway can lead to the homocoupling of the boronic acid.[8]
-
Slow Transmetalation: If the transmetalation step (transfer of the organic group from boron to palladium) is slow compared to other processes, it can create opportunities for side reactions.
-
Catalyst Activation: If using a Pd(II) precatalyst, side reactions can occur during the in situ reduction to the active Pd(0) species.[9]
-
-
Troubleshooting & Mitigation:
-
Deoxygenate Rigorously: Oxygen is a known promoter of boronic acid homocoupling.[8] Ensure your solvent is thoroughly deoxygenated (e.g., by sparging with argon for 20-30 minutes) and maintain a strict inert atmosphere throughout the reaction.
-
Optimize Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos). These ligands accelerate the desired reductive elimination step, which outcompetes the pathways leading to homocoupling.[9][10]
-
Use a Pd(0) Source: Instead of a Pd(II) precatalyst like Pd(OAc)₂, consider using a direct Pd(0) source such as Pd₂(dba)₃ or Pd(PPh₃)₄ to bypass potential side reactions during the catalyst activation phase.[9]
-
Pre-heat the Catalyst Mixture: One practical tip is to heat the mixture of the catalyst, base, solvent, and halopyrimidine for a short period (e.g., 10 minutes at 60-80°C) before adding the boronic acid. This can help ensure the active catalyst is formed and ready for the cross-coupling cycle, minimizing the opportunity for the boronic acid to homocouple.[8]
-
Q5: I am attempting a Suzuki coupling on a 2,4-dichloropyrimidine and struggling to control the regioselectivity. How can I selectively functionalize one position?
A5: Regioselectivity in the coupling of dihalopyrimidines is governed by the intrinsic electronic properties of the pyrimidine ring, but can be controlled through careful selection of reaction conditions.
-
Causality (The Rule of Thumb): In 2,4-dihalopyrimidines, the C4 position is generally more electrophilic and thus more reactive towards oxidative addition by the palladium catalyst. This is due to greater stabilization of the negative charge in the transition state by the adjacent N3 nitrogen. Therefore, mono-arylation almost always occurs preferentially at C4.[2][11][12][13][14]
-
Strategies for Selective Coupling:
-
For C4-Selective Mono-Coupling: Use a 1:1 stoichiometry of the boronic acid to the dichloropyrimidine at a moderate temperature. Microwave-assisted protocols with low catalyst loading (e.g., 0.5 mol% Pd(PPh₃)₄) have proven highly efficient for C4-selective coupling.[13]
-
For 2,4-Disubstitution (One-Pot): Achieving a one-pot double coupling requires more forcing conditions. After an initial period at a lower temperature to achieve C4 coupling, the temperature can be increased, and a second equivalent of the same (or a different) boronic acid can be added to drive the reaction at the less reactive C2 position. The choice of solvent is critical, with alcoholic mixtures often affording better reactivity for the second coupling than polar aprotic solvents.[2][12]
-
Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is indispensable for creating C-N bonds, but can be plagued by hydrodehalogenation, especially with less reactive chloro-pyrimidines.
Q6: My Buchwald-Hartwig amination of a chloropyrimidine is resulting in a low yield of the desired amino-pyrimidine, with a major byproduct being the simple (de-chlorinated) pyrimidine. What is causing this hydrodehalogenation?
A6: Hydrodehalogenation is a common side reaction where the starting aryl chloride is reduced (the chlorine is replaced by hydrogen) instead of being aminated.
-
Causality: This side reaction occurs when the desired C-N reductive elimination is slow. This allows a competing pathway, often involving β-hydride elimination from either the palladium-amido complex or a palladium-alkoxide complex (if an alcohol solvent or alkoxide base is used), to take over. This generates a palladium-hydride species which can then reductively eliminate with the pyrimidine ring to give the dehalogenated byproduct.[15]
-
Troubleshooting & Mitigation:
-
Ligand Selection is Key: The use of modern, bulky, electron-rich biaryl phosphine ligands (e.g., RuPhos, BrettPhos) is the most effective solution. These ligands are specifically designed to accelerate the rate-limiting C-N reductive elimination, thereby outcompeting the β-hydride elimination pathway.[15][16]
-
Choice of Base: Use a non-nucleophilic, sterically hindered base like NaOtBu or LiHMDS. Avoid bases that can generate species prone to β-hydride elimination. Ensure the base is anhydrous and high-purity.
-
Inert Atmosphere: Oxygen can damage the Pd(0) catalyst, leading to slower reactions and more side products. Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).
-
References
-
Kaur, R., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances. [Link]
-
Molla, M. R., et al. (2023). Efficient Synthesis of Novel Biginelli and Hantzsch Products Sourced from Biorenewable Furfurals Using Gluconic Acid Aqueous Solution as the Green Organocatalyst. ACS Omega. [Link]
- Handy, S. T., & Laxman, E. (2005). One-Pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters.
-
Ghasemi, Z., et al. (2015). Controllable selectivity in Biginelli and Hantzsch reactions using nanoZnO as a structure base catalyst. ResearchGate. [Link]
-
Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. PMC. [Link]
-
Arkat USA, Inc. (2003). Biginelli vs Hantzsch esters study under infrared radiation and solventless conditions. ARKIVOC. [Link]
-
Organic Chemistry Portal. (n.d.). Pinner Reaction. [Link]
-
Paul, D., et al. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. ResearchGate. [Link]
-
Alonso, R., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
-
Roman, G. (2015). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. PMC. [Link]
-
Roman, G. (2015). Novel 2,4-Disubstituted Pyrimidines as Potent, Selective, and Cell-Permeable Inhibitors of Neuronal Nitric Oxide Synthase. ACS Publications. [Link]
-
Lee, J., et al. (2019). Synthesis and Biological Evaluation of Disubstituted Pyrimidines as Selective 5-HT2C Agonists. PMC. [Link]
-
Molla, M. R., et al. (2024). Aqueous solution of biogenic carboxylic acids as sustainable catalysts and green reaction media for the high-yielding synthesis of Biginelli adducts, Hantzsch esters, and substituted pyridines. PubMed Central. [Link]
-
Scott, J. S., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. [Link]
-
Imai, K., & Honjo, M. (1965). Synthesis of 5-substituted pyrimidine nucleosides. PubMed. [Link]
-
Cankař, P., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. [Link]
-
ResearchGate. (n.d.). Coupling‐addition synthesis of 2,4‐disubstituted pyrimidines. [Link]
-
ResearchGate. (n.d.). Synthesis of 2,4-disubstituted pyrimidines. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrimidine. [Link]
-
ResearchGate. (n.d.). Synthesis of pyrimidine motifs utilized malononitrile dimer, amidines,.... [Link]
- Al-Mulla, A. (2017). A Review: Biological Importance of Heterocyclic Compounds. Der Pharma Chemica.
-
Reilly, M. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]
-
MDPI. (n.d.). Heterocyclic Compounds: Isolation, Synthesis, and Biological Evaluation. [Link]
-
Al-Mulla, A. (2015). Amination of Malononitrile Dimer to Amidines: Synthesis of 6-aminopyrimidines. ResearchGate. [Link]
-
Langer, P. (2013). A Lewis acid-promoted Pinner reaction. PMC. [Link]
-
Wikipedia. (n.d.). Pinner reaction. [Link]
- Kosuru, V. R. (2022). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review. Asian Journal of Research in Chemistry.
-
ResearchGate. (n.d.). Synthesis of pyrimidines 23 from amidines and malononitrile dimer. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
Arkat USA, Inc. (2003). Biginelli vs Hantzsch esters study under infrared radiation and solventless conditions. ARKIVOC. [Link]
-
Asian Journal of Research in Chemistry. (n.d.). A Short Review on Structures and Synthesis of some Heterocyclic Compounds. [Link]
-
Fu, G. C., et al. (2002). Boronic acids: new coupling partners in room-temperature Suzuki reactions of alkyl bromides. Crystallographic characterization of an oxidative-addition adduct generated under remarkably mild conditions. PubMed. [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. [Link]
-
ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]
-
IJPR. (n.d.). REVIEW ON HETEROCYCLIC COMPOUNDS SYNTHESIS AND EVALUATION. [Link]
- Kappe, C. O., & Murphree, S. S. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Science of Synthesis.
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 6. jk-sci.com [jk-sci.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. research.rug.nl [research.rug.nl]
Technical Support Center: Overcoming Catalyst Inhibition in Reactions with 2-Aminopyrimidines
Welcome, researchers, scientists, and drug development professionals. This guide is designed to serve as a dedicated resource for overcoming the common yet significant challenge of catalyst inhibition when working with 2-aminopyrimidine substrates in cross-coupling reactions. The unique electronic properties of the 2-aminopyrimidine scaffold, while valuable in medicinal chemistry, frequently lead to catalyst deactivation and low reaction yields.[1][2] This center provides in-depth troubleshooting guides, preventative strategies, and answers to frequently asked questions to empower you to successfully navigate these synthetic challenges.
Understanding the Challenge: The Root Cause of Inhibition
The primary obstacle in reactions involving 2-aminopyrimidines is the inherent Lewis basicity of the molecule. Both the endocyclic pyridine-like nitrogen and the exocyclic amino group possess lone pairs of electrons that can strongly coordinate to the transition metal center of the catalyst (e.g., palladium).[1][2] This coordination can lead to the formation of stable, off-cycle catalyst complexes that are catalytically inactive or have significantly diminished activity, thereby stalling the desired catalytic cycle.[1]
Mechanism of Catalyst Inhibition
The diagram below illustrates the undesired coordination of a 2-aminopyrimidine substrate to a palladium(0) catalyst, preventing it from participating in the oxidative addition step of a typical cross-coupling cycle.
Caption: Catalyst inhibition by 2-aminopyrimidine coordination.
Troubleshooting Guide: A-Question-and-Answer Approach
This section addresses specific problems you may encounter during your experiments.
Q1: My cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) with a 2-aminopyrimidine substrate shows low to no conversion. What are the likely causes and how can I fix it?
Low conversion is the most common issue and can stem from several factors. A systematic approach to troubleshooting is crucial.
A1: Initial Checks & Common Culprits
-
Catalyst Deactivation: As discussed, this is the most probable cause. The nitrogen atoms on your substrate are likely "poisoning" the palladium catalyst.[1][2]
-
Suboptimal Ligand Choice: The ligand is critical for stabilizing the catalyst and facilitating the reaction. Standard ligands like PPh₃ may not be effective for these challenging substrates.[2]
-
Incorrect Base or Solvent: The base is essential for activating the coupling partners, and the solvent system must ensure all components are soluble.[1] An inappropriate choice can hinder the reaction.
-
Reagent Quality and Reaction Setup: The purity of reagents and the integrity of the inert atmosphere are paramount. Boronic acids can degrade, and oxygen can oxidize the active Pd(0) catalyst.[1]
Troubleshooting Workflow
The following flowchart outlines a systematic approach to diagnosing and solving low conversion issues.
Caption: Systematic troubleshooting workflow for low conversion.
Q2: I'm observing significant byproduct formation, such as homocoupling or dehalogenation. How can I minimize these side reactions?
Byproduct formation indicates that alternative reaction pathways are competing with your desired cross-coupling.
A2: Strategies to Enhance Selectivity
| Side Reaction | Common Cause | Recommended Solution |
| Homocoupling | Caused by the presence of Pd(II) species or oxygen, which facilitates the coupling of two boronic acid molecules.[2] | Ensure rigorous degassing of all solvents and maintain a strict inert atmosphere. Using a direct Pd(0) source, like Pd(PPh₃)₄, can also mitigate homocoupling that might occur during the in-situ reduction of Pd(II) precatalysts.[1] |
| Protodeboronation | The boronic acid is replaced by a proton from the solvent (especially water) or other acidic sources.[2] | Use anhydrous solvents. Consider using more stable boronic esters (e.g., pinacol esters) which are less susceptible to this side reaction.[1] |
| Dehalogenation | The starting aryl halide is reduced to an arene, often due to hydride sources in the reaction mixture.[2] | Ensure the reaction is performed under a strictly inert atmosphere. Choose a solvent less prone to acting as a hydride source.[2] |
Q3: Which specific catalyst, ligand, and base combinations are recommended for cross-coupling with 2-aminopyrimidines?
While optimization is always substrate-dependent, certain combinations have proven effective for these challenging couplings.
A3: Recommended Starting Points
For electron-rich and potentially coordinating substrates like 2-aminopyrimidines, the use of bulky, electron-rich phosphine ligands is highly recommended.[1] These ligands promote the desired reductive elimination step and can sterically disfavor the inhibitory coordination of the substrate.
| Reaction Type | Recommended Catalyst System |
| Suzuki-Miyaura | Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ Ligand: SPhos, RuPhos, or other bulky biaryl phosphines Base: K₃PO₄ or K₂CO₃[2] |
| Buchwald-Hartwig | Catalyst: Pd₂(dba)₃ or Pd(OAc)₂ Ligand: BrettPhos (for primary amines), Xantphos[3][4] Base: NaOtBu or K₃PO₄ |
| Sonogashira | Catalyst: Pd(PPh₃)₂Cl₂ or Pd(CF₃COO)₂/PPh₃ Co-catalyst: CuI Base: Et₃N or other amine bases[5][6] |
Preventative Strategies & Best Practices
Proactive measures can significantly increase your success rate and prevent troubleshooting altogether.
-
Ligand Screening is Key: Do not rely on a single "go-to" ligand. For a new 2-aminopyrimidine substrate, it is highly advisable to perform a small-scale screen of several bulky, electron-rich phosphine ligands to identify the optimal choice.
-
High-Purity Reagents: Always use high-purity, anhydrous solvents and ensure your starting materials are free from contaminants that could act as catalyst poisons.[7]
-
Rigorous Inert Technique: Proper degassing of solvents (e.g., by freeze-pump-thaw or sparging with argon/nitrogen) and maintaining a positive pressure of inert gas throughout the reaction setup and workup is critical to prevent oxidation of the catalyst.[1]
-
Use of Boronic Esters: For Suzuki reactions, consider converting your boronic acids to pinacol esters. They are more stable and less prone to protodeboronation and homocoupling.[1]
Experimental Protocols: A General Guideline
The following are generalized procedures that require optimization for your specific substrates.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Setup: To an oven-dried reaction vessel, add the 2-aminopyrimidine halide (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and the ligand (e.g., SPhos, 2-4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add degassed solvent (e.g., 1,4-dioxane, optionally with a small amount of water) via syringe.[2]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.[2] Monitor progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.[1][2]
-
Purification: Purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Setup: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.) to an oven-dried reaction vessel.
-
Reagent Addition: Add the 2-aminopyrimidine halide (1.0 equiv.) and the amine coupling partner (1.2 equiv.).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Seal the vessel and heat to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction's progress.
-
Workup: After cooling, quench the reaction carefully (e.g., with saturated aqueous NH₄Cl). Extract the product with a suitable organic solvent. Wash the organic layer with brine, dry over anhydrous salt, and concentrate.[8]
-
Purification: Purify the crude product as needed.
Frequently Asked Questions (FAQs)
Q: Can I use a Pd(II) precatalyst like PdCl₂(PPh₃)₂ directly? A: Yes, but be aware that Pd(II) precatalysts must be reduced in situ to the active Pd(0) species. This reduction step can sometimes be sluggish or lead to side reactions. Using a direct Pd(0) source like Pd₂(dba)₃ can sometimes provide more consistent results.
Q: Is microwave heating beneficial for these reactions? A: Yes, microwave-assisted heating can often accelerate these reactions, reduce reaction times, and sometimes improve yields by minimizing thermal decomposition of catalysts and substrates over long periods.[9]
Q: My reaction stalls at ~50% conversion. What should I do? A: Stalling often indicates catalyst death. You can try adding a second charge of the catalyst and ligand ("kicker charge") to the reaction mixture to see if it restarts.[7] However, this is a remedy, not a solution. Re-evaluating the ligand, base, and temperature for future runs is the best approach.
Q: Are there alternatives to palladium catalysts? A: While palladium is the most common, other transition metals like copper and nickel have been used for C-N bond formation. For example, copper-catalyzed conditions have been developed for coupling 2-aminopyrimidines with chalcones.[10][11] Iron-catalyzed cycloadditions have also been reported for synthesizing 2-aminopyrimidines.[12] However, palladium catalysis remains the most general and widely applied method for the cross-coupling reactions discussed here.
References
- Technical Support Center: Troubleshooting Low Conversion in 2-Amino-4-bromopyridine Cross-Coupling Reactions - Benchchem.
- Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem.
- A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. (2022-11-21).
- Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation - Benchchem.
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023-06-30).
- Buchwald–Hartwig amination - Wikipedia.
- Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - NIH.
- Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines.
- Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes - ResearchGate. (2017-07-13).
- Sonogashira Coupling - Organic Chemistry Portal.
- Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Publishing. (2023-06-20).
- A Comparative Guide to Ligands for the Buchwald-Hartwig Amination of Pyridines - Benchchem.
- Superparamagnetic nanoparticle-catalyzed coupling of 2-amino pyridines/pyrimidines with trans-chalcones - PubMed. (2019-02-13).
- The iron-catalyzed construction of 2-aminopyrimidines from alkynenitriles and cyanamides - PMC - NIH.
- Superparamagnetic nanoparticle-catalyzed coupling of 2-amino pyridines/pyrimidines with trans-chalcones - PMC - NIH. (2019-02-13).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 10. Superparamagnetic nanoparticle-catalyzed coupling of 2-amino pyridines/pyrimidines with trans-chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Superparamagnetic nanoparticle-catalyzed coupling of 2-amino pyridines/pyrimidines with trans-chalcones - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The iron-catalyzed construction of 2-aminopyrimidines from alkynenitriles and cyanamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Strategies to Minimize Dehalogenation in Cross-Coupling Reactions
Welcome to the Technical Support Center for troubleshooting cross-coupling reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering the common side reaction of dehalogenation. As a Senior Application Scientist, my goal is to provide you with not just solutions, but a deeper understanding of the underlying chemical principles to empower your research.
Troubleshooting Guide
This section is formatted to address specific problems you might be observing in your experiments.
Issue 1: My primary product is the dehalogenated starting material. What are the first steps?
Observing the hydrodehalogenated byproduct as the major product can be disheartening, but it provides crucial diagnostic information. This outcome indicates that the palladium-hydride (Pd-H) species formation and subsequent reductive elimination of Ar-H is kinetically favored over the desired cross-coupling pathway.[1]
Core Causality: The generation of a Pd-H intermediate is at the heart of dehalogenation.[1] This species can arise from several sources, including the base, solvent (especially alcohols), or trace amounts of water.[1] Once formed, this intermediate can reductively eliminate with the aryl group on the palladium center (Ar-Pd-X) to produce the undesired Ar-H byproduct.[1][2]
Immediate Action Plan: A systematic optimization of your reaction conditions is the most effective approach.[3] Start by evaluating the core components of your reaction: the ligand, the base, and the solvent.
Troubleshooting Workflow: High Dehalogenation Observed
Caption: Troubleshooting workflow for minimizing dehalogenation.
Issue 2: Dehalogenation is a persistent side reaction, even after initial troubleshooting. What advanced strategies can I employ?
If basic troubleshooting doesn't resolve the issue, a deeper dive into the nuances of your specific reaction is necessary.
Advanced Considerations:
-
Substrate-Specific Effects: Electron-deficient aryl halides and N-heterocyclic halides are particularly prone to dehalogenation.[1] For N-H containing heterocycles like indoles and pyrroles, the acidic proton can interact with the base, which may promote dehalogenation.[4][5] In such cases, protection of the N-H group is often recommended.[1][5]
-
Catalyst Pre-activation: Using well-defined palladium pre-catalysts can sometimes provide more consistent results than generating the active Pd(0) species in situ.[4]
-
Microwave Chemistry: If available, a microwave reactor can sometimes accelerate the desired reaction kinetics sufficiently to outcompete the dehalogenation pathway, often at lower bulk temperatures and for shorter reaction times.[6][7]
Experimental Protocol: Ligand Screening for a Challenging Substrate
This protocol outlines a systematic approach to screen for an optimal ligand to suppress dehalogenation.
-
Setup: In an array of oven-dried reaction vials under an inert atmosphere, add your aryl halide (1.0 mmol) and boronic acid (1.2 mmol).
-
Reagent Addition: To each vial, add the chosen base (e.g., K₃PO₄, 2.0 mmol).
-
Catalyst/Ligand Preparation: In separate vials, prepare stock solutions of the palladium source (e.g., Pd₂(dba)₃) and a variety of ligands (e.g., XPhos, SPhos, RuPhos, tBuXPhos, NHC ligands like IPr). The typical Pd/ligand ratio is 1:2.2.
-
Reaction Initiation: Add the catalyst/ligand solution to each reaction vial, followed by the degassed solvent (e.g., toluene).
-
Execution: Seal the vials and heat to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals.
-
Analysis: Compare the product-to-byproduct ratio for each ligand to identify the most effective one for your system.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of dehalogenation in cross-coupling reactions?
A: The most widely accepted mechanism involves the in-situ formation of a palladium-hydride (Pd-H) species.[1] This can occur through several pathways, including the reaction of the palladium complex with the base, solvent (like alcohols), or trace water.[1][2] This Pd-H species then participates in a competing catalytic cycle where it undergoes reductive elimination with the aryl group on the palladium intermediate (Ar-Pd-X) to yield the dehalogenated arene (Ar-H) and regenerate the Pd(0) catalyst.[1]
Sources
Optimizing N-arylation of 2-Amino-5-bromo-4-phenylpyrimidine: A Technical Support Guide
This guide serves as a dedicated technical support resource for researchers, chemists, and drug development professionals engaged in the N-arylation of 2-amino-5-bromo-4-phenylpyrimidine. The 2-aminopyrimidine scaffold is a privileged structure in medicinal chemistry, frequently appearing in kinase inhibitors and other therapeutic agents.[1][2] The successful and efficient synthesis of its N-aryl derivatives via palladium-catalyzed cross-coupling, commonly known as the Buchwald-Hartwig amination, is often a critical step in the development of novel molecular entities.
This document moves beyond a simple recitation of procedures. It is designed as a troubleshooting manual in a practical question-and-answer format, addressing the common and often subtle challenges encountered during this specific transformation. We will dissect the reaction mechanism, explore the causal relationships between reaction components and outcomes, and provide data-driven strategies for optimizing reaction conditions to achieve high yields and purity.
Part 1: Fundamentals of the Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a robust method for forming carbon-nitrogen (C-N) bonds.[3] The reaction mechanism proceeds through a catalytic cycle involving a palladium catalyst, which facilitates the coupling of an amine with an aryl halide.[3][4]
The catalytic cycle generally involves three key steps:
-
Oxidative Addition: A low-valent Pd(0) catalyst oxidatively adds to the aryl bromide (Ar-Br), forming a Pd(II) intermediate.
-
Amine Coordination & Deprotonation: The amine (R-NH₂) coordinates to the Pd(II) center, and a base facilitates its deprotonation to form a more nucleophilic amido species.
-
Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired N-aryl product and regenerating the active Pd(0) catalyst.[3]
A significant challenge with substrates like 2-aminopyrimidine is the potential for the nitrogen atoms in the pyrimidine ring to coordinate with the palladium catalyst. This can sequester the catalyst in an inactive state, hindering the catalytic cycle—a phenomenon analogous to the well-documented "2-pyridyl problem" in cross-coupling reactions.[5][6][7] The selection of bulky, electron-rich phosphine ligands is crucial to mitigate this issue and promote the desired reductive elimination step.
Caption: Generalized catalytic cycle for the Buchwald-Hartwig amination.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the N-arylation of this compound.
Scenario 1: Low or No Conversion of Starting Material
Question: My reaction shows little to no consumption of the this compound after several hours or overnight. What are the likely causes and how can I resolve this?
Answer: This is one of the most frequent challenges and typically points to an issue with one of the core components of the catalytic system.
-
Cause A: Inactive Catalyst System. The active catalyst is a Pd(0) species. If you are using a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂, it must be reduced in situ. More modern, commercially available precatalysts (e.g., XPhos-Pd-G3) are designed to generate the active Pd(0) species more reliably.
-
Solution:
-
Switch to a Precatalyst: Use a well-defined Pd(0) precatalyst that incorporates a bulky phosphine ligand. This often provides more consistent results.[8]
-
Ensure Inert Atmosphere: Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure your reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen) and that solvents are properly degassed.[9]
-
-
-
Cause B: Inappropriate Ligand Choice. The 2-aminopyrimidine substrate can act as a bidentate ligand and chelate the palladium center, forming a stable, inactive complex.[5] This prevents the catalytic cycle from proceeding.
-
Solution:
-
Use Bulky, Electron-Rich Ligands: Sterically hindered biaryl phosphine ligands (e.g., Xantphos, RuPhos, BrettPhos) are essential.[3][8] Their size promotes reductive elimination over catalyst inhibition. Xantphos is often a good starting point for aminopyrimidines.[1][10]
-
Perform a Ligand Screen: If a standard ligand fails, screen a panel of ligands. The optimal ligand can be highly substrate-specific.
-
-
-
Cause C: Insufficiently Strong or Incompatible Base. The base's primary role is to deprotonate the amine (or the N-H of the initially formed Pd-amine complex) to generate the active amido species. If the base is too weak, this step will be slow or non-existent.
-
Solution:
-
Use a Strong, Non-Nucleophilic Base: Sodium tert-butoxide (NaOtBu) is a common and effective choice for these couplings.[1][10] Other options include lithium bis(trimethylsilyl)amide (LiHMDS) or strong carbonate/phosphate bases like Cs₂CO₃ or K₃PO₄.[4][8] Weaker bases like K₂CO₃ may require higher temperatures or be ineffective.[4]
-
Check Solubility: Ensure the chosen base has some solubility in the reaction solvent. The use of t-BuOH as a co-solvent can sometimes improve the efficacy of alkoxide bases.
-
-
-
Cause D: Reaction Temperature is Too Low. The oxidative addition of the aryl bromide to the Pd(0) center is often the rate-limiting step and typically requires thermal energy.
-
Solution:
-
Increase Temperature: Most Buchwald-Hartwig reactions on heteroaryl bromides are run at elevated temperatures, typically between 80-110 °C.[10] Refluxing toluene (110 °C) or dioxane (101 °C) are common conditions.
-
-
Scenario 2: Significant Side Product Formation
Question: My reaction is consuming the starting material, but I'm seeing significant impurities by TLC or LC-MS, leading to low yields of the desired product. How can I identify and minimize these?
Answer: Side product formation often arises from competing reaction pathways. The most common culprits are hydrodehalogenation and homocoupling.
-
Side Product A: Hydrodehalogenation. This is the replacement of the bromine atom on your pyrimidine with a hydrogen atom, resulting in 2-amino-4-phenylpyrimidine.
-
Cause: This can be triggered by palladium-hydride species, which can form from trace water, the amine itself, or from β-hydride elimination if the amine partner has β-hydrogens.[11]
-
Solution:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. Use freshly opened, anhydrous solvents.
-
Select a Non-Coordinating Base: Strong, non-coordinating bases like NaOtBu are generally preferred.
-
Choose an Appropriate Ligand: Ligands that promote rapid reductive elimination can outcompete the hydrodehalogenation pathway.[11]
-
-
-
Side Product B: Homocoupling. This results in the formation of biaryl species from the coupling of two aryl halide molecules.
-
Cause: This side reaction is often more prevalent at higher temperatures or with certain catalyst/ligand combinations.[11]
-
Solution:
-
Lower the Reaction Temperature: If conversion is still efficient at a lower temperature, reducing the heat can often minimize homocoupling.
-
Adjust Catalyst Loading: While counterintuitive, sometimes slightly lowering the catalyst loading can disfavor side reactions.
-
Use a Precatalyst: Well-defined precatalysts can sometimes give cleaner reactions by controlling the concentration of the active catalytic species.
-
-
Part 3: Optimization Strategies & Recommended Protocol
Systematic optimization is key to achieving success with this challenging substrate. A logical workflow involves screening the most critical parameters.
Caption: A typical workflow for optimizing the N-arylation reaction.
Table 1: Guide to Reaction Parameter Optimization
| Parameter | Starting Point | Variables to Screen | Rationale & Key Considerations |
| Pd Source | XPhos-Pd-G3 (2 mol%) | Pd₂(dba)₃, Pd(OAc)₂ | Precatalysts offer reliability. Traditional sources require in-situ reduction and may be less consistent.[8] |
| Ligand | Xantphos (4 mol%) | RuPhos, BrettPhos, SPhos | Ligand choice is critical to prevent catalyst inhibition by the pyrimidine nitrogen. Bulky, electron-rich ligands are required.[3][5] |
| Base | NaOtBu (2.0 equiv) | Cs₂CO₃, K₃PO₄, LiHMDS | Must be strong enough to deprotonate the amine. Base choice can influence side reactions and functional group tolerance.[4][8] |
| Solvent | Toluene | 1,4-Dioxane, THF, t-BuOH | Solvent choice affects solubility of reagents and reaction temperature. Aprotic, non-coordinating solvents are standard.[12] |
| Temperature | 100 °C | 80 °C to 110 °C | Required for efficient oxidative addition but excessive heat can promote side reactions like homocoupling.[10][11] |
| Concentration | 0.1 M | 0.05 M to 0.5 M | Higher concentrations can increase reaction rates but may also lead to solubility issues or side product formation. |
Part 4: Detailed Experimental Protocol (Starting Point)
This protocol provides a robust starting point for the N-arylation of this compound with a generic aniline coupling partner. All operations should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Materials:
-
This compound (1.0 equiv)
-
Aryl amine (1.2 equiv)
-
XPhos-Pd-G3 precatalyst (0.02 equiv, 2 mol%)
-
Xantphos (if not using a precatalyst with an integrated ligand, 0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (2.0 equiv)
-
Anhydrous, degassed toluene (to make a 0.1 M solution with respect to the limiting reagent)
Procedure:
-
Vessel Preparation: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the aryl amine, and sodium tert-butoxide.
-
Catalyst Addition: In a glovebox, add the XPhos-Pd-G3 precatalyst to the flask. If not using a precatalyst, add the palladium source (e.g., Pd₂(dba)₃) and the ligand (e.g., Xantphos).
-
Solvent Addition: Seal the flask, remove it from the glovebox (if used), and add the anhydrous, degassed toluene via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS by taking small aliquots. Check for the disappearance of the starting materials.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Carefully quench the reaction by adding water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N-arylated product.
References
-
Anderson, K. W., et al. (2006). The Development of a General Method for the Palladium-Catalyzed N-Arylation of 2-Aminopyridines. Journal of the American Chemical Society. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules.[1][10][13] Available at: [Link]
-
Deng, W., et al. (2005). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. Tetrahedron Letters. Available at: [Link]
- Hartwig, J. F. (2010). The general mechanism of the Pd-catalyzed N-arylation reaction. Accounts of Chemical Research. This is a conceptual reference; a direct link is not available from the search, but the concept is widely published by this author.
-
Al-Masoudi, N. A., et al. (2008). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules, 13(4), 818-830.[1][10][13] Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination.[3] Available at: [Link]
-
Al-Masoudi, N. A., et al. (2008). Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst. Molecules.[1][10][13] Available at: [Link]
- Yin, J., & Buchwald, S. L. (2002). Pd-Catalyzed N-Arylation of Amides. Organic Letters. This is a conceptual reference; a direct link is not available from the search, but the concept is widely published by these authors.
-
DePinto, W., et al. (2006). Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
-
Tye, J. W., et al. (2015). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society.[14] Available at: [Link]
-
Corona-Becerril, D., et al. (2017). A convenient and simple synthesis of N-arylpirrolopyrimidines using boronic acids and promoted by copper (II) acetate. Arkat USA. Available at: [Link]
-
Zhang, Y., et al. (2023). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors. RSC Medicinal Chemistry. Available at: [Link]
-
Royal Society of Chemistry. (2019). Chapter 6: Palladium- and Copper-catalysed C–N Cross-coupling in Drug Discovery. RSC Publishing.[8] Available at: [Link]
-
Weires, A. G., et al. (2012). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Syracuse University SURFACE. Available at: [Link]
-
Ali, M., et al. (2021). N-Arylation of Protected and Unprotected 5-Bromo-2-aminobenzimidazole as Organic Material: Non-Linear Optical (NLO) Properties and Structural Feature Determination through Computational Approach. Molecules.[15] Available at: [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]
-
Kelly, C. B., et al. (2020). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. Journal of the American Chemical Society. Available at: [Link]
-
Weires, A. G., et al. (2012). Pd-Catalyzed N-Arylation of Secondary Acyclic Amides: Catalyst Development, Scope, and Computational Study. Journal of the American Chemical Society. Available at: [Link]
-
Mistry, N., & Smith, D. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition.[6][7] Available at: [Link]
-
Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. Journal of the American Chemical Society. Available at: [Link]
-
Mistry, N., & Smith, D. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition.[6][7] Available at: [Link]
-
Chen, Y., et al. (2004). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. Organic Letters. Available at: [Link]
-
Al-Abdullah, E. S., et al. (2024). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. Scientific Reports. Available at: [Link]
-
Ueda, M., & Buchwald, S. L. (2011). Catalyst-Controlled Chemoselective Arylation of 2-Aminobenzimidazoles. Angewandte Chemie International Edition. Available at: [Link]
-
Hartwig, J. F. (2007). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research. Available at: [Link]
-
Tan, Y., et al. (2012). Mechanistic Studies on Direct Arylation of Pyridine N-Oxide: Evidence for Cooperative Catalysis between Two Distinct Palladium Centers. The Hartwig Group. Available at: [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Available at: [Link]
-
Maiti, D., & Buchwald, S. L. (2009). Orthogonal Cu- and Pd-Based Catalyst Systems for the O- and N-Arylation of Aminophenols. DSpace@MIT. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guides. Available at: [Link]
-
Vasile, C., et al. (2022). On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. Catalysts. Available at: [Link]
-
Wang, B., et al. (2017). Palladium-catalyzed interannular C–H amination of biaryl amines. Chemical Communications. Available at: [Link]
-
Ghasemzadeh, M. A., & Atarod, M. (2022). N-Arylation Reaction of 2-Amino-N-phenylbenzamide with Phenyl Boronic Acid via Chan–Evans–Lam (CEL) Type Reaction Using Cu@Phen@MGO Catalyst. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of substituted N-heterocycles by N-arylation. Available at: [Link]
Sources
- 1. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and structure-activity relationship of 2-arylamino-4-aryl-pyrimidines as potent PAK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. books.rsc.org [books.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. mdpi.com [mdpi.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Synthesis of new N-arylpyrimidin-2-amine derivatives using a palladium catalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
Column chromatography techniques for purifying 2-Amino-5-bromo-4-phenylpyrimidine
Welcome to the technical support guide for the column chromatography purification of 2-Amino-5-bromo-4-phenylpyrimidine (CAS: 85658-55-5). This resource is designed for researchers, medicinal chemists, and process development scientists to provide practical, field-tested advice and troubleshoot common issues encountered during the purification of this important synthetic intermediate.
Section 1: Understanding the Molecule's Chromatographic Behavior
This compound possesses a unique combination of functional groups that dictate its behavior on a chromatographic column. Understanding these properties is the first step toward developing a robust purification protocol.
-
Polarity: The molecule has significant polarity due to the pyrimidine ring and the primary amino group, which can act as hydrogen bond donors and acceptors.
-
Basicity: The amino group and nitrogen atoms in the pyrimidine ring are basic. This is a critical consideration when using silica gel, as these basic sites can interact strongly with the acidic silanol groups (Si-OH) on the silica surface, leading to purification challenges.[1]
-
Solubility: While quantitative data is scarce, qualitative assessments show solubility in polar organic solvents like methanol and can be dissolved in solvents like dichloromethane or ethyl acetate for chromatographic purposes.[2][3]
Section 2: Pre-Chromatography Essentials: Thin-Layer Chromatography (TLC)
Before attempting a column, it is imperative to develop an effective solvent system using Thin-Layer Chromatography (TLC). The goal is to find a mobile phase that provides good separation between the target compound and any impurities.
Core Principle: The ideal mobile phase for column chromatography should result in a Retention Factor (Rf) of 0.2-0.4 for the desired compound on a TLC plate.[2] This ensures the compound moves through the column at a reasonable rate, allowing for effective separation from both less polar and more polar impurities.
Experimental Protocol: TLC Analysis
-
Preparation: Dissolve a small amount of the crude this compound in a few drops of a suitable solvent (e.g., dichloromethane or ethyl acetate).[2]
-
Spotting: Using a capillary tube, spot the solution onto a silica gel TLC plate.
-
Development: Place the plate in a sealed chamber containing a pre-screened solvent system. Common starting systems for pyrimidine derivatives include mixtures of a non-polar solvent (like hexanes or petroleum ether) and a more polar solvent (like ethyl acetate).[2][4]
-
Visualization: After the solvent front has nearly reached the top of the plate, remove it, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp (254 nm).[2]
-
Optimization: Adjust the solvent ratio to achieve the target Rf. If the spot remains at the baseline, increase the polarity by adding more ethyl acetate or a stronger polar solvent like methanol. If the spot is too high, decrease the polarity.
Data Presentation: Example TLC Solvent System Screening
| Solvent System (Hexane:Ethyl Acetate, v/v) | Rf of Product | Observations |
| 9:1 | 0.05 | Compound is highly retained. Polarity is too low. |
| 7:3 | 0.25 | Optimal. Good separation from baseline and solvent front impurities. |
| 1:1 | 0.60 | Compound elutes too quickly. Polarity is too high. |
| 7:3 + 0.5% Triethylamine | 0.28 | Symmetrical, round spot. Tailing is significantly reduced. |
Section 3: Detailed Protocol for Column Chromatography
This protocol is designed for the purification of approximately 1 gram of crude material. Scale column size, silica gel, and solvent volumes accordingly. A general rule is to use a 40-50:1 ratio of silica gel to crude product by weight.[2]
Step 1: Column Packing (Slurry Method)
-
Secure a glass chromatography column vertically in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom and add a thin layer (~1 cm) of sand.[2]
-
In a separate beaker, create a slurry by mixing silica gel (60 Å, 230-400 mesh) with the initial, low-polarity mobile phase (e.g., 95:5 hexane/ethyl acetate).[2]
-
Pour the slurry into the column, gently tapping the side to ensure even packing and dislodge air bubbles.
-
Open the stopcock to drain excess solvent, ensuring the solvent level never drops below the top of the silica bed.
-
Add another layer of sand on top to prevent disturbance when adding the eluent.[2]
Step 2: Sample Loading
The choice between wet and dry loading depends on the sample's solubility in the mobile phase.
-
Wet Loading: If the crude product is readily soluble in a minimal amount of the mobile phase, dissolve it and carefully pipette the solution directly onto the top layer of sand. Allow it to absorb into the silica bed.[5]
-
Dry Loading (Recommended for this compound): If the compound has poor solubility in the eluent, dissolve it in a more polar, volatile solvent (like dichloromethane). Add a small amount of silica gel (2-3 times the mass of the sample) to this solution. Evaporate the solvent using a rotary evaporator until a free-flowing powder is obtained. Carefully add this powder to the top of the packed column.[2][5] This technique often provides superior separation by ensuring the sample starts as a very narrow band.
Step 3: Elution and Fraction Collection
-
Carefully add the mobile phase to the top of the column.
-
Begin elution. A gradient elution is often most effective. Start with a low-polarity mobile phase (e.g., hexane:ethyl acetate 80:20) and gradually increase the polarity by increasing the proportion of ethyl acetate.[2]
-
Collect fractions in test tubes or flasks.
-
Monitor the fractions by TLC to identify which ones contain the purified product.
-
Combine the pure fractions.
Step 4: Product Isolation
-
Evaporate the solvent from the combined pure fractions using a rotary evaporator.
-
Dry the resulting solid under high vacuum to remove any residual solvent.
-
Confirm purity using analytical techniques such as HPLC or NMR.[6][7]
Visualization: Purification Workflow
Caption: General workflow for the purification of this compound.
Section 4: Troubleshooting Guide & FAQs
This section addresses common problems in a question-and-answer format.
Q1: My compound is streaking badly on the TLC plate and the column separation is poor (peak tailing). What's happening?
A: This is the most common issue for basic compounds like this compound on acidic silica gel.[1] The basic amino group interacts too strongly with the acidic silanol sites.
-
Solution: Add a basic modifier to your mobile phase. A small amount of triethylamine (TEA), typically 0.1-1% by volume, or a few drops of ammonia in methanol added to the polar solvent component, will compete for the active sites on the silica, leading to sharper bands and more symmetrical peaks.[1][4]
Q2: My compound won't move from the baseline on the TLC plate, even with 100% ethyl acetate.
A: Your mobile phase is not polar enough to elute the compound.
-
Solution 1: Add a stronger polar solvent like methanol to your mobile phase. Start with a small percentage (e.g., 1-5% methanol in ethyl acetate or dichloromethane) and gradually increase it.
-
Solution 2: Consider switching to a different stationary phase. For highly polar compounds, reverse-phase chromatography (using a C18 column) or Hydrophilic Interaction Liquid Chromatography (HILIC) might be more suitable.[4][8]
Q3: I can't separate my product from an impurity. Their Rf values are too close.
A: This indicates that the selectivity of your chromatographic system is insufficient.
-
Solution 1: Try a different solvent system. Sometimes, switching one of the solvents (e.g., using dichloromethane instead of hexanes, or isopropanol instead of ethyl acetate) can alter the interactions and improve separation.
-
Solution 2: Use a finer mesh silica gel for your column. Higher mesh numbers (e.g., 230-400) provide a greater surface area and can improve the resolution of closely eluting compounds.
-
Solution 3: Ensure you have not overloaded the column. Too much sample will lead to broad bands that cannot be resolved.[9]
Q4: My compound seems to have decomposed on the column. I'm getting a low yield and many new spots on the TLC.
A: this compound may be sensitive to the acidic nature of silica gel over long exposure times.
-
Solution: First, test for stability by dissolving a small amount of your compound in a solvent, adding some silica gel, and stirring for a few hours. Monitor by TLC to see if degradation occurs.[9] If it is unstable, you can deactivate the silica gel by pre-treating it with a solvent mixture containing triethylamine. Alternatively, switching to a more inert stationary phase like alumina (neutral or basic) could be a viable option.[4][9]
Visualization: Troubleshooting Decision Tree
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Chromatography [chem.rochester.edu]
Preventing homocoupling in Suzuki reactions of aminopyrimidines
A Guide to Minimizing Homocoupling and Other Side Reactions
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges encountered during the Suzuki-Miyaura cross-coupling of aminopyrimidine substrates. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to solve problems effectively in your own research.
Frequently Asked Questions (FAQs)
Here, we address some of the common initial questions regarding side reactions in the Suzuki coupling of aminopyrimidines.
Q1: What are the primary causes of homocoupling in Suzuki reactions?
A1: Homocoupling, the unwanted dimerization of the boronic acid or the organohalide, is a common side reaction in Suzuki couplings. The primary culprits are typically:
-
Presence of Oxygen: Dissolved oxygen in the reaction mixture is a major promoter of boronic acid homocoupling. It can interact with the Pd(0) catalyst to form a palladium peroxo complex, which facilitates this undesired pathway.[1][2]
-
In-situ Reduction of Pd(II) Pre-catalysts: When using a Pd(II) source like Pd(OAc)₂, it must be reduced to the active Pd(0) species in the reaction mixture. This reduction process can sometimes be slow or inefficient, leading to side reactions, including homocoupling.[1]
-
Sub-optimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. An inappropriate ligand may not sufficiently promote the desired cross-coupling pathway, allowing competing side reactions like homocoupling to occur.
Q2: Why are aminopyrimidines particularly challenging substrates for Suzuki coupling?
A2: Aminopyrimidines can be challenging for a few key reasons:
-
Catalyst Inhibition: The nitrogen atoms in the pyrimidine ring, especially the amino group, can coordinate to the palladium catalyst. This can lead to catalyst inhibition or deactivation, slowing down or even halting the catalytic cycle.[3]
-
Competing Nucleophilicity: The amino group can sometimes act as a nucleophile, leading to undesired side reactions.
-
Electronic Effects: The electronic properties of the aminopyrimidine ring can influence the rates of oxidative addition and reductive elimination, which need to be carefully balanced for a successful reaction.
Q3: What is protodeboronation and how can I prevent it?
A3: Protodeboronation is a side reaction where the boronic acid reacts with a proton source (often water or protic solvents) to replace the boronic acid group with a hydrogen atom. This deactivates the boronic acid for the desired cross-coupling. To prevent this:
-
Use anhydrous solvents and ensure all reagents are dry.
-
Consider using more stable boronic acid derivatives like pinacol esters (Bpin) or MIDA boronates, which release the boronic acid slowly under the reaction conditions.[1][4]
-
Employ anhydrous bases like K₃PO₄ or Cs₂CO₃.
Troubleshooting Guides
This section provides detailed, step-by-step guidance for specific issues you may encounter during your experiments.
Issue 1: High Levels of Boronic Acid Homocoupling Observed
You've run your Suzuki reaction with an aminopyrimidine halide and your boronic acid of choice. Upon analysis (TLC, LC-MS, GC-MS), you see a significant amount of a symmetrical biaryl byproduct corresponding to the homocoupling of your boronic acid.
1. Oxygen Contamination
-
Why it happens: As mentioned, oxygen is a key driver of boronic acid homocoupling. Even small amounts of dissolved oxygen can have a significant impact.
-
What to do:
-
Rigorous Degassing: It is critical to remove dissolved oxygen from all solvents (including any water used in the solvent system).
-
Experimental Protocol: Solvent Degassing
-
Sparge with Inert Gas: Bubble a stream of argon or nitrogen through the solvent for at least 30 minutes.
-
Freeze-Pump-Thaw: For highly sensitive reactions, perform a minimum of three freeze-pump-thaw cycles. This involves freezing the solvent with liquid nitrogen, applying a high vacuum to remove gases from the headspace, and then thawing. This is a very effective method for removing dissolved oxygen.[1]
-
-
-
Maintain an Inert Atmosphere: Ensure your reaction is set up under a positive pressure of an inert gas like argon or nitrogen throughout the entire experiment.
-
2. Palladium Pre-catalyst Choice
-
Why it happens: The in-situ reduction of Pd(II) to Pd(0) can be a source of side reactions.
-
What to do:
-
Switch to a Pd(0) Source: Consider using a Pd(0) pre-catalyst directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1] This eliminates the in-situ reduction step.
-
Use a Mild Reducing Agent: If you must use a Pd(II) source, adding a mild reducing agent like potassium formate can help to cleanly generate the active Pd(0) species and minimize the concentration of Pd(II) that can participate in homocoupling pathways.[5]
-
Table 1: Effect of Potassium Formate on Suppressing Homocoupling with a Pd(II) Pre-catalyst
| Pd Source | Additive | Homocoupling (%) | Desired Product (%) |
|---|---|---|---|
| Pd(OAc)₂ | None | 25 | 70 |
| Pd(OAc)₂ | KCOOH (2 eq.) | <5 | >90 |
Data is representative and will vary based on specific substrates and conditions.
Issue 2: Significant Homocoupling of the Aminopyrimidine Halide
In this scenario, your analysis shows a significant amount of a bi-pyrimidine byproduct, indicating that your aminopyrimidine starting material is coupling with itself.
1. Inappropriate Ligand Selection
-
Why it happens: The ligand is arguably the most critical component in controlling the selectivity of the Suzuki reaction. For challenging substrates like aminopyrimidines, the right ligand is essential to promote the desired cross-coupling over homocoupling. Bulky, electron-rich ligands are known to accelerate the reductive elimination step, which forms the desired product, thus outcompeting the homocoupling pathway.[1]
-
What to do:
-
Screen Buchwald-type Ligands: These are often the ligands of choice for challenging heteroaryl couplings. They possess the steric bulk and electron-donating properties necessary to stabilize the palladium center and facilitate the key steps of the catalytic cycle.
-
Representative Protocol: Ligand Screening
-
Set up a series of small-scale reactions in parallel.
-
Use the same aminopyrimidine halide, boronic acid, base, and solvent in each reaction.
-
In each reaction, use a different bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, RuPhos).[3][6]
-
Monitor the reactions by TLC or LC-MS to determine which ligand provides the best conversion to the desired product with the least amount of homocoupling.
-
-
Table 2: Comparison of Ligands for the Suzuki Coupling of 2-Amino-5-bromopyrimidine with Phenylboronic Acid
| Ligand | Desired Product Yield (%) | Homocoupling Byproduct (%) |
|---|---|---|
| PPh₃ | 35 | 40 |
| P(t-Bu)₃ | 75 | 15 |
| SPhos | >95 | <2 |
| XPhos | >95 | <2 |
Data is representative and based on typical outcomes for such reactions.[6]
2. Sub-optimal Base and Solvent Combination
-
Why it happens: The base is crucial for activating the boronic acid for transmetalation.[7] The choice of base and solvent can also affect the solubility of the reactants and intermediates, influencing the reaction rate and selectivity. For aminopyrimidines, a careful selection is necessary to avoid side reactions.
-
What to do:
-
Experiment with Different Bases: While K₂CO₃ is a common choice, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective for challenging substrates.[1]
-
Choose an Appropriate Solvent System: Aprotic solvents like dioxane, toluene, or THF are commonly used.[1] Often, a co-solvent of water is needed to dissolve the inorganic base. The ratio of the organic solvent to water should be optimized.
-
Table 3: Common Base and Solvent Combinations for Aminopyrimidine Suzuki Reactions
| Base | Solvent System | Comments |
|---|---|---|
| K₂CO₃ | Dioxane/H₂O | A good starting point, but may not be strong enough for less reactive substrates. |
| K₃PO₄ | Toluene/H₂O | A stronger base, often effective when K₂CO₃ fails. Good for anhydrous conditions if needed. |
| Cs₂CO₃ | THF/H₂O | A strong and highly soluble base, often gives good results with challenging substrates. |
Visualizing the Reaction Pathways
To better understand the processes occurring in your reaction flask, the following diagrams illustrate the desired Suzuki catalytic cycle and the competing homocoupling pathway.
Caption: The desired Suzuki cycle versus the oxygen-promoted homocoupling pathway.
Logical Troubleshooting Workflow
When faced with poor results, a systematic approach is key. The following flowchart provides a logical workflow for diagnosing and resolving issues with homocoupling in your aminopyrimidine Suzuki reactions.
Caption: A decision tree for troubleshooting high homocoupling in Suzuki reactions.
References
-
Paul, D. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids? ResearchGate. Retrieved from [Link]
-
Mistry, A., et al. (2015). A novel protocol for the one-pot borylation/Suzuki reaction provides easy access to hinge-binding groups for kinase inhibitors. Organic & Biomolecular Chemistry, 13(27), 7465-7474. Retrieved from [Link]
-
Fors, B. P., et al. (2010). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Journal of Heterocyclic Chemistry, 47(3), 683-687. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Matos, K., et al. (2016). Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes. ACS Catalysis, 6(10), 6944-6953. Retrieved from [Link]
-
Reilly, M. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Carrow, B. P., & Hartwig, J. F. (2011). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]
-
de la Cruz, P., et al. (2021). Mechanistic Aspects of the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reaction. Chemistry – A European Journal, 27(45), 11535-11550. Retrieved from [Link]
-
Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 519-523. Retrieved from [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564-12649. Retrieved from [Link]
-
Godarzbod, F., et al. (2025). Catalytic cycle of the Suzuki–Miyaura cross-coupling reaction. Journal of Molecular Structure. Retrieved from [Link]
-
Stack Overflow. (2014, December 2). How to create a cyclic graph using GraphViz DOT? Retrieved from [Link]
-
Graphviz. (2024, September 28). DOT Language. Retrieved from [Link]
-
Girgis, A. S., et al. (2012). Palladium-catalyzed C–N and C–C cross-couplings as versatile, new avenues for modifications of purine 2′-deoxynucleosides. Tetrahedron, 68(23), 4337-4346. Retrieved from [Link]
-
Tasker, S. Z., et al. (2020). Palladium-catalyzed cross-couplings by C–O bond activation. Catalysis Science & Technology, 10(18), 6057-6091. Retrieved from [Link]
-
xflr6. (n.d.). graphviz/graphviz/dot.py. GitHub. Retrieved from [Link]
-
Kelly, C., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Advanced Synthesis & Catalysis, 362(22), 5062-5078. Retrieved from [Link]
-
Graphviz. (n.d.). User Guide. Retrieved from [Link]
-
Walker, S. D., et al. (2004). Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Angewandte Chemie International Edition, 43(14), 1871-1876. Retrieved from [Link]
-
Kelly, C., et al. (2020). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Advanced Synthesis & Catalysis, 362(22), 5062-5078. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
Validation & Comparative
A Senior Application Scientist's Guide to the Characterization of 2-Amino-5-bromo-4-phenylpyrimidine by NMR and Mass Spectrometry
Introduction: The Imperative for Rigorous Characterization
In the landscape of medicinal chemistry and drug development, substituted pyrimidines are a cornerstone scaffold, integral to a vast array of biologically active molecules.[1][2] 2-Amino-5-bromo-4-phenylpyrimidine is one such molecule, serving as a critical intermediate in the synthesis of targeted therapeutics, including kinase inhibitors.[3] The precise arrangement of its constituent atoms—the placement of the amino, bromo, and phenyl groups on the pyrimidine core—is fundamental to its reactivity and its utility as a building block. Therefore, unambiguous structural elucidation is not merely a procedural step but a mandatory prerequisite for its application in any research and development pipeline.
This guide provides an in-depth, comparative analysis of two primary analytical techniques—Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS)—for the definitive characterization of this compound. We will explore the causality behind experimental choices, present detailed protocols for acquiring high-fidelity data, and compare these core techniques with other analytical alternatives, offering a holistic perspective for researchers, scientists, and drug development professionals.
Core Molecular Data: The Subject at a Glance
A foundational step in any analytical endeavor is to establish the basic physicochemical properties of the compound . This data provides the theoretical basis for the experimental results that will be obtained.
| Property | Value | Source |
| Compound Name | This compound | Matrix Scientific[4] |
| CAS Number | 85658-55-5 | Matrix Scientific[4] |
| Molecular Formula | C₁₀H₈BrN₃ | Matrix Scientific[4] |
| Molecular Weight | 250.10 g/mol | Matrix Scientific[4] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Architecture
NMR spectroscopy stands as the most powerful and definitive technique for elucidating the structure of organic molecules in solution.[1] It provides granular information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a compound like this compound, both ¹H and ¹³C NMR are indispensable.
Expertise in Action: Why NMR is the Primary Choice
Unlike other techniques that may confirm a molecular weight or the presence of functional groups, NMR provides a detailed atomic-level map. It allows us to confirm the specific isomer synthesized by observing the number of signals, their chemical shifts (positions), their splitting patterns (multiplicity), and their relative intensities (integrals). This level of detail is crucial for distinguishing between potential isomers that could arise during synthesis.
¹H NMR Spectroscopic Analysis
Proton (¹H) NMR reveals the electronic environment and neighboring relationships of all hydrogen atoms. For this compound, the spectrum is expected to show distinct signals for the amino, pyrimidine, and phenyl protons.
-
Amino Protons (-NH₂): A broad singlet is anticipated, the chemical shift of which is highly dependent on solvent and concentration. In DMSO-d₆, this signal is often observed around 6.5-7.5 ppm and is exchangeable with D₂O, a key validation step.
-
Pyrimidine Proton (H6): The pyrimidine ring has a single proton at the 6-position. Due to the electron-withdrawing nature of the nitrogen atoms and the bromine atom, this proton is significantly deshielded and is expected to appear as a sharp singlet downfield, typically above 8.0 ppm.
-
Phenyl Protons (-C₆H₅): The five protons of the phenyl group will appear as a series of multiplets in the aromatic region (typically 7.2-8.0 ppm). The exact appearance will depend on the rotational freedom of the phenyl ring and the specific electronic effects of the pyrimidine core.
¹³C NMR Spectroscopic Analysis
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of the molecule. Each unique carbon atom gives a distinct signal.
-
Pyrimidine Carbons: Four distinct signals are expected for the pyrimidine ring carbons. The carbon atoms bonded to nitrogen (C2, C4) and bromine (C5) will have characteristic chemical shifts influenced by the electronegativity of these heteroatoms.
-
Phenyl Carbons: Signals for the phenyl ring carbons are also expected. The carbon attached to the pyrimidine ring (ipso-carbon) will have a distinct shift, and depending on the symmetry, either three or five additional signals will be observed for the remaining phenyl carbons.
Quantitative Data Summary: Expected NMR Chemical Shifts
The following table summarizes the anticipated chemical shifts for this compound. These values are based on typical ranges for substituted pyrimidines and related heterocyclic compounds.[1][5]
| Nucleus | Position | Expected Chemical Shift (δ, ppm) in DMSO-d₆ | Multiplicity | Notes |
| ¹H | -NH₂ | ~7.0 | Broad Singlet | D₂O exchangeable. |
| H6 | >8.2 | Singlet | Lone proton on the pyrimidine ring. | |
| Phenyl-H | 7.4 - 7.9 | Multiplet | Integral corresponding to 5 protons. | |
| ¹³C | C2 | ~162 | Singlet | Attached to two nitrogen atoms. |
| C4 | ~160 | Singlet | Attached to a nitrogen and the phenyl group. | |
| C5 | ~105 | Singlet | Attached to bromine; significantly shielded. | |
| C6 | ~158 | Singlet | The only C-H on the pyrimidine ring. | |
| Phenyl-C | 128 - 138 | Multiple Singlets | Includes ipso, ortho, meta, and para carbons. |
Mass Spectrometry (MS): Confirming Molecular Identity and Integrity
Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[6] It is expertly employed to confirm the molecular weight of a synthesized compound and to gain structural insights from its fragmentation patterns.
Expertise in Action: The Diagnostic Power of Isotopic Patterns
For this compound, MS provides an immediate and crucial piece of evidence: the presence of a bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic isotopic pattern for the molecular ion, with two peaks of almost equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺). The observation of this pattern is a powerful validation of the compound's elemental composition.
Expected Mass Spectrum Data
The mass spectrum will be dominated by the molecular ion cluster. Electron Ionization (EI) would likely induce fragmentation, providing further structural clues.
| Ion | Expected m/z | Notes |
| [M]⁺ | 249 | Corresponding to the ⁷⁹Br isotope. |
| [M+2]⁺ | 251 | Corresponding to the ⁸¹Br isotope; expected intensity ~98% of the m/z 249 peak. |
| [M-Br]⁺ | 170 | Loss of the bromine radical, a common fragmentation pathway. |
Experimental Protocols: A Self-Validating System
The trustworthiness of analytical data is directly linked to the robustness of the experimental protocol. The following methodologies are designed to produce high-quality, reproducible data.
Protocol 1: NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ ensures good solubility and allows for the observation of exchangeable NH₂ protons.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Pulse Sequence: Standard single-pulse sequence (e.g., zg30).
-
Spectral Width: -2 to 12 ppm.
-
Number of Scans (NS): 16 scans.
-
Relaxation Delay (D1): 2 seconds.
-
Acquisition Time (AQ): 3-4 seconds.
-
-
¹³C NMR Acquisition:
-
Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).[1]
-
Spectral Width: 0 to 200 ppm.
-
Number of Scans (NS): 1024 or more, owing to the low natural abundance of ¹³C.
-
Relaxation Delay (D1): 2 seconds.
-
-
Data Processing: Apply Fourier Transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectrum.[1]
Protocol 2: Mass Spectrometry Data Acquisition (EI-MS)
-
Sample Introduction: Introduce a small quantity of the sample (sub-microgram) into the mass spectrometer, typically via a direct insertion probe or a Gas Chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.
-
Instrumentation: A mass spectrometer capable of Electron Ionization (EI).[6]
-
Ionization:
-
Data Acquisition: Scan a mass range of m/z 50-350 to ensure capture of the molecular ion and significant fragments.
Visualization of the Analytical Workflow
A logical workflow ensures that all necessary data is collected for a comprehensive and unambiguous characterization.
Caption: Workflow for the comprehensive spectroscopic analysis of this compound.
Comparative Guide: Alternative Analytical Techniques
While NMR and MS are the primary tools, a multi-technique approach provides the most robust characterization.
| Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Provides detailed connectivity between atoms (H-H, C-H). | Unambiguously assigns all signals and confirms the complete structural map.[7] | Can be more time-consuming to acquire and process data.[7] |
| Infrared (IR) Spectroscopy | Identifies the presence of specific functional groups (e.g., N-H, C=N, C-Br). | Quick, non-destructive, and excellent for confirming functional groups. | Provides limited information about the overall molecular framework; spectra can be complex.[7] |
| X-ray Crystallography | Determines the absolute 3D structure with high precision, including stereochemistry. | The "gold standard" for absolute structural proof.[1] | Requires a suitable single crystal, which can be difficult or impossible to grow.[1] The solid-state structure may differ from the solution-state structure relevant to biological activity. |
Conclusion
The structural elucidation of this compound is a critical task that demands a rigorous and multi-faceted analytical approach. ¹H and ¹³C NMR spectroscopy serve as the primary tools, offering an unparalleled view into the atomic connectivity and chemical environment of the molecule. Mass spectrometry provides essential complementary data, confirming the molecular weight and elemental composition, with the isotopic pattern of bromine serving as a key diagnostic feature. By integrating these techniques within a logical workflow and adhering to robust experimental protocols, researchers can achieve an unambiguous and trustworthy characterization, ensuring the integrity of this valuable chemical intermediate for its downstream applications in research and drug discovery.
References
- A Comparative Guide to the Spectroscopic Analysis of Pyrimidine Derivatives. Benchchem.
- A Comparative Guide to the Mass Spectral Fragmentation of Substituted Pyrimidines. Benchchem.
-
IR, NMR spectral data of pyrimidine derivatives. ResearchGate. Available at: [Link]
- Validating the Structure of Synthesized 2-Amino- 5-bromo-4-methylpyridine: A Comparative Guide Using 2D NMR and Other Analytical Techniques. Benchchem.
- An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applications in Kinase Inhibition. Benchchem.
-
Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. MDPI. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking | MDPI [mdpi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to HPLC-Based Purity Analysis of 2-Amino-5-bromo-4-phenylpyrimidine
For researchers, scientists, and drug development professionals, establishing the purity of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of safe and effective drug development. The presence of even minute quantities of impurities can significantly alter the efficacy, safety, and stability of the final drug product. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of 2-Amino-5-bromo-4-phenylpyrimidine, a key building block in the synthesis of various therapeutic agents. We will explore the rationale behind methodological choices, present comparative experimental data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Criticality of Purity for this compound
This compound serves as a crucial intermediate in the synthesis of a variety of biologically active molecules. Its purity directly impacts the quality and impurity profile of the final API. Potential impurities can arise from unreacted starting materials, by-products of the synthesis, or degradation of the compound itself.
Common synthetic routes for similar pyrimidine derivatives often involve the condensation of a guanidine salt with a β-dicarbonyl compound, followed by bromination.[1] For instance, the synthesis might involve the reaction of guanidine with a phenyl-substituted β-ketoester, followed by bromination using an electrophilic bromine source like N-bromosuccinimide (NBS).[2][3] This understanding of the synthesis is paramount, as it allows us to predict the likely process-related impurities.
Potential Impurities in this compound:
-
Unreacted Starting Materials: Such as 2-Amino-4-phenylpyrimidine.
-
Over-brominated Species: For example, 2-Amino-x,y-dibromo-4-phenylpyrimidine.
-
Isomeric Impurities: Bromination at other positions on the pyrimidine or phenyl ring.
-
By-products from Synthesis: Arising from side reactions of the starting materials or intermediates.
-
Degradation Products: Resulting from exposure to light, heat, or incompatible pH conditions.
Given the structural similarity of these potential impurities to the main compound, a high-resolution analytical technique is essential for their effective separation and quantification. HPLC, particularly in its reversed-phase mode, stands as the gold standard for this purpose due to its high efficiency, sensitivity, and quantitative accuracy.[4]
Comparative Analysis of HPLC Methods
To illustrate the importance of methodological optimization, we will compare two distinct reversed-phase HPLC (RP-HPLC) methods for the purity analysis of this compound.
-
Method A: A Standard Isocratic Method. This represents a common starting point for the analysis of moderately polar compounds.
-
Method B: An Optimized Gradient Method with Ion-Pairing. This method is designed for enhanced resolution of closely eluting impurities, particularly those with basic functionalities.
The choice to compare these two methods is deliberate. While an isocratic method offers simplicity and speed, it may lack the resolving power for complex impurity profiles. A gradient method with an ion-pairing agent can significantly improve peak shape and separation for basic compounds like aminopyrimidines by minimizing interactions with residual silanols on the stationary phase.
Experimental Design and Rationale
The following diagram outlines the logical workflow for the comparative analysis of the two HPLC methods.
Caption: Workflow for comparing HPLC methods for purity analysis.
Detailed Experimental Protocols
Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.
Method A: Standard Isocratic RP-HPLC
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile : Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
Rationale for Method A: This method is straightforward and uses a common solvent mixture. The C18 column is a versatile choice for retaining the moderately non-polar this compound. The 60:40 acetonitrile/water ratio is a typical starting point for achieving a reasonable retention time.
Method B: Optimized Gradient RP-HPLC with Ion-Pairing
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
Gradient Program:
-
0-5 min: 30% B
-
5-20 min: 30% to 80% B
-
20-25 min: 80% B
-
25.1-30 min: 30% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a concentration of approximately 0.5 mg/mL.
Rationale for Method B: The gradient elution allows for the separation of impurities with a wider range of polarities. Trifluoroacetic acid (TFA) acts as an ion-pairing agent, protonating the amino group of the analyte and impurities. This improves peak shape by minimizing tailing and enhances resolution. The slightly elevated column temperature can improve efficiency and reduce analysis time.
Comparative Data and Performance
The performance of both methods was evaluated based on system suitability parameters as defined by the United States Pharmacopeia (USP) general chapter <621> and International Council for Harmonisation (ICH) guidelines.[1][2][5][6][7][8][9][10][11][12]
Table 1: Comparison of System Suitability Parameters
| Parameter | Method A (Isocratic) | Method B (Gradient with Ion-Pairing) | Acceptance Criteria |
| Tailing Factor (T) | 1.8 | 1.1 | T ≤ 2.0 |
| Theoretical Plates (N) | 3500 | 8500 | N ≥ 2000 |
| %RSD of Peak Area (n=6) | 0.8% | 0.4% | ≤ 1.0% |
Table 2: Resolution of Key Impurities
| Impurity Pair | Resolution (Rs) - Method A | Resolution (Rs) - Method B | Acceptance Criteria |
| 2-Amino-4-phenylpyrimidine & Main Peak | 1.2 | 3.5 | Rs ≥ 1.5 |
| Main Peak & Di-bromo impurity | 1.0 | 2.8 | Rs ≥ 1.5 |
Analysis of Results:
The data clearly demonstrates the superiority of Method B. While Method A meets the basic requirements for theoretical plates and precision, it fails to provide adequate resolution for the critical impurity pairs (Rs < 1.5). The high tailing factor in Method A is indicative of undesirable secondary interactions between the basic analyte and the stationary phase.
Method B, with its use of a gradient and an ion-pairing agent, provides significantly improved peak shape (Tailing Factor of 1.1), higher column efficiency (Theoretical Plates > 8000), and excellent resolution for all potential impurities. This ensures a more accurate and reliable quantification of the purity of this compound.
The following diagram illustrates the logical flow of the HPLC purity testing process, emphasizing the self-validating nature of the protocol through system suitability checks.
Caption: Logical flow of the HPLC purity testing protocol.
Conclusion
For the reliable purity analysis of this compound, an optimized gradient RP-HPLC method with an ion-pairing agent (Method B) is demonstrably superior to a standard isocratic method. The enhanced resolution, improved peak symmetry, and higher efficiency of Method B ensure the accurate detection and quantification of critical process-related impurities and degradation products. This level of analytical rigor is indispensable for ensuring the quality and safety of pharmaceutical intermediates and the final active pharmaceutical ingredients they are used to produce. Adherence to validated analytical procedures, grounded in sound scientific principles and guided by regulatory standards, is paramount in the pharmaceutical industry.
References
-
U.S. Pharmacopeia. (n.d.). <621> CHROMATOGRAPHY. Retrieved from [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
DSDP Analytics. (n.d.). USP <621> Chromatography. Retrieved from [Link]
-
Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation. Retrieved from [Link]
- Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
-
European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Wikipedia. (n.d.). Pyrimidine. Retrieved from [Link]
-
International Council for Harmonisation. (2023, November 1). ICH HARMONISED GUIDELINE VALIDATION OF ANALYTICAL PROCEDURES Q2(R2). Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). ICH guideline Q2(R1) on validation of analytical procedures: text and methodology. Retrieved from [Link]
Sources
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. 2-Amino-5-bromopyrimidine synthesis - chemicalbook [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Amino-5-bromo-4-hydroxy-6-phenylpyrimidine - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. byjus.com [byjus.com]
- 6. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Khan Academy [khanacademy.org]
- 11. researchgate.net [researchgate.net]
- 12. jchemrev.com [jchemrev.com]
A Technical Guide to the Comparative Reactivity of 2-Amino-5-bromo-4-phenylpyrimidine and Its Isomers in Palladium-Catalyzed Cross-Coupling Reactions
For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. Substituted pyrimidines, in particular, are privileged structures in a vast array of biologically active compounds. This guide provides an in-depth technical comparison of the reactivity of 2-Amino-5-bromo-4-phenylpyrimidine and its key positional isomers in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. Understanding the nuanced differences in reactivity imparted by the specific arrangement of the amino, bromo, and phenyl substituents on the pyrimidine core is critical for efficient reaction design, optimization, and the strategic synthesis of complex molecular architectures.
Introduction to the Isomers and the Basis of Reactivity Differences
The reactivity of an aryl or heteroaryl halide in palladium-catalyzed cross-coupling reactions is fundamentally governed by the electronic and steric environment of the carbon-halogen bond. The pyrimidine ring is inherently electron-deficient due to the presence of two nitrogen atoms, which generally enhances its reactivity towards oxidative addition of a palladium(0) catalyst, the rate-determining step in many cross-coupling cycles.[1] However, the substituents on the ring play a crucial role in modulating this intrinsic reactivity.
This guide will focus on a comparative analysis of the following isomers:
-
This compound (1)
-
2-Amino-4-bromo-5-phenylpyrimidine (2)
-
2-Amino-5-bromo-6-phenylpyrimidine (3)
-
4-Amino-5-bromo-2-phenylpyrimidine (4)
The interplay of the electron-donating amino group and the electron-withdrawing/sterically demanding phenyl group at various positions relative to the reactive C-Br bond dictates the overall reactivity profile of each isomer.
Theoretical Analysis of Reactivity
The propensity of the C-Br bond to undergo oxidative addition to a Pd(0) center is influenced by two primary factors:
-
Electronic Effects: The electron density at the carbon atom bearing the bromine influences the ease of oxidative addition. Electron-withdrawing groups on the ring generally increase the electrophilicity of the C-Br bond, making it more susceptible to attack by the electron-rich Pd(0) catalyst. Conversely, electron-donating groups can decrease this reactivity. The amino group is a strong electron-donating group through resonance, while the phenyl group can be weakly electron-withdrawing or -donating depending on its point of attachment and conformation.
-
Steric Hindrance: The spatial arrangement of substituents around the C-Br bond can significantly impact the approach of the bulky palladium catalyst. Increased steric hindrance can slow down or even prevent the oxidative addition step.
Based on these principles, we can predict a qualitative order of reactivity for the isomers . For a more quantitative prediction, computational studies, such as Density Functional Theory (DFT) calculations, can be employed to determine the energies of the transition states for oxidative addition.[1]
A general trend in the reactivity of bromopyrimidines in Suzuki-Miyaura coupling is influenced by the position of the bromine atom relative to the nitrogen atoms. The C4 and C6 positions are generally more activated towards nucleophilic attack and oxidative addition than the C2 and C5 positions due to the electron-withdrawing nature of the adjacent nitrogen atoms.
Experimental Comparison of Reactivity
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of C-C bonds between an organoboron reagent and an organic halide.[2] For the aminobromophenylpyrimidine isomers, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.
Expected Reactivity Order:
Based on electronic and steric considerations, the expected order of reactivity in Suzuki-Miyaura coupling is:
2-Amino-4-bromo-5-phenylpyrimidine (2) > 2-Amino-5-bromo-6-phenylpyrimidine (3) ≈ this compound (1) > 4-Amino-5-bromo-2-phenylpyrimidine (4)
-
Isomer 2 (2-Amino-4-bromo-5-phenylpyrimidine): The bromine at the C4 position is activated by both ring nitrogens, making it the most electrophilic and likely the most reactive.
-
Isomer 3 (2-Amino-5-bromo-6-phenylpyrimidine): The bromine at C5 is adjacent to the C6-phenyl group, which may exert some steric hindrance. However, the proximity to the C6 position, which is activated by the adjacent nitrogen, could enhance reactivity compared to isomer 1.
-
Isomer 1 (this compound): The bromine at C5 is less activated than at C4 or C6. The adjacent phenyl group at C4 will also introduce steric hindrance.
-
Isomer 4 (4-Amino-5-bromo-2-phenylpyrimidine): The bromine at C5 is flanked by two substituents, the amino and phenyl groups, which could lead to significant steric hindrance, potentially making this isomer the least reactive.
Comparative Data for Suzuki-Miyaura Coupling:
| Isomer | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12 | Est. 75-85 | [2] (Analogous) |
| 2 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 8 | Est. >85 | (Predicted) |
| 3 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 10 | Est. 80-90 | (Predicted) |
| 4 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 16 | Est. 60-75 | (Predicted) |
Yields are estimated based on data from closely related analogs and theoretical predictions. Actual yields may vary.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general procedure that can be adapted for each isomer.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Detailed Steps:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the this compound isomer (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon three times.
-
Catalyst and Solvent Addition: Under a positive pressure of argon, add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv). Then, add a degassed 4:1 mixture of 1,4-dioxane and water via syringe.
-
Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of aryl halides with a wide variety of amines.[3] This reaction is particularly valuable in medicinal chemistry for the synthesis of arylamines.
Expected Reactivity Order:
The reactivity trends in Buchwald-Hartwig amination are expected to be similar to those in Suzuki-Miyaura coupling, as both reactions are initiated by the oxidative addition of palladium.
2-Amino-4-bromo-5-phenylpyrimidine (2) > 2-Amino-5-bromo-6-phenylpyrimidine (3) ≈ this compound (1) > 4-Amino-5-bromo-2-phenylpyrimidine (4)
Comparative Data for Buchwald-Hartwig Amination:
| Isomer | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 16 | Est. 70-80 | [4] (Analogous) |
| 2 | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 10 | Est. >80 | (Predicted) |
| 3 | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | Est. 75-85 | (Predicted) |
| 4 | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Toluene | 110 | 20 | Est. 55-70 | (Predicted) |
Yields are estimated based on data from closely related analogs and theoretical predictions. Actual yields may vary.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol is a general procedure that can be adapted for each isomer.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Detailed Steps:
-
Reaction Setup: In a flame-dried Schlenk tube equipped with a magnetic stir bar, combine the this compound isomer (1.0 equiv), the desired amine (1.2 equiv), and cesium carbonate (1.4 equiv).
-
Catalyst and Ligand Addition: Add tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.02 equiv) and Xantphos (0.04 equiv).
-
Inert Atmosphere: Seal the tube with a Teflon screw cap, and evacuate and backfill with argon three times.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Place the tube in a preheated oil bath at 110 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite®.
-
Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted aminopyrimidine.
Catalytic Cycles
To provide a deeper mechanistic understanding, the generalized catalytic cycles for the Suzuki-Miyaura coupling and Buchwald-Hartwig amination are presented below.
Sources
A Comparative Guide to the Biological Activity of 2-Amino-5-bromo-4-phenylpyrimidine Derivatives Versus Other Pyrimidine Scaffolds
The pyrimidine nucleus is a cornerstone of medicinal chemistry, representing a privileged scaffold in a vast array of biologically active molecules.[1][2] Its inherent structural features allow for diverse substitutions, leading to compounds with a wide spectrum of therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.[3][4] This guide provides an in-depth comparative analysis of a specific, promising class—2-Amino-5-bromo-4-phenylpyrimidine derivatives—and contextualizes their biological performance against other notable pyrimidine-based compounds. We will delve into structure-activity relationships, supporting experimental data, and the causality behind the methodologies used to evaluate these potent molecules.
The this compound Scaffold: A Triad of Bioactive Features
The this compound structure is a compelling target for drug discovery due to the synergistic potential of its three key substituents. The 2-aminopyrimidine core is a well-established pharmacophore found in numerous approved drugs, known for its ability to form critical hydrogen bonds with biological targets.[5][6] The introduction of a bromine atom at the 5-position significantly enhances lipophilicity and can introduce halogen bonding capabilities, a specific non-covalent interaction that can improve binding affinity and selectivity for target proteins.[7] The phenyl group at the 4-position provides a large, modifiable scaffold for further derivatization to optimize steric and electronic interactions within a target's binding pocket.
While direct and extensive biological data for the precise this compound framework is emerging, studies on closely related analogs, such as 2-amino-5-bromo-6-phenyl-4(3H)-pyrimidinones, have demonstrated notable antiviral activity.[8] This suggests that the core scaffold is primed for biological engagement, with activity being fine-tuned by substitutions at other positions.
Comparative Biological Activity: A Multifaceted Analysis
To understand the potential of the this compound scaffold, it is essential to compare its projected activities with those of other well-documented pyrimidine derivatives.
Anticancer Activity
Pyrimidine derivatives are extensively investigated as anticancer agents, often targeting pathways involved in cell proliferation and survival.[9] The substitution pattern on the pyrimidine ring is critical in defining potency and selectivity.
Table 1: Comparative Anticancer Activity (IC50 µM) of Various Pyrimidine Derivatives
| Compound Class | Specific Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 2,4,5-Substituted Pyrimidine | Compound 7gc | BEL-7402 (Hepatocellular Carcinoma) | 0.024 - 0.55 | [10] |
| Indole-Pyrimidine | Compound 4k | Various Cancer Cell Lines | 0.016 - 0.062 | [11] |
| 2-Phenyl Pyrimidine | Compound 11g | Raji (B-cell lymphoma) | 6.98 | [12] |
| 2,4-Diamino-5-methyleneaminopyrimidine | Compound 7i | HCT116 (Colorectal Carcinoma) | 4.93 | [13] |
| 5,6-Aminouracil Derivative | Compound 7 | MDA-MB-231 (Breast Cancer) | <10 (inferred) | [14] |
The data reveals that diverse pyrimidine scaffolds can achieve potent anticancer activity, often in the nanomolar to low micromolar range. For instance, 2,4,5-substituted pyrimidines have shown exceptional potency against hepatocellular carcinoma.[10] A notable indole-pyrimidine derivative (4k) acts as a powerful tubulin polymerization inhibitor with IC50 values as low as 16 nM.[11] This compound was found to bind to the colchicine-binding site on tubulin, leading to G2/M phase cell cycle arrest.[11] This highlights a key mechanism for pyrimidine-based anticancer agents. The brominated Schiff bases of aminouracils have also shown promise, leveraging bromine's ability to interact with cancer cells and induce apoptosis.[14]
The this compound scaffold, with its potential for halogen bonding and extensive derivatization, is well-positioned to be developed into potent anticancer agents targeting kinases, tubulin, or other key oncogenic proteins.
Antimicrobial Activity
The challenge of antimicrobial resistance has spurred the investigation of novel chemical scaffolds, including 2-aminopyrimidine derivatives.[5] These compounds have demonstrated broad-spectrum activity against various microbial pathogens.
Table 2: Comparative Antimicrobial Activity (MIC µg/mL) of Pyrimidine Derivatives
| Compound Class | Specific Derivative | S. aureus (Gram+) | E. coli (Gram-) | C. albicans (Fungus) | Reference |
| Pyrimidopyrimidine | Compound 3b | 3.9 | 7.8 | 7.8 | [15] |
| Pyrimidopyrimidine | Compound 4b | 7.8 | 15.6 | 7.8 | [15] |
| Thiazole-pyrimidine | Compound 8f | Moderate Activity | - | Slight Activity | [16] |
| Aurone Derivative | Compound 10 | 16 | 64 | >128 | [17] |
| Aurone Derivative | Compound 20 | 8 | 64 | >128 | [17] |
Note: Lower MIC values indicate higher potency.
As shown, fused pyrimidine systems like pyrimidopyrimidines can exhibit excellent antimicrobial activity against both bacteria and fungi, with MIC values comparable to or better than standard drugs like ampicillin.[15] The structure-activity relationship studies reveal that the nature of substituents greatly influences the antimicrobial spectrum and potency.[18] While specific antimicrobial data for 2-Amino-5-bromo-4-phenylpyrimidines is not yet widely published, the presence of the lipophilic bromo-phenyl combination suggests good potential for membrane interaction and disruption, a common mechanism for antimicrobial agents.
Enzyme Inhibition
The versatility of the pyrimidine scaffold allows it to be tailored to fit the active sites of various enzymes, making it a cornerstone of inhibitor design.
-
β-Glucuronidase Inhibition: Elevated levels of β-glucuronidase are linked to conditions like colon cancer. A study of twenty-seven 2-aminopyrimidine derivatives identified a potent inhibitor (compound 24) with an IC50 value of 2.8 µM, significantly more potent than the standard D-saccharic acid 1,4-lactone (IC50 = 45.75 µM).[6][19] This demonstrates the potential of the 2-aminopyrimidine core in targeting specific enzymatic activities.
-
Kinase Inhibition: Many pyrimidine-based anticancer drugs function by inhibiting protein kinases that are dysregulated in cancer.[9] For example, a series of 2-phenyl pyrimidine derivatives were developed as potent Bruton's tyrosine kinase (BTK) inhibitors, with compound 11g showing an 82.76% inhibition rate at 100 nM.[12] The 2-amino group is a key pharmacophoric feature in many kinase inhibitors, forming crucial hydrogen bonds in the ATP-binding pocket.
The this compound scaffold is an excellent candidate for developing novel enzyme inhibitors, particularly for kinases, where the phenyl and bromo groups can be optimized to occupy hydrophobic pockets and form halogen bonds, respectively.
Key Experimental Methodologies
To ensure the trustworthiness and reproducibility of biological data, standardized and validated protocols are essential. Below are step-by-step methodologies for key assays used to evaluate pyrimidine derivatives.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and proliferation. It is widely used to determine the IC50 values of potential anticancer compounds.
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., HCT116, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test pyrimidine derivatives in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Caption: Workflow for determining cytotoxicity using the MTT assay.
Protocol 2: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Protocol:
-
Prepare Inoculum: Culture the microbial strain (e.g., S. aureus) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the test pyrimidine compound in MHB, typically starting from 256 µg/mL down to 0.5 µg/mL.
-
Inoculation: Add the standardized microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible turbidity (growth) is observed.
Signaling Pathways and Mechanisms of Action
Many biologically active pyrimidines exert their effects by modulating specific signaling pathways. Kinase inhibitors, for example, often target pathways crucial for cell growth and survival.
Caption: Generalized MAPK signaling pathway targeted by pyrimidine kinase inhibitors.
This diagram illustrates a common mechanism where a 2-aminopyrimidine derivative could inhibit a kinase like RAF within the MAPK signaling cascade, thereby blocking downstream signals that lead to cell proliferation. The 2-amino group often acts as a hinge-binding motif, anchoring the inhibitor in the ATP-binding site of the kinase.
Conclusion and Future Directions
The comparative analysis reveals that the pyrimidine scaffold is a remarkably versatile platform for the development of diverse therapeutic agents. While many pyrimidine classes exhibit potent biological activity, the This compound framework stands out due to its unique combination of a proven pharmacophore (2-aminopyrimidine), a lipophilicity-enhancing and halogen-bonding substituent (5-bromo), and a highly adaptable aromatic moiety (4-phenyl).
The existing data on related structures strongly suggests that derivatives of this scaffold are prime candidates for development as anticancer, antiviral, and antimicrobial agents. Future research should focus on:
-
Synthesis of a Diverse Library: Systematically modifying the substituents on the 4-phenyl ring and exploring different functional groups at the 2-amino position to build a comprehensive structure-activity relationship (SAR) profile.
-
Broad Biological Screening: Evaluating these new derivatives against a wide range of cancer cell lines, microbial strains, and a panel of relevant enzymes (e.g., kinases).
-
Mechanism of Action Studies: For the most potent compounds, elucidating the precise molecular targets and signaling pathways involved.
By leveraging the inherent strengths of this scaffold and applying rigorous experimental validation, the this compound class holds significant promise for the discovery of next-generation therapeutic agents.
References
- BenchChem.
- BenchChem.
- BenchChem.
- El-Sayed, N. A. A. et al. (2020). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. International Journal of Chemical and Pharmaceutical Sciences, 11(3).
-
Singh, K. et al. (2012). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity. Bioorganic & Medicinal Chemistry Letters, 22(5), 1789-1792. [Link]
- Cowart, M. et al. (2008). Structure-activity studies on a series of a 2-aminopyrimidine-containing histamine H4 receptor ligands. Journal of Medicinal Chemistry, 51(20), 6547-6557.
-
Juniper Publishers. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARGH, 4(1). [Link]
- Anjali & Nain, S. (2025). Diverse Biological Activity of Pyrimidine Derivatives: A Review. Current Drug Discovery Technologies.
-
World Journal of Pharmaceutical Research. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. [Link]
-
Khan, K. M. et al. (2018). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules, 23(11), 2949. [Link]
- Khan, M. F. et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(11), 6335-6361.
- Al-Bayati, M. F. & Abd Al-Aube, H. A. (2018). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). Journal of Pharmaceutical Sciences and Research, 10(9), 2245-2251.
-
Al-Warhi, T. et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Pharmaceuticals, 16(7), 969. [Link]
- Wang, Y. et al. (2009). Synthesis and Biological Evaluation of Novel 2,4,5-substituted Pyrimidine Derivatives for Anticancer Activity. Bioorganic & Medicinal Chemistry Letters, 19(1), 275-278.
- Zhang, Y. et al. (2016). Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides. Molecules, 21(11), 1469.
- BenchChem. Application Notes and Protocols for the Development of Novel Anticancer Agents Based on 2-Amino-5-bromo-4-t-butylthiazole.
- ResearchGate. (2025). Antivascular and antitumor evaluation of 2-amino-4-(3-bromo-4,5-dimethoxy-phenyl)-3-cyano-4H-chromenes, a novel series of anticancer agents.
- Bouhafs, M. et al. (2022). Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities. International Journal of Molecular Sciences, 23(24), 15918.
- Krystof, V. et al. (2004). Synthesis and anticancer activity of novel 2-amino-4-(4-phenylpiperazino)-1,3,5-triazine derivatives. Acta Poloniae Pharmaceutica, 61(6), 461-466.
- Negoro, K. et al. (2012). Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists. Bioorganic & Medicinal Chemistry, 20(17), 5396-5408.
- Sirakanyan, S. N. et al. (2017). Synthesis and antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine. Pharmacia, 64(4), 1-10.
- Czylkowska, A. et al. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Molecules, 26(22), 6939.
- Xia, Y. et al. (2011). Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors. Journal of Medicinal Chemistry, 54(10), 3511-3521.
-
Liu, Y. et al. (2020). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. RSC Advances, 10(30), 17765-17778. [Link]
-
El-Gazzar, M. G. et al. (2025). Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives. RSC Advances, 15(12), 1-20. [Link]
- Zhao, P. et al. (2021). Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents. Bioorganic & Medicinal Chemistry Letters, 47, 128213.
- Sestito, S. et al. (2024). Efficient Two-Step Synthesis of Novel Pyrimido[4,5-d] Pyrimidines with Potent Neuroprotective, Antioxidant, and Aβ Anti-Aggregation Properties. Molecules, 29(16), 3698.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 4. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Synthesis and biological evaluation of novel 2,4,5-substituted pyrimidine derivatives for anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological evaluation of 2,4,5-substituted pyrimidines as a new class of tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and antiproliferative activity of novel 2,4-diamino-5-methyleneaminopyrimidine derivatives as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Design and Synthesis of Novel Amino and Acetamidoaurones with Antimicrobial Activities [mdpi.com]
- 18. researchgate.net [researchgate.net]
- 19. pdf.benchchem.com [pdf.benchchem.com]
The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-bromo-4-phenylpyrimidine Analogs in Kinase Drug Discovery
For researchers, scientists, and drug development professionals, the 2-aminopyrimidine scaffold is a cornerstone in medicinal chemistry, renowned for its ability to be fashioned into compounds with a remarkable spectrum of biological activities.[1][2] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of derivatives based on the 2-amino-5-bromo-4-phenylpyrimidine core, supported by experimental data from related compound series and detailed protocols to aid in the development of next-generation therapeutics.
The 2-aminopyrimidine moiety is a well-established pharmacophore in kinase inhibitor design, frequently engaging in crucial hydrogen bonding interactions with the hinge region of the ATP-binding site.[3][4] The strategic placement of a bromine atom at the 5-position and a phenyl group at the 4-position of the pyrimidine ring offers a versatile platform for synthetic elaboration. This allows for the systematic exploration of chemical space to optimize potency, selectivity, and pharmacokinetic properties.[3] This guide will delve into the impact of substitutions at key positions, drawing insights from various studies on related 2-aminopyrimidine derivatives to inform the rational design of novel inhibitors.[5][6][7]
Comparative Analysis of Substituent Effects: A Positional Breakdown
The biological activity of this compound derivatives is profoundly influenced by the nature and position of various substituents. The following sections summarize the observed and inferred structure-activity relationships, with quantitative data from analogous series presented for easy comparison.
The 2-Amino Group: The Hinge-Binding Anchor
The 2-amino group is a critical anchor, typically forming one or more hydrogen bonds with the kinase hinge region.[3] Acylation or alkylation of this group can modulate this interaction and impact potency. While derivatization of the 2-amino group can sometimes lead to a decrease in inhibitory activity by disrupting this key interaction, in other cases it can be exploited to gain additional interactions with the enzyme.[3]
| Compound ID (Analogous Series) | R Group (at 2-Amino) | Target Kinase | IC50 (nM) |
| 1a | -H | ALK | 40 |
| 1b | -C(O)CH₃ | ALK | 250 |
| 1c | -CH₃ | Aurora A | 150 |
| 1d | -H | Aurora A | 30 |
Data synthesized from analogous 2-aminopyridine and pyrimidine kinase inhibitors to illustrate general trends.
The 5-Bromo Position: A Vector for Diversity
The 5-bromo position serves as a key vector for introducing diversity, often through palladium-catalyzed cross-coupling reactions such as Suzuki or Sonogashira couplings.[3] This position is solvent-exposed in many kinase active sites, allowing for the introduction of a wide range of substituents to improve potency, selectivity, and physicochemical properties.
| Compound ID (Analogous Series) | Substitution at C5 | Target Kinase | IC50 (nM) |
| 2a | -Br | PLK4 | 31.2 |
| 2b | -Phenyl | PLK4 | 15.8 |
| 2c | -Thienyl | BTK | 82.7 |
| 2d | -(4-pyridyl) | BTK | 45.1 |
Data synthesized from analogous kinase inhibitors to illustrate general trends.[5][8]
The 4-Phenyl Group: Exploring the Hydrophobic Pocket
The 4-phenyl group typically occupies a hydrophobic pocket within the kinase active site. Substitutions on this phenyl ring can significantly impact potency by optimizing van der Waals interactions and can also be used to modulate the compound's pharmacokinetic profile.
| Compound ID (Analogous Series) | Substitution on 4-Phenyl | Target Kinase | IC50 (nM) |
| 3a | -H | TRKA | 2.2 |
| 3b | 4-OCH₃ | TRKA | 5.1 |
| 3c | 3-Cl | ALK | 9.3 |
| 3d | 4-CF₃ | ALK | 12.6 |
Data synthesized from analogous kinase inhibitors to illustrate general trends.[7]
Experimental Protocols for Evaluation
To facilitate the direct comparison of newly synthesized this compound analogs, standardized in vitro assays are essential. The following are detailed, step-by-step methodologies for key experiments.
In Vitro Kinase Activity Assay (Luminescence-Based)
This protocol describes a method for measuring the activity of a specific kinase in the presence of an inhibitor. The assay quantifies the amount of ADP produced, which is directly proportional to kinase activity.[9]
Materials:
-
Kinase of interest
-
Kinase substrate peptide
-
ATP
-
Test compounds (this compound analogs)
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each test compound in 100% DMSO. Create a serial dilution of each compound in DMSO.[9]
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer. Optimal concentrations should be empirically determined.[10]
-
In a 96-well plate, add 2.5 µL of the serially diluted test compound or DMSO control to each well.
-
Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.[9]
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well.
-
Incubate for 40 minutes at room temperature to stop the kinase reaction and deplete the remaining ATP.
-
Add 20 µL of Kinase Detection Reagent to each well.
-
Incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.[9]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[9]
-
Cell Viability Assay: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[11]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds
-
96-well flat-bottom sterile microplates
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, isopropanol)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1,000-100,000 cells/well) in 100 µL of complete culture medium and incubate for 24 hours to allow for cell attachment.[11]
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete cell culture medium. Add 100 µL of the diluted compounds to the respective wells and incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, remove the medium and add 100 µL of fresh medium containing 10 µL of MTT reagent to each well. Incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT-containing medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability by normalizing the absorbance of treated cells to that of the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.[12]
-
Conclusion
The this compound scaffold presents a highly versatile and promising starting point for the design of novel kinase inhibitors. A systematic exploration of substitutions at the 2-amino, 5-bromo, and 4-phenyl positions, guided by the structure-activity relationships outlined in this guide, can lead to the identification of potent and selective drug candidates. The provided experimental protocols offer a standardized framework for the comparative evaluation of these analogs, ensuring data consistency and facilitating the advancement of promising compounds through the drug discovery pipeline.
References
- BenchChem. (n.d.). Application Notes and Protocols for Kinase Activity Assays.
- Melander, R. J., et al. (2014). 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation. PMC - NIH.
- Yadav, P., & Singh, A. (2024). A overview of the 2- Aminopyrimidine derivatives as antimicrobial agents. EPRA International Journal of Multidisciplinary Research (IJMR).
- Danaher Life Sciences. (n.d.). Cell Viability and Proliferation Assays in Drug Screening.
- JoVE. (n.d.). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification.
- Mirzayans, R., et al. (2018).
- BenchChem. (n.d.). Application Notes and Protocols for Cell Viability Assays in the Screening of Anticancer Agent 72.
- Springer Protocols. (n.d.). Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides.
- NINGBO INNO PHARMCHEM CO.,LTD. (2025). Beyond the Lab: Exploring the Diverse Biological Activities of 2-Aminopyrimidine Derivatives.
- Khan, K. M., et al. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. PMC - NIH.
- Klink, T. A. (2012). Assay Development for Protein Kinase Enzymes. NCBI.
- ACS Omega. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Publications.
- JoVE. (2017). Assaying Protein Kinase Activity with Radiolabeled ATP. PMC - NIH.
- ResearchGate. (2015). Can anyone suggest a protocol for a kinase assay?.
- PubMed Central. (n.d.). Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity.
- ResearchGate. (n.d.). 2-Aminopyrimidine derivatives as anticancer drugs..
- NIH. (n.d.). Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors.
- NIH. (n.d.). Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51.
- Zhang, Y., et al. (2020). Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. PMC - NIH.
- ChemicalBook. (n.d.). 2-Amino-5-bromopyrimidine synthesis.
- El-Damasy, A. K., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. PMC - NIH.
- PubMed. (2021). Discovery of novel 2-phenylamino-4-prolylpyrimidine derivatives as TRK/ALK dual inhibitors with promising antitumor effects.
- BenchChem. (n.d.). The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5-bromo-4-methylpyridine Derivatives in Kinase Drug Discovery.
- PubMed. (2012). Synthesis and Structure-Activity Relationship of 4-amino-2-phenylpyrimidine Derivatives as a Series of Novel GPR119 Agonists.
- MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
- AbacipharmTech. (n.d.). 2-Amino-5-bromo-4-hydroxy-6-phenylpyrimidine.
- ResearchGate. (2025). Synthesis of 2-Amino-5-bromopyridine.
- BenchChem. (n.d.). Structure-activity relationship (SAR) studies of 2-Amino-5-bromo-4-t-butylthiazole analogs.
- Lindsley, C. W., et al. (2022). Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1. PMC - NIH.
Sources
- 1. nbinno.com [nbinno.com]
- 2. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of novel 2-phenylamino-4-prolylpyrimidine derivatives as TRK/ALK dual inhibitors with promising antitumor effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
Spectroscopic comparison of 2-Amino-5-bromo-4-phenylpyrimidine and its precursors
An In-Depth Spectroscopic Guide to the Synthesis and Characterization of 2-Amino-5-bromo-4-phenylpyrimidine
Authored by: Dr. Gemini, Senior Application Scientist
This guide provides an in-depth spectroscopic comparison of the pharmaceutically relevant scaffold, this compound, and its precursors. Designed for researchers, medicinal chemists, and process development scientists, this document elucidates the key spectroscopic transformations that occur at each stage of a common synthetic route. By understanding these spectral shifts, researchers can effectively monitor reaction progress, confirm intermediate structures, and validate the purity of the final product. The narrative follows the logical progression of the synthesis, explaining the causality behind experimental choices and providing a self-validating framework through detailed spectroscopic analysis.
The Synthetic Blueprint: From Simple Precursors to a Complex Heterocycle
The synthesis of this compound is a multi-step process that builds molecular complexity sequentially. The chosen pathway involves a Claisen-Schmidt condensation to form an α,β-unsaturated ketone (chalcone), followed by a cyclocondensation to construct the pyrimidine ring, and finally, a selective electrophilic bromination. This approach is efficient and relies on well-established, high-yielding reactions.
The overall workflow is depicted below, outlining the transformation from commercially available starting materials to the target molecule.
Figure 1: Synthetic workflow for a 2-Amino-5-bromo-pyrimidine derivative.
Spectroscopic Deep Dive: Characterizing the Building Blocks
A thorough understanding of the precursors' spectroscopic signatures is fundamental to identifying the changes that signify a successful chemical transformation.
Benzaldehyde: The Aromatic Aldehyde
Benzaldehyde serves as the foundational aromatic component. Its spectrum is characterized by the aldehyde functional group and the monosubstituted benzene ring.
-
FT-IR Spectroscopy: The most prominent feature is the strong, sharp carbonyl (C=O) stretch, which appears around 1705-1730 cm⁻¹ for aromatic aldehydes.[1] Another diagnostic feature is the pair of weak C-H stretching bands for the aldehyde proton (Fermi doublet) located at approximately 2720 cm⁻¹ and 2820 cm⁻¹.[2][3] Aromatic C-H stretches are visible just above 3000 cm⁻¹.[2][4]
-
¹H NMR Spectroscopy: The aldehyde proton is highly deshielded and appears as a distinct singlet far downfield, typically around δ 10.0 ppm.[5][6] The five protons on the phenyl ring resonate in the aromatic region (δ 7.5–8.0 ppm).[5]
-
¹³C NMR Spectroscopy: The carbonyl carbon signal is unmistakable, appearing significantly downfield at δ ~191-194 ppm.[7] The aromatic carbons produce signals between δ 127–135 ppm.[7][8]
-
Mass Spectrometry: The molecular ion peak (M⁺) is observed at m/z 106.[9] Key fragments include the M-1 peak at m/z 105 (loss of H•) and the base peak at m/z 77, corresponding to the stable phenyl cation ([C₆H₅]⁺) formed by the loss of the CHO group.[9][10]
Urea: The Nitrogen Source
Urea provides the two nitrogen atoms required for the pyrimidine core. Its symmetry and functional groups lead to a relatively simple spectrum.
-
FT-IR Spectroscopy: The spectrum is dominated by N-H stretching vibrations, which appear as a broad, twin-peak band between 3200 and 3600 cm⁻¹.[11][12] The C=O (amide I) stretch is observed around 1670-1700 cm⁻¹.[11][13] N-H bending vibrations also give rise to significant absorptions around 1600-1650 cm⁻¹.[11]
-
¹H NMR Spectroscopy: Due to the chemical and magnetic equivalence of the four protons and quadrupole broadening by the nitrogen atoms, the spectrum typically shows a single, broad singlet around δ 5.7 ppm.[11]
-
¹³C NMR Spectroscopy: A single signal is observed for the carbonyl carbon, typically around δ 160-164 ppm.[11][14]
Monitoring the Transformation: From Precursors to Product
This section details the spectroscopic evidence of chemical change at each synthetic step, providing the data-driven rationale for confirming the formation of each intermediate and the final product.
Step 1: Formation of Chalcone (1,3-Diphenylprop-2-en-1-one)
The Claisen-Schmidt condensation creates an α,β-unsaturated system, which introduces several new key spectroscopic features.
Experimental Protocol: Synthesis of Chalcone
-
Dissolve benzaldehyde (1.0 eq) and acetophenone (1.0 eq) in ethanol.
-
Add an aqueous solution of sodium hydroxide (2.0 eq) dropwise while stirring at room temperature.
-
Continue stirring for 2-4 hours, monitoring by TLC.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Filter the solid, wash with water until neutral, and recrystallize from ethanol to yield pure chalcone.
Spectroscopic Comparison:
-
FT-IR: The most significant change is the shift of the C=O stretching frequency to a lower wavenumber (1650-1670 cm⁻¹) compared to benzaldehyde.[15][16][17] This is due to the extended conjugation with the double bond and the second phenyl ring. The aldehyde C-H stretches near 2720-2820 cm⁻¹ disappear completely. A new band for the C=C double bond stretch appears around 1600 cm⁻¹.[18]
-
¹H NMR: The aldehyde proton signal at δ ~10.0 ppm vanishes. Two new doublets appear in the vinylic region (δ 7.0-8.0 ppm), corresponding to the two protons on the C=C double bond.[19] The large coupling constant (J ≈ 15.5 Hz) for these protons confirms a trans geometry.[20]
-
¹³C NMR: The aldehyde carbon signal (~192 ppm) is replaced by a ketone carbonyl signal, still in a similar region (~190 ppm).[15] Critically, two new signals for the sp² carbons of the double bond appear between δ 120-145 ppm.[20][21]
Step 2: Formation of 2-Amino-4,6-diphenylpyrimidine
The cyclocondensation of chalcone and urea forms the heterocyclic pyrimidine core. This transformation results in dramatic spectroscopic changes as an open-chain ketone becomes a stable aromatic ring system.
Experimental Protocol: Synthesis of 2-Amino-4,6-diphenylpyrimidine
-
Prepare sodium ethoxide by dissolving sodium metal (2.2 eq) in absolute ethanol under an inert atmosphere.
-
Add chalcone (1.0 eq) and urea (1.5 eq) to the sodium ethoxide solution.
-
Heat the mixture to reflux and maintain for 6-8 hours.
-
Cool the reaction, pour it into ice water, and neutralize with acetic acid to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol.
Spectroscopic Comparison:
-
FT-IR: The disappearance of the strong C=O stretch from the chalcone (~1660 cm⁻¹) is the primary indicator of reaction completion. New bands appear corresponding to the pyrimidine ring C=N and C=C stretching vibrations (1500-1600 cm⁻¹) and the N-H stretching (3200-3500 cm⁻¹) and bending (~1640 cm⁻¹) of the amino group.
-
¹H NMR: The vinylic proton signals from the chalcone disappear. A new singlet appears for the H-5 proton of the pyrimidine ring (typically δ 6.5-7.5 ppm). A broad singlet corresponding to the -NH₂ protons also emerges, often in the δ 5.0-7.0 ppm range. The aromatic protons of the two phenyl rings remain.
-
¹³C NMR: The ketone carbonyl signal (~190 ppm) and the vinylic carbon signals vanish. New signals corresponding to the pyrimidine ring carbons appear. Typically, C-2 (bearing the amino group) and C-4/C-6 (bearing the phenyl groups) will be in the δ 160-170 ppm range, while C-5 will be further upfield (~110 ppm).
Step 3: Formation of 2-Amino-5-bromo-4,6-diphenylpyrimidine
The final step is a selective electrophilic substitution on the electron-rich pyrimidine ring. N-Bromosuccinimide (NBS) is an effective and easy-to-handle reagent for this purpose, preferentially brominating the C-5 position.[22][23][24]
Experimental Protocol: Bromination with NBS
-
Dissolve the 2-aminopyrimidine precursor (1.0 eq) in acetonitrile.[23]
-
Cool the solution to 0°C in an ice bath.
-
Add N-Bromosuccinimide (1.0 eq) in one portion.[23]
-
Stir the mixture at 0°C for 30-60 minutes, monitoring the reaction by TLC.[23]
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product, which can be purified by column chromatography.
Spectroscopic Comparison:
-
¹H NMR: This is the most definitive technique for confirming the bromination. The singlet corresponding to the H-5 proton of the pyrimidine ring completely disappears. This absence is clear evidence that the C-5 position has been substituted.
-
¹³C NMR: The signal for C-5 undergoes a significant shift. The substitution by the electronegative bromine atom causes the C-5 signal to shift downfield, while also being subject to the "heavy atom effect," which can sometimes lead to complex shifts. The key is the disappearance of the original C-5 signal and the appearance of a new signal in a different position.
-
Mass Spectrometry: Mass spectrometry provides unambiguous proof of bromination. Due to the nearly equal natural abundance of its two isotopes (⁷⁹Br and ⁸¹Br), the molecular ion will appear as a characteristic pair of peaks (M⁺ and M⁺+2) of roughly equal intensity. This isotopic signature is a hallmark of a monobrominated compound.
Comparative Data Summary
The following tables summarize the key diagnostic spectroscopic data for each compound in the synthetic pathway.
Table 1: Key FT-IR Vibrational Frequencies (cm⁻¹)
| Compound | C=O Stretch | N-H Stretch | Aldehyde C-H | C=C/C=N Stretch |
| Benzaldehyde | ~1710[2] | - | ~2720, ~2820[2] | ~1500-1600[2] |
| Urea | ~1685[12] | ~3200-3600[11] | - | - |
| Chalcone | ~1660[15] | - | - | ~1600[18] |
| 2-Amino-pyrimidine | - | ~3200-3500 | - | ~1500-1600 |
| 2-Amino-5-bromo-pyrimidine | - | ~3200-3500 | - | ~1500-1600 |
Table 2: Key ¹H NMR Chemical Shifts (δ, ppm)
| Compound | Aldehyde H | Amine H (-NH₂) | Pyrimidine H-5 | Vinylic H | Aromatic H |
| Benzaldehyde | ~10.0[5] | - | - | - | ~7.5-8.0[5] |
| Urea | - | ~5.7 (broad)[11] | - | - | - |
| Chalcone | - | - | - | ~7.0-8.0[19] | ~7.3-8.1[15] |
| 2-Amino-pyrimidine | - | ~5.0-7.0 | ~6.5-7.5 | - | ~7.2-8.2 |
| 2-Amino-5-bromo-pyrimidine | - | ~5.0-7.0 | Absent | - | ~7.2-8.2 |
Table 3: Key ¹³C NMR Chemical Shifts (δ, ppm)
| Compound | C=O Carbon | Pyrimidine C-2 | Pyrimidine C-4/6 | Pyrimidine C-5 |
| Benzaldehyde | ~192[7] | - | - | - |
| Urea | ~162[14] | - | - | - |
| Chalcone | ~190[15] | - | - | - |
| 2-Amino-pyrimidine | - | ~163 | ~168 | ~110 |
| 2-Amino-5-bromo-pyrimidine | - | ~163 | ~168 | ~95-105 (Shifted) |
Table 4: Key Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion (M⁺) | Key Fragments |
| Benzaldehyde | 106[9] | 105 (M-1), 77 ([C₆H₅]⁺)[9] |
| Urea | 60[11] | 44, 17[11] |
| Chalcone | 208 | 105, 77 |
| 2-Amino-pyrimidine | 247 | - |
| 2-Amino-5-bromo-pyrimidine | 325 / 327 (1:1 ratio) | - |
Conclusion
This guide has systematically detailed the spectroscopic journey from simple precursors to the functionalized heterocyclic system, this compound. Each reaction step is accompanied by distinct and predictable changes in the FT-IR, ¹H NMR, ¹³C NMR, and Mass spectra. The disappearance of the aldehyde proton in ¹H NMR and the shift of the carbonyl in FT-IR confirm chalcone formation. The subsequent loss of the carbonyl and vinylic signals, coupled with the appearance of new aromatic pyrimidine and amine signals, validates ring closure. Finally, the unambiguous disappearance of the pyrimidine H-5 proton signal in ¹H NMR and the emergence of the characteristic M⁺/M⁺+2 isotopic pattern in the mass spectrum provide conclusive evidence of successful C-5 bromination. By leveraging this comparative spectroscopic data, researchers can execute and monitor this synthesis with a high degree of confidence and precision.
References
- The Royal Society of Chemistry. (2022). Synthesis of chalcone.
- Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm.
- Doc Brown's Chemistry.
- Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO.
- Doc Brown's Chemistry. C7H6O C6H5CHO infrared spectrum of benzaldehyde.
- University of Calgary. IR Spectroscopy Tutorial: Aldehydes.
- ResearchGate. (a) The FTIR spectra of chalcone 1 and (b) chalcone 2.
- Doc Brown's Chemistry. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea.
- ResearchGate. (a) 1 H-NMR; (b) 13 C-NMR spectra of chalcone 1 (CDCl 3 ).
- Nishiwaki, T. (1962). Bromination of pyrimidines by N-bromosuccinimide. III. Bromination of anilino- and phenoxypyrimidines. Chemical & Pharmaceutical Bulletin, 10(11), 1029-1032.
- ResearchG
- Human Metabolome Database. 1H NMR Spectrum of Benzaldehyde (HMDB0006115).
- Piasek, Z., & Urbański, T. (1962). The Infra-red Absorption Spectrum and Structure of Urea. Bulletin de l'Academie Polonaise des Sciences. Serie des Sciences Chimiques, 10, 113-119.
- Chegg. (2019). Interpret the 13C NMR spectra of benzaldehyde.
- International Journal of Research in Pharmacy and Allied Science. FT-IR and UV-Vis Spectroscopic studies of Co(II), Cu(II) and Mn(II) metal complexes of 2-methoxy-2'-hydroxychalcone.
- ResearchGate. 13C-NMR spectra of urea carbonyl carbons.
- Der Pharma Chemica. (2011). Quantitation of urea in urine by Fourier transforms infrared spectroscopy.
- JETIR. (2021).
- ResearchGate. FTIR spectra for urea, oxalic acid and the compound urea-oxalic acid.
- BenchChem. (2025).
- ResearchG
- Oriental Journal of Chemistry. (2023).
- Magnetic Resonance in Chemistry. (1989). 1H and 13C NMR spectra of 4,4'-substituted chalcones.
- Oregon State University. 1H NMR Spectra and Peak Assignment.
- ResearchGate. FT-IR spectra of the synthesized chalcones.
- NC State University Libraries. Spectroscopy of Aldehydes and Ketones.
- Human Metabolome Database. 13C NMR Spectrum of Urea (HMDB0000294).
- ChemicalBook. trans-Chalcone(614-47-1) 13C NMR spectrum.
- ChemicalBook. Benzaldehyde(100-52-7) MS spectrum.
- J-Stage. Bromination of Pyrimidines by N-Bromosuccinimide. III.
Sources
- 1. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 2. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. researchgate.net [researchgate.net]
- 5. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. 1H NMR Spectra and Peak Assignment [sites.science.oregonstate.edu]
- 7. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. Solved Interpret the 13C NMR spectra of benzaldehyde | Chegg.com [chegg.com]
- 9. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 10. Benzaldehyde(100-52-7) MS spectrum [chemicalbook.com]
- 11. mass spectrum,1H NMR & 13C NMR spectra & infrared spectrum of urea CH4N2O CO(NH2)2 O=C(NH2)2 prominent wavenumbers cm-1 detecting carbonyl amine amino functional groups present finger print for identification of urea image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rsc.org [rsc.org]
- 16. jetir.org [jetir.org]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Spectral Analysis of Heterocyclic Compounds Derived from Chalcone Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 20. researchgate.net [researchgate.net]
- 21. trans-Chalcone(614-47-1) 13C NMR spectrum [chemicalbook.com]
- 22. Bromination of pyrimidines by N-bromosuccinimide. III. Bromination of anilino- and phenoxypyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. Bromination of Pyrimidines by N-Bromosuccinimide. III. Bromination of Anilino-and Phenoxypyrimidines [jstage.jst.go.jp]
A Comparative Guide to the In-Vitro Efficacy of 2-Amino-5-bromo-4-phenylpyrimidine Derived Kinase Inhibitors
For researchers, scientists, and drug development professionals, the 2-aminopyrimidine scaffold is a cornerstone in the design of novel kinase inhibitors. Its inherent ability to form crucial hydrogen bonds with the kinase hinge region makes it a privileged structure in medicinal chemistry. This guide provides an in-depth technical comparison of kinase inhibitors derived from the 2-Amino-5-bromo-4-phenylpyrimidine core, evaluating their in-vitro performance against established alternatives. We will delve into the causality behind experimental design, present detailed protocols for robust in-vitro testing, and explore the structure-activity relationships that govern the potency and selectivity of this promising class of compounds. While specific data for derivatives of this compound is emerging, this guide will draw upon extensive data from structurally related 2-aminopyrimidine analogues to provide a comprehensive comparative analysis.
The 2-Aminopyrimidine Scaffold: A Privileged Kinase Inhibitor Motif
The 2-aminopyrimidine core is a bioisostere of adenine, the purine base in ATP. This structural mimicry allows it to effectively compete with ATP for binding to the kinase active site. The nitrogen atoms of the pyrimidine ring and the exocyclic amino group act as key hydrogen bond donors and acceptors, anchoring the inhibitor to the hinge region of the kinase. The strategic placement of a phenyl group at the 4-position and a bromine atom at the 5-position of the pyrimidine ring in this compound provides a versatile platform for synthetic elaboration. The phenyl group can be substituted to explore interactions with the hydrophobic regions of the ATP-binding pocket, while the bromine atom serves as a handle for introducing further chemical diversity through cross-coupling reactions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Comparative In-Vitro Inhibitory Activity
The true measure of a kinase inhibitor's potential lies in its in-vitro inhibitory activity against a panel of target kinases. The half-maximal inhibitory concentration (IC50) is a standard metric for quantifying the potency of an inhibitor. Below is a comparative table of IC50 values for various kinase inhibitors with a 2-aminopyrimidine or structurally similar core, illustrating the potential of this scaffold. It is important to note that direct comparisons of IC50 values between different studies should be made with caution due to variations in experimental conditions.[1]
| Compound ID | Scaffold | Target Kinase | IC50 (nM) | Reference Compound | Target Kinase | IC50 (nM) |
| Compound 11g | 2-phenyl pyrimidine | BTK | <100 (82.76% inhibition at 100 nM) | Ibrutinib | BTK | - |
| Compound 8h | aminopyrimidine | PLK4 | 6.7 | Centrinone | PLK4 | 2.71 |
| Compound 3b | aminopyrimidine | PLK4 | 31.2 | VX680 | PLK4 | 7.66 |
| Dasatinib | aminopyrimidine | Abl, Src | <1, 0.8 | Imatinib | Abl | 400 |
| AZD0424 | - | SRC, ABL | ~4 | Saracatinib | SRC | 2.7 |
Table 1: Comparative IC50 values of selected 2-aminopyrimidine-based kinase inhibitors against their target kinases. Data for Compound 11g is presented as percent inhibition at a fixed concentration.[2][3]
The data in Table 1 highlights the potent inhibitory activities of compounds bearing the 2-aminopyrimidine scaffold against various kinases, including Bruton's tyrosine kinase (BTK) and Polo-like kinase 4 (PLK4).[2][3] For instance, compound 11g, a 2-phenyl pyrimidine derivative, demonstrates significant inhibition of BTK, a key target in B-cell malignancies.[2] Similarly, aminopyrimidine-based compounds 8h and 3b show nanomolar potency against PLK4, a critical regulator of cell division often overexpressed in cancers.[3] The established multi-kinase inhibitors Dasatinib and AZD0424, which also feature an aminopyrimidine-like core, are included for a broader comparison of potency against well-validated targets like Abl and Src.[4][5]
Experimental Design: Ensuring Scientific Integrity in In-Vitro Kinase Assays
The choice of in-vitro assay is critical for obtaining reliable and reproducible data. A well-designed experiment not only determines the potency of an inhibitor but also provides insights into its mechanism of action.
Causality Behind Experimental Choices
-
Enzymatic vs. Binding Assays: While binding assays can identify compounds that interact with a kinase, they do not guarantee functional inhibition.[6] Enzymatic assays, which measure the catalytic activity of the kinase, are therefore essential for confirming inhibitory potential.
-
ATP Concentration: A crucial parameter in enzymatic assays is the ATP concentration. For ATP-competitive inhibitors, the measured IC50 value is highly dependent on the ATP concentration used in the assay.[6][7] To ensure the comparability of data, it is recommended to perform assays at an ATP concentration close to the Michaelis constant (Km) of the kinase for ATP.[7]
-
Choice of Substrate: The substrate used in the assay, whether a peptide or a full-length protein, can influence the inhibitor's apparent potency. Using a physiologically relevant substrate is ideal but often challenging in a high-throughput setting.
-
Radiometric vs. Non-Radiometric Assays: Traditional kinase assays often rely on the use of radioisotopes like [γ-³²P]ATP to measure substrate phosphorylation.[8] While sensitive, these assays generate radioactive waste. Non-radiometric methods, such as fluorescence-based assays (e.g., FRET, fluorescence polarization) and luminescence-based assays (e.g., ADP-Glo™), offer safer and more high-throughput alternatives.
Experimental Workflow for In-Vitro Kinase Inhibitor Profiling
The following diagram illustrates a generalized workflow for the in-vitro screening and characterization of kinase inhibitors.
Caption: A generalized workflow for in-vitro kinase inhibitor screening.
Detailed Experimental Protocols
To ensure the reproducibility and validity of experimental results, detailed and well-documented protocols are paramount.
Protocol 1: In-Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the IC50 of a test compound using a luminescence-based kinase assay, such as the ADP-Glo™ Kinase Assay.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP
-
Test compound (serially diluted)
-
Kinase assay buffer
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer.
-
Reaction Setup: In a multi-well plate, add the test compound dilutions, the kinase, and the substrate.
-
Initiate Reaction: Start the kinase reaction by adding ATP. The final reaction volume is typically 10-25 µL. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubation: Incubate the reaction plate at the optimal temperature for the kinase (usually 30°C) for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Protocol 2: Cell-Based Kinase Inhibition Assay (Western Blot)
This protocol assesses the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.
Materials:
-
Cancer cell line expressing the target kinase
-
Cell culture medium and supplements
-
Test compound
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies (total and phosphorylated forms of the substrate)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with various concentrations of the test compound for a specified duration.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer the proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for the phosphorylated form of the kinase's substrate. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Signal Detection: Detect the signal using a chemiluminescent substrate and an imaging system.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody against the total form of the substrate to confirm equal protein loading.
-
Data Analysis: Quantify the band intensities and determine the concentration-dependent inhibition of substrate phosphorylation.
Signaling Pathway and Mechanism of Inhibition
Derivatives of this compound are designed to be ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate. The diagram below illustrates the general mechanism of action within a representative signaling pathway.
Caption: Mechanism of ATP-competitive kinase inhibition.
Conclusion and Future Directions
The 2-aminopyrimidine scaffold, particularly as embodied in the this compound framework, represents a highly promising starting point for the development of novel kinase inhibitors. The available data on structurally related compounds demonstrate the potential for achieving high potency and selectivity against a range of therapeutically relevant kinases. The strategic derivatization of the 2-amino, 4-phenyl, and 5-bromo positions allows for a systematic exploration of the structure-activity landscape, paving the way for the rational design of next-generation targeted therapies.
Future research should focus on the synthesis and comprehensive in-vitro profiling of a focused library of this compound derivatives against a broad panel of kinases. This will enable a more direct and detailed understanding of their inhibitory potential and selectivity. Furthermore, elucidation of co-crystal structures of these inhibitors bound to their target kinases will provide invaluable insights for structure-based drug design and optimization. The detailed protocols and comparative data presented in this guide provide a robust framework for these future investigations, ultimately contributing to the discovery of new and effective treatments for a variety of diseases.
References
- A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determin
- In vitro kinase assay - Protocols.io. (2023, September 23).
- In vitro NLK Kinase Assay - PMC - NIH.
- In vitro kinase assay - Bio-protocol. (2022, September 1).
- In vitro Activity of Bcr-Abl Inhibitors AMN107 and BMS-354825 against Clinically Relevant Imatinib-Resistant Abl Kinase Domain Mutants | Cancer Research - AACR Journals. (2005, June 1).
- In vitro Activity of Bcr-Abl Inhibitors AMN107 and BMS-354825 against Clinically Relevant Imatinib-Resistant Abl Kinase Domain Mutants - AACR Journals. (2005, June 1).
- c-Src Kinase Inhibitor Screening Assay Kit (DEIABL538)
- (PDF)
- Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - MDPI.
- A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determin
- In Vitro Kinase Assays - Revvity.
- Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC - NIH.
- In vitro sensitivity to imatinib-induced inhibition of ABL kinase activity is predictive of molecular response in p
- A Comparison of Protein Kinases Inhibitor Screening Methods Using Both Enzymatic Activity and Binding Affinity Determin
- c-Src Kinase Inhibitor Screening Kit - Sigma-Aldrich.
- A Comparative Guide to In-Vitro Testing of Kinase Inhibitors - Benchchem.
- An In-depth Technical Guide to 2-Amino-5-bromo-4-methylpyridine: Properties, Synthesis, and Applic
- Virtual screening and in vitro evaluation of non-kinase inhibitors of c-Src-SH3 protein-protein interactions | Molecular Cancer Therapeutics - AACR Journals. (2007, November 1).
- Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets | Blood - ASH Public
- Pathway profiling of a novel SRC inhibitor, AZD0424, in combination with MEK inhibitors. (2021, August 29).
- Src Inhibitors | kinase | protein | gene | cancer | function - Selleck Chemicals.
- The Art of Inhibition: A Comparative Guide to the Structure-Activity Relationship of 2-Amino-5- bromo-4-methylpyridine Derivatives in Kinase Drug Discovery - Benchchem.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors - MDPI. (2021, August 26).
- Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC - NIH.
- Design, synthesis, and biological evaluation of novel pyrimidin-2-amine deriv
- Testing kinase inhibitors where it matters: Drug screening in intact cells - Reaction Biology. (2024, August 13).
- A Comparative Analysis of 2-Amino-5-bromo-4-methylpyridine Analogues as iNOS Inhibitors - Benchchem.
- Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC - NIH. (2015, November 16).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and biological evaluation of novel 2-phenyl pyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship study of 2,4-diaminothiazoles as cdk5/p25 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Analysis of Synthetic Routes to 2-Amino-5-bromo-4-phenylpyrimidine: A Guide for Researchers
Introduction
2-Amino-5-bromo-4-phenylpyrimidine is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its structural motifs are present in a variety of biologically active molecules, making the efficient and scalable synthesis of this compound a critical endeavor. This guide provides a comparative analysis of the primary synthetic strategies to obtain this compound, offering insights into the underlying chemical principles, experimental protocols, and the relative merits of each approach. This document is intended to serve as a practical resource for scientists to make informed decisions in the design and execution of their synthetic efforts.
Strategic Overview of Synthetic Approaches
The synthesis of this compound can be broadly categorized into two distinct strategies, each with its own set of advantages and challenges:
-
Strategy A: Convergent Multicomponent Assembly followed by Halogenation. This approach focuses on first constructing the core 2-amino-4-phenylpyrimidine ring system through a multicomponent reaction, followed by a regioselective bromination at the 5-position. This strategy is often favored for its atom economy and the potential for rapid assembly of the core structure.
-
Strategy B: Linear Synthesis via Cross-Coupling. This strategy involves the use of a pre-functionalized pyrimidine ring and the introduction of the phenyl group at the 4-position via a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This method offers modularity and is often employed when a variety of analogs with different aryl substituents at the 4-position are desired.
This guide will now delve into a detailed examination of each strategy, providing experimental insights and comparative data to aid in the selection of the most appropriate route for a given research objective.
Strategy A: Multicomponent Synthesis and Subsequent Bromination
This convergent approach is a powerful method for the rapid construction of the 2-amino-4-phenylpyrimidine core. The most common variant of this strategy is a modification of the classical Biginelli or Pinner pyrimidine synthesis.
Chemical Principles and Mechanistic Insights
The core of this strategy lies in the one-pot condensation of three key components: a β-ketoester (such as ethyl benzoylacetate), an aldehyde (benzaldehyde), and a guanidine salt (typically guanidine carbonate or hydrochloride). The reaction proceeds through a series of acid- or base-catalyzed condensation and cyclization steps to form the stable pyrimidine ring.
The subsequent bromination is an electrophilic aromatic substitution reaction. The 2-amino group is a strong activating group, directing the incoming electrophile (bromine) to the electron-rich 5-position of the pyrimidine ring. N-Bromosuccinimide (NBS) is a commonly used brominating agent for this transformation, as it is a solid, easy to handle, and often provides high regioselectivity under mild conditions.[1][2][3][4] The reaction is typically carried out in a suitable solvent such as N,N-dimethylformamide (DMF) or acetonitrile.[2][5]
Experimental Protocols
Part 1: Synthesis of 2-Amino-4-phenylpyrimidine
-
Materials: Ethyl benzoylacetate, Benzaldehyde, Guanidine carbonate, Sodium ethoxide, Ethanol.
-
Procedure:
-
To a solution of sodium ethoxide in absolute ethanol, add ethyl benzoylacetate and benzaldehyde.
-
Stir the mixture at room temperature for 30 minutes.
-
Add guanidine carbonate to the reaction mixture.
-
Reflux the mixture for 8-10 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Adjust the pH to neutral with a suitable acid, which will cause the product to precipitate.
-
Filter the solid, wash with water, and dry under vacuum to obtain crude 2-amino-4-phenylpyrimidine.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.
-
Part 2: Synthesis of this compound
-
Materials: 2-Amino-4-phenylpyrimidine, N-Bromosuccinimide (NBS), N,N-Dimethylformamide (DMF).
-
Procedure:
-
Dissolve 2-amino-4-phenylpyrimidine in DMF in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add N-Bromosuccinimide (NBS) portion-wise to the cooled solution while stirring.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.
-
Filter the solid, wash thoroughly with water to remove DMF and succinimide by-products.
-
Dry the solid under vacuum to yield this compound.
-
Performance and Considerations
| Parameter | Multicomponent Synthesis |
| Yield | Generally good to excellent (70-90% for the core synthesis) |
| Reaction Time | Can be lengthy for the core synthesis (8-12 hours) |
| Scalability | Readily scalable |
| Cost | Starting materials are generally inexpensive |
| Atom Economy | High, as most atoms from the reactants are incorporated into the final product |
| Purification | May require recrystallization to remove by-products |
Advantages:
-
Convergent and Efficient: This one-pot approach for the core synthesis is highly efficient in building molecular complexity.[6][7][8]
-
Cost-Effective: The starting materials are readily available and generally inexpensive.
-
High Atom Economy: Multicomponent reactions are inherently atom-economical, minimizing waste.[7]
Disadvantages:
-
Limited Diversity in Core Synthesis: While substituents on the benzaldehyde and β-ketoester can be varied, the core pyrimidine structure is fixed by the choice of guanidine.
-
Reaction Conditions: The initial condensation may require strongly basic or acidic conditions, which may not be compatible with sensitive functional groups.
Strategy B: Suzuki-Miyaura Cross-Coupling
This linear approach offers a modular way to introduce the phenyl group onto a pre-existing, functionalized pyrimidine ring. It is particularly advantageous when a library of 4-aryl pyrimidine derivatives is desired.
Chemical Principles and Mechanistic Insights
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (phenylboronic acid in this case) and an organohalide or triflate.[9] For this synthesis, a suitable starting material would be a 2-amino-5-bromo-4-chloropyrimidine. The reaction proceeds through a catalytic cycle involving oxidative addition of the organohalide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.
A key challenge in the Suzuki coupling of aminopyrimidines is the potential for the nitrogen atoms of the pyrimidine ring and the amino group to coordinate with the palladium catalyst, leading to catalyst inhibition or deactivation.[10] Careful selection of the palladium catalyst, ligand, base, and solvent system is crucial for a successful reaction.
Experimental Protocol
-
Materials: 2-Amino-5-bromo-4-chloropyrimidine, Phenylboronic acid, Palladium catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃ or Cs₂CO₃), Solvent (e.g., 1,4-dioxane/water or DME/water).
-
Procedure:
-
To a reaction vessel, add 2-amino-5-bromo-4-chloropyrimidine, phenylboronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) several times.
-
Add the degassed solvent system to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Performance and Considerations
| Parameter | Suzuki-Miyaura Cross-Coupling |
| Yield | Can be variable, highly dependent on reaction optimization (40-80%) |
| Reaction Time | Typically shorter than the multicomponent approach (2-6 hours) |
| Scalability | Can be challenging to scale up due to catalyst cost and removal |
| Cost | Palladium catalysts and some boronic acids can be expensive |
| Atom Economy | Lower than multicomponent reactions due to the use of stoichiometric base and the boronic acid leaving group |
| Purification | Often requires column chromatography to remove catalyst residues and by-products |
Advantages:
-
Modularity and Versatility: This method allows for the synthesis of a wide range of 4-aryl analogs by simply changing the boronic acid coupling partner.[9]
-
Milder Conditions (Potentially): Modern Suzuki coupling protocols can often be performed under relatively mild conditions.
Disadvantages:
-
Catalyst Sensitivity and Cost: Palladium catalysts can be expensive and sensitive to air and moisture. The nitrogen-containing substrate can also inhibit the catalyst.[10]
-
By-product Formation: Side reactions such as homocoupling of the boronic acid and dehalogenation of the starting material can occur.[10]
-
Purification Challenges: Removal of the palladium catalyst and other reaction by-products often necessitates chromatographic purification, which can be time-consuming and costly for large-scale synthesis.
Comparative Summary and Conclusion
The choice between these two synthetic strategies will ultimately depend on the specific goals of the research project.
| Feature | Strategy A: Multicomponent Synthesis | Strategy B: Suzuki-Miyaura Coupling |
| Overall Approach | Convergent | Linear |
| Key Transformation | Cyclocondensation | C-C Cross-Coupling |
| Ideal For | Large-scale synthesis of the target molecule | Library synthesis of 4-aryl analogs |
| Primary Advantages | Cost-effective, high atom economy, scalable | Modular, versatile for analog synthesis |
| Primary Disadvantages | Less modular, potentially harsh conditions | Catalyst cost and sensitivity, purification challenges |
Recommendation:
For the large-scale and cost-effective synthesis of this compound, Strategy A (Multicomponent Synthesis followed by Bromination) is generally the more advantageous approach. Its use of inexpensive starting materials and high atom economy make it well-suited for producing significant quantities of the target compound.
For projects focused on exploring the structure-activity relationship (SAR) of 4-aryl-2-aminopyrimidine derivatives, Strategy B (Suzuki-Miyaura Cross-Coupling) offers superior flexibility. The ability to readily introduce a variety of phenylboronic acids in the final step makes it an ideal choice for generating a library of analogs for biological screening.
Ultimately, the optimal synthetic route will be dictated by a careful consideration of the project's specific requirements, including scale, cost, timeline, and the need for analog synthesis.
Reference Spectral Data
The following are the expected NMR spectral data for this compound.
¹H NMR (DMSO-d₆, 400 MHz): δ 8.35 (s, 1H, H-6), 7.60-7.70 (m, 2H, Ar-H), 7.40-7.50 (m, 3H, Ar-H), 6.80 (br s, 2H, NH₂).
¹³C NMR (DMSO-d₆, 100 MHz): δ 162.5 (C-2), 159.0 (C-4), 158.0 (C-6), 137.5 (Ar-C), 130.0 (Ar-CH), 129.0 (Ar-CH), 128.5 (Ar-CH), 105.0 (C-5).
Note: The exact chemical shifts may vary depending on the solvent and concentration.
References
- Benchchem. (2025). A Comparative Guide to the Efficacy of Pyrimidine Synthesis Methods.
- Benchchem. (2025). A Comparative Analysis of Catalysts for Pyrimidine Synthesis: A Guide for Researchers.
- Sonawane, R. P. (2014). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. International Letters of Chemistry, Physics and Astronomy, 14(1), 22-27.
- Dolšak, A., Mrgole, K., & Sova, M. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 26(6), 1729.
- Benchchem. (2025). Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting.
- (2024). Synthesis of Pyrimidine-Based Analogues: A Comprehensive Review.
- Verma, A., & Joshi, S. (2023). Sustainable Green Synthesis of Pyrimidine Derivatives: Review on Multicomponent Synthesis, Catalysts and Techniques. ChemistrySelect, 8(24), e202300885.
- Gore, R. P., & Rajput, A. P. (2013). A review on recent progress in multicomponent reactions of pyrimidine synthesis. Drug Invention Today, 5(2), 148-152.
- RSC. (2020). Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years. RSC Advances, 10(63), 38481-38503.
- (2021).
- Growing Science. (2021).
- Rose-Hulman Institute of Technology. Suzuki Cross-coupling Reaction procedure.
- Anderson, K. W., & Buchwald, S. L. (2005). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
- Singh, K., et al. (2015). Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. Accounts of Chemical Research, 48(4), 1054-1066.
- Li, X. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6689), 1333-1339.
- Heterocycles. (1999). SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy.
- Benchchem. (2025). An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-Amino-4-bromopyrimidine.
- Wikipedia. N-Bromosuccinimide.
- ResearchGate. Suzuki coupling of 2,4-dichloropyrimidine (1) with phenylboronic acid....
- Chemia. (2022). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4)
- Benchchem. (2025). Application Notes and Protocols: Regioselective Bromination of 2-amino-4-methylpyridine using N-Bromosuccinimide.
- El-Sayed, M. S., et al. (2021). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 26(16), 4991.
- PubChem. 2-Amino-4-phenylpyrimidine.
- Benchchem. (2025). Application Note: A Detailed Protocol for the Synthesis of 2-Amino-5-bromo-4-methylpyridine.
- Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts.
- mnstate.edu.
- YouTube. (2021).
- RSC Publishing.
- Google Patents. CN103012284A - Preparation method of 2-amino-5-bromopyrimidine compound.
- Google Patents. CN110818643A - Preparation method of 2-amino-4, 6-dimethoxypyrimidine.
- ResearchGate. 5-Acetyl-6-amino-4-methylthio-2-phenylpyrimidine and its use in the synthesis of functionalized pyrido[2,3-d]pyrimidines and pyrimido-[4,5-d]pyrimidines.
Sources
- 1. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 4. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. A Review on Recent Progress in Multicomponent Reactions of Pyrimidine Synthesis | Semantic Scholar [semanticscholar.org]
- 7. Highlighting multicomponent reactions as an efficient and facile alternative route in the chemical synthesis of organic-based molecules: a tremendous growth in the past 5 years - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Head-to-Head Comparison of Catalysts for Suzuki Coupling with 2-Amino-5-bromo-4-phenylpyrimidine: A Guide for Researchers
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance. For drug development professionals and medicinal chemists, the synthesis of biaryl and heteroaryl structures is of paramount importance, as these motifs are prevalent in a vast number of biologically active molecules. One such crucial building block is 2-amino-5-bromo-4-phenylpyrimidine, a versatile scaffold for the creation of novel compounds with potential therapeutic applications. The efficiency of coupling reactions with this substrate is highly dependent on the choice of the palladium catalyst system.
This guide provides an in-depth, objective comparison of various catalyst systems for the Suzuki coupling of this compound with arylboronic acids. We will delve into the mechanistic underpinnings of catalyst selection, present comparative data, and provide detailed experimental protocols to empower researchers to make informed decisions for their synthetic challenges.
The Challenge of Coupling with this compound
The Suzuki coupling of this compound presents a unique set of challenges. The electron-rich nature of the aminopyrimidine ring can influence the oxidative addition step of the catalytic cycle. Furthermore, the amino group can potentially coordinate to the palladium center, leading to catalyst inhibition. The selection of an appropriate catalyst, particularly the phosphine ligand, is therefore critical to overcome these hurdles and achieve high yields and reaction efficiency.
The Catalytic Cycle: A Refresher
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][2][3] Understanding this cycle is fundamental to appreciating the role of different catalysts and ligands.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (in our case, the C-Br bond of the pyrimidine) to form a Pd(II) complex.[2][3]
-
Transmetalation: The organic group from the organoboron reagent is transferred to the palladium center, displacing the halide.[1][3]
-
Reductive Elimination: The two organic partners are coupled, forming the desired biaryl product and regenerating the Pd(0) catalyst.[2][3]
The choice of phosphine ligand (L) profoundly influences each of these steps, affecting the catalyst's activity, stability, and selectivity.[4]
Head-to-Head Catalyst Performance Comparison
To provide a clear comparison, we will evaluate three classes of palladium catalyst systems: a traditional phosphine ligand-based catalyst, a modern Buchwald-type catalyst, and a catalyst featuring an N-heterocyclic carbene (NHC) ligand. The following data is based on the performance of these catalyst systems in the Suzuki coupling of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids, which provides a strong indication of the expected performance for our target substrate.[1]
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%)[1] |
| System 1: Traditional Phosphine Ligand | |||||
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 |
| 4-Methylphenylboronic acid | 82 | ||||
| 4-Methoxyphenylboronic acid | 88 | ||||
| 4-Chlorophenylboronic acid | 78 | ||||
| 4-Fluorophenylboronic acid | 80 | ||||
| System 2: Buchwald Ligand | |||||
| Pd(OAc)₂ / SPhos | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High |
| System 3: N-Heterocyclic Carbene (NHC) Ligand | |||||
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF | Phenylboronic acid | Expected High |
Analysis of Catalyst Performance
System 1: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
This is a classic, widely used, and readily available catalyst. For routine couplings of this compound, Pd(PPh₃)₄ can provide good to excellent yields.[1] It is a reliable choice for a broad range of arylboronic acids. However, for more challenging substrates, such as those that are sterically hindered or electronically deactivated, its performance may be limited.
System 2: Buchwald Ligands (e.g., SPhos)
The development of bulky, electron-rich dialkylbiaryl phosphine ligands, such as SPhos, by the Buchwald group has revolutionized Suzuki couplings.[2] These ligands are known to accelerate both the oxidative addition and reductive elimination steps.[2] For the coupling of aminopyrimidines, catalysts based on these ligands are not inhibited by the amino group and can facilitate reactions with a wide variety of boronic acids, including sterically demanding ones, often at lower catalyst loadings and milder reaction conditions.[2] We can expect high yields with this system.
System 3: N-Heterocyclic Carbene (NHC) Ligands (e.g., Pd-PEPPSI-IPr)
Pd-PEPPSI (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes, featuring NHC ligands like IPr, represent another class of highly effective catalysts. These catalysts are often more thermally stable than their phosphine-based counterparts and can exhibit exceptional activity. For the Suzuki coupling of heteroaryl halides, Pd-PEPPSI catalysts have demonstrated high efficiency and broad functional group tolerance.[5]
Experimental Protocols
Below are detailed, step-by-step methodologies for performing the Suzuki coupling of this compound using the discussed catalyst systems.
General Experimental Workflow
Caption: A step-by-step workflow for the Suzuki coupling of this compound.
Protocol 1: Using Pd(PPh₃)₄
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
-
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.[1]
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the pyrimidine substrate).[1]
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: Using Pd(OAc)₂ / SPhos
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
SPhos (0.04 eq)
-
Toluene (degassed)
-
Water (degassed)
-
Schlenk flask or microwave vial
-
Magnetic stir bar
-
-
Procedure:
-
In a glovebox or under a stream of argon, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and SPhos to a dry Schlenk flask.
-
Add degassed toluene and water.
-
Seal the flask and heat the reaction mixture to 100 °C.
-
Stir the reaction for 2-18 hours, monitoring its progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Proceed with a standard aqueous work-up and purification as described in Protocol 1.
-
Protocol 3: Using Pd-PEPPSI-IPr
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Pd-PEPPSI-IPr (0.03 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Schlenk tube or vial
-
Magnetic stir bar
-
-
Procedure:
-
In a glovebox or under a stream of argon, add this compound, the arylboronic acid, Pd-PEPPSI-IPr, and potassium carbonate to a dry Schlenk tube.[1]
-
Add anhydrous THF.
-
Seal the tube and heat the reaction mixture to 60-80 °C.[1]
-
Stir the reaction for 4-12 hours, monitoring its progress by TLC or GC-MS.[1]
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Troubleshooting and Considerations
-
Low Yields: If you experience low yields, consider screening different bases (e.g., K₂CO₃, Cs₂CO₃) and solvents (e.g., DMF, isopropanol). The choice of base and solvent can significantly impact the reaction outcome.[3][6][7]
-
Catalyst Decomposition: The reaction mixture turning black may indicate catalyst decomposition. Ensure that all reagents and solvents are properly degassed to remove oxygen.
-
Protodeborylation: The boronic acid can be sensitive to certain conditions and undergo protodeborylation. Using a slight excess of the boronic acid can help to mitigate this side reaction.
-
Microwave Chemistry: For rapid optimization and synthesis, consider the use of microwave irradiation, which can significantly shorten reaction times.[8]
Conclusion
The selection of an appropriate catalyst system is a critical parameter for the successful Suzuki-Miyaura coupling of this compound. For routine couplings, the traditional and widely accessible Pd(PPh₃)₄ catalyst provides good to excellent yields with a variety of arylboronic acids.[1] For more challenging substrates or to achieve higher turnover numbers and frequencies, modern catalyst systems employing bulky, electron-rich phosphine ligands such as SPhos with a Pd(OAc)₂ precursor, or N-heterocyclic carbene (NHC) ligands in the form of Pd-PEPPSI precatalysts, are highly effective alternatives.[1] A systematic screening of catalysts, bases, and solvents for your specific substrate is always the recommended approach to identify the optimal reaction conditions.
References
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. PMC. Available at: [Link]
-
A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Journal of Molecular Catalysis A: Chemical. Available at: [Link]
-
Carbon-heteroatom coupling using Pd-PEPPSI complexes. ResearchGate. Available at: [Link]
-
Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]
-
Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki–Miyaura coupling. Science, 383(6686), 1019–1024. Available at: [Link]
-
Onnuch, P., Ramagonolla, K., & Liu, R. Y. (2024). Aminative Suzuki-Miyaura coupling. PubMed. Available at: [Link]
-
Effect of different bases on the Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
Effect of solvent and base on Suzuki cross-coupling reaction. ResearchGate. Available at: [Link]
-
Shaughnessy, K. H., et al. (2018). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. PMC. Available at: [Link]
-
Khan, I., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]
-
Solvent mixture screening for Suzuki coupling of 1 with 2. ResearchGate. Available at: [Link]
-
A Comparison of the Suzuki coupling reaction between phenyl boronic acid and 4‐bromo anisole with Pd−NHC−MIL‐101(Cr) catalyst and other reported catalysts. ResearchGate. Available at: [Link]
-
Uličná, K., et al. (2018). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]
-
Organ, M. G. (2014). Carbon–Heteroatom Coupling Using Pd-PEPPSI Complexes. Organic Process Research & Development, 18(1), 180-190. Available at: [Link]
-
A Highly Active Catalyst for Palladium-Catalyzed Cross-Coupling Reactions: Room-Temperature Suzuki Couplings and Amination of Unactivated Aryl Chlorides. Journal of the American Chemical Society. Available at: [Link]
-
Ikram, M., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]
-
5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. ResearchGate. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-Amino-5-bromo-4-phenylpyrimidine
Introduction: As a key intermediate in pharmaceutical research and drug development, 2-Amino-5-bromo-4-phenylpyrimidine (CAS No. 85658-55-5) is a compound that demands rigorous adherence to safety and disposal protocols.[1] Its hazardous characteristics necessitate a comprehensive waste management strategy to ensure the safety of laboratory personnel and maintain environmental compliance. This guide provides an in-depth, procedural framework for the proper disposal of this compound, moving beyond mere steps to explain the underlying scientific and regulatory rationale.
Hazard Characterization and Inherent Risks
A thorough understanding of a chemical's hazard profile is the foundation of its safe management. This compound is classified as a hazardous substance, and its disposal plan must be designed to mitigate the risks associated with its specific toxicological properties.[1][2]
The primary causality for its stringent disposal requirements stems from its classification as an irritant and its potential harm upon exposure.[1][2] Furthermore, as a brominated heterocyclic compound, its thermal decomposition can release toxic and corrosive gases, including nitrogen oxides (NOx), carbon monoxide (CO), and hydrogen bromide (HBr).[3][4] This decomposition profile makes standard disposal methods like incineration in non-specialized equipment unsafe and environmentally unsound.
Table 1: Key Safety and Chemical Data for this compound
| Property | Value | Reference |
|---|---|---|
| CAS Number | 85658-55-5 | [1] |
| Molecular Formula | C₁₀H₈BrN₃ | [1][2] |
| Molecular Weight | 250.10 g/mol | [1] |
| GHS Hazard Statements | H302, H315, H319, H332, H335 | [2] |
| Signal Word | Warning | [2] |
| Hazard Classifications | Harmful if swallowed, Causes skin irritation, Causes serious eye irritation, Harmful if inhaled, May cause respiratory irritation. |[2] |
Pre-Disposal Operations: Engineering Controls & Personal Protective Equipment (PPE)
Before any waste handling begins, establishing a safe working environment is paramount. The selection of controls and PPE is directly dictated by the hazard data presented in Table 1.
Engineering Controls: All handling of this compound, whether in pure form or as waste, must be conducted within a certified chemical fume hood. This is a non-negotiable control to mitigate the risk of inhaling airborne particulates (H332, H335).[2]
Personal Protective Equipment (PPE): A multi-barrier approach is essential for personal protection.
-
Hand Protection: Wear nitrile gloves or other chemically resistant gloves. Double-gloving is recommended when handling significant quantities of waste.[5]
-
Eye Protection: Chemical safety goggles or a full-face shield are mandatory to protect against accidental splashes and prevent serious eye irritation (H319).[3][4]
-
Body Protection: A standard laboratory coat must be worn and fully fastened.[3][6]
-
Respiratory Protection: In situations where dust generation is unavoidable and engineering controls may not be sufficient, a NIOSH-approved N95 dust mask or higher-level respirator should be used.[7]
Standard Operating Protocol: Waste Collection & Segregation
This protocol provides a self-validating system for the collection of this compound waste, ensuring that it is properly contained, identified, and segregated from the moment of its generation.
3.1. Waste Container Designation
-
Select a dedicated hazardous waste container.
-
Causality: The container must be constructed of a chemically compatible material, such as high-density polyethylene (HDPE), to prevent degradation.[7]
-
Ensure the container is in good condition, free of cracks or residues, and possesses a secure, sealable lid to prevent spills and fugitive emissions.[7]
3.2. Waste Container Labeling
-
Prior to adding any waste, affix a "Hazardous Waste" label to the container.[6][7]
-
At a minimum, the label must include:
-
The full chemical name: "this compound"
-
The CAS Number: "85658-55-5"
-
Appropriate GHS hazard pictograms (e.g., exclamation mark for irritant).[7]
-
The date when waste was first added.
-
-
Causality: Proper labeling is a critical regulatory requirement (EPA/RCRA) that ensures all personnel can immediately identify the container's contents and associated hazards, preventing accidental mixing or improper handling.
3.3. Waste Segregation and Collection
-
Place all solid waste, including residual amounts of the pure compound, contaminated weighing paper, and disposable labware, directly into the designated container.[7]
-
Contaminated PPE, such as gloves, should also be placed in the container.
-
Crucially, do not mix this waste stream with other chemical wastes unless explicitly approved by your institution's Environmental Health & Safety (EHS) department. [6]
-
Store the waste container away from incompatible materials, particularly strong oxidizing agents.[7][8]
-
Causality: Segregation prevents dangerous chemical reactions within the waste container and simplifies the final disposal process for the licensed waste management facility.
Spill Management and Decontamination
Accidental spills must be managed immediately to prevent exposure and environmental contamination.
-
Evacuate and Alert: Ensure all non-essential personnel leave the immediate area. Alert others in the laboratory.
-
Don PPE: Wear the full PPE ensemble described in Section 2.
-
Containment: For dry spills, avoid any actions that could generate dust.[7][9] Do not use a standard vacuum cleaner.
-
Cleanup: Carefully sweep up the solid material using a dedicated brush and dustpan.[7][9] Place the collected material and all cleanup supplies (e.g., contaminated pads) into the designated hazardous waste container.[5][9]
-
Decontamination: Wipe the spill area with a detergent solution, followed by clean water.[5]
-
Causality: This dry-cleanup approach is vital to prevent the fine powder from becoming airborne, which would significantly increase the inhalation risk.
Temporary Storage and Final Disposal
The final stage of the disposal process must comply with all institutional and governmental regulations.
5.1. Temporary On-Site Storage
-
Once the waste container is full, securely seal the lid.
-
Store the sealed container in a designated, well-ventilated hazardous waste accumulation area.[7] This area should be clearly marked and have secondary containment.
-
Causality: Storing waste in a designated area prevents it from obstructing normal lab operations and ensures it is managed according to regulatory accumulation time limits set by the EPA.[10]
5.2. Final Disposal
-
The only acceptable method for the final disposal of this compound is through a licensed and approved environmental waste management company. [3][6][7]
-
Contact your institution's EHS office to arrange for pickup.
-
Under no circumstances should this chemical be disposed of in the regular trash or poured down the sanitary sewer. [6][7][9]
-
Causality: As mandated by the EPA's Resource Conservation and Recovery Act (RCRA), chemical waste generators are legally responsible for the waste from "cradle to grave."[8][11][12] Professional disposal services have the permitted facilities, such as high-temperature incinerators with acid gas scrubbers, to destroy halogenated compounds safely and in compliance with federal law.[6][13]
Visualized Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper management and disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
-
2-Amino-5-bromo-4-methylpyridine | C6H7BrN2 | CID 817695. PubChem, National Institutes of Health.[Link]
-
Chemical Process SOP Example (5-Bromo-2-Deoxyuridine). University of Wyoming.[Link]
-
SAFETY DATA SHEET - 2-Aminopyrimidine. Thermo Fisher Scientific.[Link]
-
Material Safety Data Sheet - 2-Aminopyrimidine, 99%. Cole-Parmer.[Link]
-
2-Amino-5-bromopyridine | C5H5BrN2 | CID 70622. PubChem, National Institutes of Health.[Link]
-
EPA Hazardous Waste Codes. University of Maryland Environmental Safety, Sustainability and Risk.[Link]
-
EPA Addresses Ecological Risks Posed by Four Pyridines and Pyrimidines Herbicides. U.S. Environmental Protection Agency.[Link]
-
Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency.[Link]
-
Hazardous Waste. U.S. Environmental Protection Agency.[Link]
-
Interim Guidance on the Destruction and Disposal of PFAS. U.S. Environmental Protection Agency.[Link]
-
Interim Guidance on the Destruction and Disposal of PFAS (2020). U.S. Environmental Protection Agency.[Link]
Sources
- 1. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]
- 2. achmem.com [achmem.com]
- 3. fishersci.com [fishersci.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. uwyo.edu [uwyo.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. epa.gov [epa.gov]
- 11. fishersci.com [fishersci.com]
- 12. epa.gov [epa.gov]
- 13. epa.gov [epa.gov]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-Amino-5-bromo-4-phenylpyrimidine
Introduction: Beyond the Product Sheet
As researchers and drug development professionals, our primary focus is on the novel applications of molecules like 2-Amino-5-bromo-4-phenylpyrimidine (CAS No. 85658-55-5). However, true scientific excellence is inseparable from an uncompromising commitment to safety. This guide moves beyond a simple checklist of personal protective equipment (PPE). It provides a comprehensive operational framework for handling this compound, grounded in a clear understanding of its hazard profile. The causality behind each recommendation is explained to empower you, the researcher, to make informed safety decisions that protect both you and your work.
The core principle of this guide is that every protocol must be a self-validating system. By understanding the risks inherent to this class of substituted pyrimidines, the procedural steps for mitigation become logical and intuitive, building a culture of safety that is proactive rather than reactive.
Hazard Assessment: The "Why" Behind the "What"
This compound is an irritant.[1] While specific toxicological data for this exact compound is limited, the hazard profile can be reliably inferred from its structural class and available Safety Data Sheets (SDS) for closely related analogs like 2-Amino-5-bromopyrimidine.
The primary hazards are:
-
Acute Oral Toxicity: The compound is classified as harmful if swallowed.[2][3][4]
-
Skin Irritation: Direct contact can cause skin irritation.[2][3][4]
-
Serious Eye Irritation: The compound is a serious eye irritant, with the potential for damage if direct contact occurs.[2][3][4]
-
Respiratory Irritation: As a fine powder, the compound poses a significant risk of respiratory tract irritation if inhaled.[3][4]
These classifications (summarized in the table below) are the scientific basis for the stringent PPE and handling protocols that follow. The goal is to establish a complete barrier between the researcher and the chemical, preventing all potential routes of exposure: ingestion, dermal contact, and inhalation.
| Hazard Classification | GHS Hazard Statement | Primary Exposure Route | Consequence |
| Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed | Ingestion | Systemic toxic effects |
| Skin Irritation (Category 2) | H315: Causes skin irritation | Dermal Contact | Localized inflammation, redness |
| Serious Eye Irritation (Category 2) | H319: Causes serious eye irritation | Ocular Contact | Pain, redness, potential eye damage |
| Specific Target Organ Toxicity - Single Exposure (Category 3) | H335: May cause respiratory irritation | Inhalation | Coughing, shortness of breath, irritation |
Task-Specific PPE Protocols
The level of required PPE is not static; it must correspond to the risk associated with a specific procedure. The following table outlines the minimum required PPE for common laboratory tasks involving this compound.
| Laboratory Task | Engineering Controls | Gloves | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical Fume Hood or Ventilated Balance Enclosure | Double Nitrile Gloves | Chemical Splash Goggles | Long-sleeved Lab Coat (cuffs tucked into inner glove) | Required if outside of ventilated enclosure: NIOSH-approved N95 respirator[5][6] |
| Solution Preparation | Chemical Fume Hood | Double Nitrile Gloves | Chemical Splash Goggles | Long-sleeved Lab Coat | Not required if performed within a certified fume hood. |
| Reaction Setup/Monitoring | Chemical Fume Hood | Double Nitrile Gloves | Chemical Splash Goggles | Long-sleeved Lab Coat | Not required if performed within a certified fume hood. |
| Spill Cleanup | N/A | Double Nitrile Gloves | Chemical Splash Goggles & Face Shield | Chemical-resistant Apron over Lab Coat | Required: NIOSH-approved respirator (N95 minimum)[7] |
| Waste Disposal | Well-ventilated waste area | Single Pair Nitrile Gloves | Safety Glasses with Side Shields | Lab Coat | Not typically required. |
Operational Plan: Safe Handling Workflow
Adherence to a strict, procedural workflow is critical for preventing contamination and exposure. The following steps provide a validated system for safely handling this compound from initial preparation to final disposal.
Step 1: Preparation and Pre-Donning Inspection
-
Verify Engineering Controls: Ensure the chemical fume hood or ventilated enclosure is functioning correctly (check airflow monitor).
-
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, solvents, glassware) and a designated, labeled hazardous waste container inside the fume hood.[5]
-
Inspect PPE: Before donning, visually inspect all PPE for defects (e.g., tears in gloves, cracks in goggles). Do not use compromised equipment.
Step 2: PPE Donning Sequence (The "Clean-to-Dirty" Principle)
-
Lab Coat: Don a long-sleeved lab coat, ensuring it is fully buttoned.
-
Inner Gloves: Don the first pair of nitrile gloves. Cuffs should be tucked under the sleeves of the lab coat.
-
Eye Protection: Don chemical splash goggles.
-
Outer Gloves: Don the second pair of nitrile gloves. Cuffs should be pulled over the sleeves of the lab coat. This creates a complete seal.[6]
Step 3: Handling Operations
-
Perform all manipulations of the solid compound deep within the fume hood to minimize the escape of dust.
-
Use tools (spatulas, brushes) dedicated to this compound or clean them thoroughly after use.
-
Avoid generating dust by handling the material gently.[3]
-
If any contamination of the outer gloves occurs, change them immediately.
Step 4: Decontamination and Waste Segregation
-
Surface Decontamination: After handling, wipe down all surfaces inside the fume hood, along with any equipment used, with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes in the designated hazardous waste container.
-
Waste Segregation: All disposable materials that came into contact with the compound (weigh boats, pipette tips, contaminated wipes, gloves) must be placed into a clearly labeled, sealed hazardous waste container.[5] Do not mix with general laboratory waste.
Step 5: PPE Doffing Sequence (The "Dirty-to-Clean" Principle)
This sequence is the most critical for preventing personal contamination and must be performed methodically.
-
Outer Gloves: While still in the work area, peel off the outer gloves without touching the skin of your hands. Dispose of them in the hazardous waste container.
-
Exit Work Area: Move away from the immediate work area (e.g., step back from the fume hood).
-
Lab Coat: Remove the lab coat by folding it inward on itself, ensuring the contaminated exterior does not touch your clothing.
-
Eye Protection: Remove goggles.
-
Inner Gloves: Remove the final pair of gloves, again without touching the exterior of the glove with your bare skin.
-
Hand Washing: Immediately wash your hands thoroughly with soap and water.[2]
Visualized Workflow: Safe Handling Protocol
The following diagram illustrates the critical path for handling this compound, emphasizing the cyclical nature of safety protocols from preparation through disposal.
Caption: A workflow diagram illustrating the key stages of safe chemical handling.
Emergency Plan: Responding to Exposure
In the event of an accidental exposure, immediate and correct action is paramount.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[2]
-
Inhalation: Move the affected person to fresh air and keep them comfortable for breathing. If the person feels unwell or is having difficulty breathing, call a poison center or doctor.[2]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[2]
Disposal Plan: End-of-Lifecycle Management
Proper disposal is a legal and ethical responsibility.
-
Waste Container: All waste contaminated with this compound must be collected in a designated, robust, and sealable hazardous waste container. The container must be clearly labeled with "Hazardous Waste" and the full chemical name.[5]
-
Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area away from incompatible materials (e.g., strong oxidizing agents).[3][5]
-
Final Disposal: The disposal of the hazardous waste container must be handled by a licensed environmental waste management company.[5] Do not dispose of this chemical or its contaminated materials in the regular trash or down the drain.[5] All disposal must be in accordance with local, state, and federal regulations.[5]
References
-
Fisher Scientific. SAFETY DATA SHEET - 2-Amino-5-bromopyrimidine.[Link]
-
PubChem. 2-Amino-5-bromopyrimidine.[Link]
-
PubChem. 2-Amino-5-bromo-4-methylpyridine.[Link]
-
PubChem. 2-Bromo-5-amino-4-phenylpyridine.[Link]
-
University of California, Riverside Environmental Health & Safety. Chemical Safety: Personal Protective Equipment.[Link]
-
ChemBK. 2-Amino-5-bromo pyrimidine.[Link]
-
Pharmacy Times. USP Chapter <800>: Personal Protective Equipment.[Link]
-
Pharmacy Purchasing & Products Magazine. Personal Equipment for Use in Handling Hazardous Drugs.[Link]
-
International Safety. Discover the Various Types of PPE for Optimal Chemical Safety.[Link]
-
University of Wyoming. Chemical Process SOP Example: 5-Bromo-2-Deoxyuridine (BrdU) Administration, Handling & Disposal.[Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
